molecular formula C35H38N2O6 B11936361 ASB14780

ASB14780

Cat. No.: B11936361
M. Wt: 582.7 g/mol
InChI Key: MBPXGBINIINSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASB14780 is a useful research compound. Its molecular formula is C35H38N2O6 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

InChI

InChI=1S/C31H27NO3.C4H11NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27;5-4(1-6,2-7)3-8/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34);6-8H,1-3,5H2

InChI Key

MBPXGBINIINSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(C(CO)(CO)N)O

Origin of Product

United States

Foundational & Exploratory

ASB14780: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. By blocking this initial step, this compound effectively suppresses the production of downstream pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Preclinical studies have demonstrated the therapeutic potential of this compound in a range of inflammatory conditions, including respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in nonalcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies where available, and visualizations of the relevant signaling pathways. As of the latest available information, this compound has not been evaluated in human clinical trials.

Core Mechanism of Action: Inhibition of cPLA2α

This compound's primary pharmacological activity is the direct inhibition of the enzyme cytosolic phospholipase A2 alpha (cPLA2α). cPLA2α is a critical enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins and leukotrienes, which are central mediators of inflammation.

The inhibition of cPLA2α by this compound is both potent and selective. In vitro studies have shown a high affinity of this compound for human cPLA2α, with an IC50 value of 0.014 µM.[1] Another source reports an IC50 of 20 nM. It demonstrates selectivity for cPLA2α over secreted phospholipase A2α (sPLA2α).[2] This selectivity is crucial as it minimizes off-target effects.

By inhibiting cPLA2α, this compound effectively blocks the production of arachidonic acid-derived inflammatory mediators, thereby reducing the inflammatory response. This mechanism underlies its therapeutic potential in a variety of inflammatory diseases.

Signaling Pathway of cPLA2α Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid cPLA2α cPLA2a cPLA2α This compound This compound This compound->cPLA2a Inhibits Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX enzymes Leukotrienes Leukotrienes (e.g., LTB4) ArachidonicAcid->Leukotrienes LOX enzymes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1. Mechanism of Action of this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant efficacy in several preclinical models of inflammatory diseases. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound
Target EnzymeAssay TypeSpeciesIC50Reference
cPLA2αEnzyme AssayHuman0.014 µM[1]
cPLA2αEnzyme AssayHuman20 nM
Table 2: In Vivo Efficacy of this compound in Respiratory Disease Models
Disease ModelAnimal ModelTreatmentKey FindingsReference
AsthmaGuinea Pig (ovalbumin-induced)5 and 20 mg/kgGood efficacy for immediate and late asthmatic responses and airway hyperreactivity.[1][1]
Airway InflammationMouse (elastase-induced)300 mg/kgSignificantly suppressed MMP-9, PGE2, and LTB in bronchoalveolar lavage fluid (BALF).[1][1]
COPDGuinea Pig (cigarette smoke exposure)3 and 10 mg/kg (oral, daily for 4 weeks)Decreased MMP-9 activity in BALF; significantly inhibited the increase in specific airway resistance, functional residual capacity, and residual volume.[1][1]
Table 3: In Vivo Efficacy of this compound in a Nonalcoholic Fatty Liver Disease (NAFLD) Model
NAFLD ModelAnimal ModelTreatmentKey FindingsReference
Hepatic FibrosisMouse (Carbon tetrachloride-induced)Daily co-administrationMarkedly ameliorated liver injury and hepatic fibrosis. Attenuated expression of α-SMA, collagen 1a2, and TGF-β1. Inhibited expression of CD11b and MCP-1.[3]
Fatty LiverMouse (High-fat cholesterol diet-induced)Not specifiedReduced lipid deposition and suppressed the expression of lipogenic mRNAs.[3]
Table 4: Pharmacokinetic Parameters of this compound
SpeciesDoseAUC (mcg·h/mL)Cmax (mcg/mL)Oral Bioavailability (%)Reference
Mouse10 mg/kg (oral)7.125.1289.6[1]
Dog10 mg/kg (oral)17.14.9634.3[1]
Monkey10 mg/kg (oral)4.962.2930.9[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide available details on the experimental protocols used in the preclinical evaluation of this compound.

Nonalcoholic Fatty Liver Disease (NAFLD) Models

The studies on NAFLD were conducted using two primary mouse models: carbon tetrachloride (CCl4)-induced hepatic fibrosis and high-fat cholesterol diet (HFCD)-induced fatty liver.[3]

  • Animals: The specific strain of mice used is not detailed in the available abstracts.

  • CCl4-Induced Hepatic Fibrosis Model:

    • Induction: Hepatic fibrosis was induced by the administration of CCl4. The precise dosing and schedule are not specified in the available text.

    • Treatment: this compound was co-administered daily with CCl4 treatment for 6 weeks.

    • Endpoints: Livers were assessed for injury and fibrosis. Markers of fibrosis (α-SMA, collagen 1a2, TGF-β1) and inflammation (CD11b, MCP-1) were quantified.

  • HFCD-Induced Fatty Liver Model:

    • Induction: Mice were fed a high-fat cholesterol diet to induce fatty liver.

    • Treatment: The treatment regimen with this compound is not detailed in the available text.

    • Endpoints: Livers were analyzed for lipid deposition and the expression of lipogenic mRNAs.

Experimental Workflow for NAFLD Studies

G cluster_fibrosis CCl4-Induced Hepatic Fibrosis Model cluster_fattyliver HFCD-Induced Fatty Liver Model CCl4_Induction Induce Fibrosis (CCl4 administration) CCl4_Treatment Daily Co-administration of this compound CCl4_Induction->CCl4_Treatment CCl4_Analysis Assess Liver Injury, Fibrosis, and Inflammatory Markers CCl4_Treatment->CCl4_Analysis HFCD_Induction Induce Fatty Liver (High-Fat Cholesterol Diet) HFCD_Treatment This compound Treatment HFCD_Induction->HFCD_Treatment HFCD_Analysis Assess Lipid Deposition and Lipogenic mRNA Expression HFCD_Treatment->HFCD_Analysis

Figure 2. Experimental Workflow for NAFLD Models.
Respiratory Disease Models

Disclaimer: The following descriptions are based on information from conference abstracts. Detailed, peer-reviewed protocols for the specific studies involving this compound in asthma and COPD are not publicly available.

  • Model: Ovalbumin-induced allergic asthma.

  • Induction: Guinea pigs were sensitized and subsequently challenged with ovalbumin to induce an asthmatic phenotype.

  • Treatment: this compound was administered at doses of 5 and 20 mg/kg.[1]

  • Endpoints: The efficacy of this compound was evaluated by measuring the immediate asthmatic response (IAR), the late asthmatic response (LAR), and airway hyperreactivity (AHR).[1]

  • Model: Elastase-induced airway inflammation.

  • Induction: Airway inflammation was induced by the administration of elastase.

  • Treatment: this compound was administered at a dose of 300 mg/kg.[1]

  • Endpoints: Bronchoalveolar lavage fluid (BALF) was analyzed for levels of matrix metalloproteinase-9 (MMP-9), prostaglandin E2 (PGE2), and leukotriene B4 (LTB).[1]

  • Model: Cigarette smoke-induced COPD.

  • Induction: Guinea pigs were exposed to cigarette smoke to induce a COPD-like phenotype.

  • Treatment: this compound was administered orally at doses of 3 and 10 mg/kg once daily for 4 weeks.[1]

  • Endpoints: BALF was assessed for MMP-9 activity. Lung function was evaluated by measuring specific airway resistance, functional residual capacity, and residual volume.[1]

Signaling Pathways in Disease Pathogenesis

Role of cPLA2α in Nonalcoholic Fatty Liver Disease

In NAFLD, liver injury and inflammation are key drivers of disease progression from simple steatosis to nonalcoholic steatohepatitis (NASH) and fibrosis. The inhibition of cPLA2α by this compound impacts several key pathways involved in this process.

G cluster_stimuli Pathogenic Stimuli cluster_cellular Cellular Response LiverInjury Liver Injury (e.g., CCl4, High-Fat Diet) cPLA2a cPLA2α Activation LiverInjury->cPLA2a LipidMediators Pro-inflammatory Lipid Mediators cPLA2a->LipidMediators Steatosis Steatosis (Lipogenic mRNA expression) cPLA2a->Steatosis This compound This compound This compound->cPLA2a Inhibits MacrophageRecruitment Macrophage Recruitment (CD11b, MCP-1) LipidMediators->MacrophageRecruitment HSC_Activation Hepatic Stellate Cell Activation MacrophageRecruitment->HSC_Activation Fibrosis Fibrosis (α-SMA, Collagen 1a2, TGF-β1) HSC_Activation->Fibrosis

Figure 3. Role of cPLA2α in NAFLD and the effect of this compound.

Conclusion

This compound is a potent and selective inhibitor of cPLA2α with demonstrated preclinical efficacy in models of asthma, COPD, and nonalcoholic fatty liver disease. Its mechanism of action, centered on the blockade of arachidonic acid release and subsequent production of pro-inflammatory eicosanoids, provides a strong rationale for its therapeutic potential in these conditions. While the available data is promising, the lack of publicly available, detailed peer-reviewed studies on its effects in respiratory models and the absence of any registered clinical trials indicate that its development may be in early stages or has been discontinued. Further research and clinical evaluation would be necessary to establish the safety and efficacy of this compound in human patients.

References

In-Depth Technical Guide: The Core Functions of ASB14780

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. By specifically targeting cPLA2α, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This targeted mechanism of action has demonstrated significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vivo and in vitro experimental models.

Core Function and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α)[1]. This enzyme is responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, which leads to the release of arachidonic acid. Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are key players in the initiation and propagation of inflammatory responses.

The inhibitory action of this compound on cPLA2α effectively curtails the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. This targeted approach offers the potential for therapeutic intervention in a variety of inflammatory conditions with a more specific mechanism compared to broader anti-inflammatory agents.

Signaling Pathway of this compound Action

ASB14780_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2α cPLA2a cPLA2α This compound This compound This compound->cPLA2a inhibits Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX enzymes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 (cPLA2α)Human20 nM[1]
Selectivity-No inhibition of sPLA2α at 10 µM[1]

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease ModelSpeciesDosingKey FindingsReference
CCl4-Induced Hepatic FibrosisMiceDaily oral administrationMarked amelioration of liver injury and fibrosis[2]
High-Fat Cholesterol Diet-Induced Fatty LiverMiceDaily oral administrationReduction in hepatic lipid deposition[2]
Ovalbumin-Induced AsthmaGuinea Pig5 and 20 mg/kgEfficacy in immediate and late asthmatic responses and airway hyperreactivity
Elastase-Induced Airway InflammationMice300 mg/kgSignificant suppression of MMP-9, PGE2, and LTB in BALF
Cigarette Smoke-Exposed ModelGuinea Pig3 and 10 mg/kg (daily for 4 weeks)Decreased MMP-9 activity in BALF and inhibition of increased airway resistance

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Models

3.1.1. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice

This model is used to induce liver fibrosis to study the therapeutic effects of this compound.

  • Animals: Male C57BL/6 mice.

  • Induction of Fibrosis: Mice are administered with CCl4 (dissolved in olive oil) via intraperitoneal injection. The specific concentration and frequency of administration can vary, but a common protocol involves twice-weekly injections for a period of 4-8 weeks.

  • This compound Administration: this compound is administered orally on a daily basis, starting either concurrently with the CCl4 treatment or after the establishment of fibrosis, depending on the study design (preventive or therapeutic).

  • Outcome Measures:

    • Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the degree of fibrosis.

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

    • Gene Expression Analysis: Hepatic expression of pro-fibrotic genes (e.g., collagen 1a1, α-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β)) and inflammatory markers (e.g., CD11b and monocyte chemotactic protein-1 (MCP-1)) are quantified using real-time quantitative PCR (RT-qPCR).

3.1.2. Ovalbumin-Induced Asthma in Guinea Pigs

This model mimics allergic asthma to evaluate the anti-inflammatory and bronchodilatory effects of this compound.

  • Animals: Male Hartley guinea pigs.

  • Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.

  • Challenge: After a sensitization period (typically 2-3 weeks), conscious and unrestrained animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.

  • This compound Administration: this compound is administered orally at specified doses (e.g., 5 and 20 mg/kg) prior to the OVA challenge.

  • Outcome Measures:

    • Airway Response: Bronchoconstriction is measured using a whole-body plethysmography system to assess specific airway resistance. Both the early and late asthmatic responses are monitored.

    • Airway Hyperreactivity: The response to a bronchoconstrictor agent like histamine or methacholine is measured 24 hours after the OVA challenge to assess airway hyperreactivity.

    • Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils).

Experimental Workflow: CCl4-Induced Hepatic Fibrosis Model

CCl4_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Analysis Animals Male C57BL/6 Mice CCl4_Admin Intraperitoneal Injection of CCl4 (Twice weekly) Animals->CCl4_Admin ASB14780_Admin Daily Oral Administration of this compound Animals->ASB14780_Admin CCl4_Prep Prepare CCl4 in Olive Oil CCl4_Prep->CCl4_Admin ASB14780_Prep Prepare this compound for Oral Gavage ASB14780_Prep->ASB14780_Admin Sacrifice Sacrifice Animals CCl4_Admin->Sacrifice ASB14780_Admin->Sacrifice Tissue_Collection Collect Blood and Liver Tissue Sacrifice->Tissue_Collection Histology Histological Analysis (H&E, Sirius Red) Tissue_Collection->Histology Biochemistry Serum ALT/AST Measurement Tissue_Collection->Biochemistry qPCR RT-qPCR for Gene Expression Tissue_Collection->qPCR

Caption: Workflow for the CCl4-induced hepatic fibrosis model.

In Vitro Assays

3.2.1. cPLA2α Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on cPLA2α activity.

  • Enzyme Source: Recombinant human cPLA2α.

  • Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) or a radiolabeled arachidonic acid-containing phospholipid.

  • Assay Buffer: A buffer containing HEPES, CaCl2, and DTT, optimized for cPLA2α activity.

  • Procedure:

    • Recombinant cPLA2α is pre-incubated with various concentrations of this compound or vehicle control in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the phospholipid substrate.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

    • The reaction is terminated, and the amount of product (cleaved fluorescent or radiolabeled fatty acid) is quantified using a plate reader or liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

3.2.2. Human Whole Blood Assay

This ex vivo assay assesses the ability of this compound to inhibit cPLA2α-mediated eicosanoid production in a more physiologically relevant matrix.

  • Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control. Subsequently, an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or a calcium ionophore like A23187) is added to induce eicosanoid production.

  • Incubation: The blood samples are incubated at 37°C for a defined period to allow for cellular activation and eicosanoid release.

  • Eicosanoid Measurement: The reaction is stopped, and plasma is separated by centrifugation. The levels of specific eicosanoids (e.g., prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)) in the plasma are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The inhibitory effect of this compound on the production of each eicosanoid is calculated, and IC50 values are determined.

Conclusion

This compound is a potent and selective inhibitor of cPLA2α with demonstrated efficacy in preclinical models of inflammatory and fibrotic diseases. Its targeted mechanism of action, which involves the suppression of pro-inflammatory eicosanoid production, makes it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and scientists working in the fields of inflammation, fibrosis, and drug discovery.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of ASB14780 in Arachidonic Acid Release

Core Subject: this compound and its inhibitory effect on the release of arachidonic acid.

Executive Summary

This compound is a potent and selective inhibitor of the Group IVA cytosolic phospholipase A₂ alpha (cPLA₂α).[1][2][3] This enzyme plays a pivotal role in initiating the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[4][5][6][7] The released AA serves as the primary substrate for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation.[5][8][9][10] By directly inhibiting cPLA₂α, this compound effectively blocks the rate-limiting step in eicosanoid production, positioning it as a significant tool for research in inflammatory processes and as a potential therapeutic agent for inflammation-driven diseases.[1][11] This document provides a detailed overview of this compound's mechanism, quantitative inhibitory data, relevant experimental protocols, and visual representations of the associated biochemical pathways.

Mechanism of Action: Inhibition of cPLA₂α

The primary mechanism through which this compound modulates the release of arachidonic acid is the direct inhibition of the cytosolic phospholipase A₂ alpha (cPLA₂α), also known as Group IVA phospholipase A₂ (IVA-PLA₂).[1][2]

The cPLA₂α-Mediated Arachidonic Acid Cascade:

  • Enzyme Translocation: In response to inflammatory stimuli, intracellular calcium (Ca²⁺) concentrations rise. This increase in Ca²⁺ induces the translocation of cPLA₂α from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus.[12]

  • Phospholipid Hydrolysis: Once associated with the membrane, cPLA₂α specifically recognizes and hydrolyzes the sn-2 acyl bond of glycerophospholipids.[5][12]

  • Arachidonic Acid Release: This hydrolytic action releases arachidonic acid and a lysophospholipid into the cell.[5][12]

  • Eicosanoid Synthesis: The newly freed arachidonic acid is rapidly metabolized by downstream enzymes, primarily cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), to produce a wide array of inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes).[5][7]

This compound acts as a potent inhibitor of the catalytic activity of cPLA₂α, thereby preventing the release of arachidonic acid and halting the subsequent production of these pro-inflammatory lipid mediators.

Signaling Pathway Diagram

ASB14780_Mechanism Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Ca_Increase ↑ Intracellular Ca²⁺ Stimuli->Ca_Increase cPLA2_mem cPLA₂α (Membrane-bound, Active) Ca_Increase->cPLA2_mem Translocation cPLA2_cyto cPLA₂α (Cytosolic, Inactive) cPLA2_cyto->cPLA2_mem AA Arachidonic Acid (AA) cPLA2_mem->AA Hydrolysis LysoPL Lysophospholipids cPLA2_mem->LysoPL MembranePL Membrane Phospholipids MembranePL->cPLA2_mem COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2_mem Inhibition

Caption: Mechanism of this compound action on the arachidonic acid cascade.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound is characterized by its high potency against cPLA₂α and its selectivity over other phospholipase A₂ isoforms, such as secreted phospholipase A₂ (sPLA₂).

CompoundTargetAssay TypeIC₅₀SelectivityReference
This compound Cytosolic Phospholipase A₂ alpha (cPLA₂α)Enzyme Inhibition Assay20 nMNo inhibition of sPLA₂α observed at 10 µM[2]

Table 1: In Vitro Inhibitory Activity of this compound.

Experimental Protocols

While the precise, proprietary protocols for the initial characterization of this compound are not publicly detailed, this section outlines the standard methodologies used to assess cPLA₂α inhibition and arachidonic acid release.

cPLA₂α Enzyme Inhibition Assay (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the catalytic activity of purified cPLA₂α enzyme.

Objective: To determine the IC₅₀ value of an inhibitor against cPLA₂α.

Materials:

  • Recombinant human cPLA₂α enzyme.

  • Phospholipid substrate: Vesicles of 1-stearoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine (SAPC).

  • Assay Buffer: (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA).

  • Inhibitor compound (this compound) at various concentrations.

  • Scintillation fluid and counter.

Methodology:

  • Enzyme Preparation: The cPLA₂α enzyme is diluted in the assay buffer to a working concentration.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled phospholipid substrate vesicles.

  • Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a mixture of butanol, citric acid, and acetic acid) to extract the lipids.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The released [¹⁴C]arachidonic acid partitions into the organic phase, while the unhydrolyzed substrate remains in the aqueous phase.

  • Quantification: An aliquot of the organic phase is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay (General Protocol)

This assay measures the effect of an inhibitor on AA release from intact cells following stimulation.

Objective: To quantify the inhibition of stimulus-induced arachidonic acid release in a cellular context.

Materials:

  • Cell line expressing cPLA₂α (e.g., human platelets, macrophages, or transfected cell lines).

  • [³H]Arachidonic Acid for radiolabeling cellular membranes.

  • Cell culture medium.

  • Stimulating agent (e.g., thrombin, calcium ionophore A23187).[8][13]

  • Inhibitor compound (this compound).

Methodology:

  • Cell Labeling: Cells are incubated overnight with medium containing [³H]Arachidonic Acid, which is incorporated into the sn-2 position of membrane phospholipids.

  • Wash: The cells are washed multiple times to remove unincorporated radiolabel.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

  • Stimulation: Cells are treated with a stimulating agent (e.g., A23187) to activate cPLA₂α and induce the release of [³H]Arachidonic Acid into the supernatant.

  • Sample Collection: After a short incubation period, the cell culture supernatant is collected.

  • Quantification: The radioactivity in the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The amount of released [³H]Arachidonic Acid is calculated as a percentage of the total incorporated radioactivity. The inhibitory effect of this compound is determined by comparing the release in treated cells to vehicle-treated controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cellular AA Release Assay cluster_1 Enzyme Inhibition Assay A1 1. Label Cells with [³H]Arachidonic Acid A2 2. Wash to Remove Unincorporated Label A1->A2 A3 3. Pre-incubate with This compound or Vehicle A2->A3 A4 4. Stimulate Cells (e.g., A23187) A3->A4 A5 5. Collect Supernatant A4->A5 A6 6. Quantify Radioactivity (Scintillation Counting) A5->A6 A7 7. Calculate % Inhibition A6->A7 B1 1. Pre-incubate Enzyme (cPLA₂α) with this compound B2 2. Add Radiolabeled Phospholipid Substrate B1->B2 B3 3. Incubate at 37°C B2->B3 B4 4. Terminate Reaction & Extract Lipids B3->B4 B5 5. Separate Organic Phase (contains released AA) B4->B5 B6 6. Quantify Radioactivity B5->B6 B7 7. Calculate IC₅₀ B6->B7

Caption: Standard experimental workflows for assessing cPLA₂α inhibitors.

In Vivo Applications and Therapeutic Potential

This compound has been demonstrated to be orally bioavailable and effective in animal models.[1][2] Studies have shown its utility in mitigating disease states where cPLA₂α-mediated inflammation is a key driver. For instance, this compound administration has been shown to ameliorate diet-induced liver injury and carbon tetrachloride (CCl₄)-induced hepatic fibrosis in mice.[1][2] These findings underscore the therapeutic potential of inhibiting arachidonic acid release via cPLA₂α for treating nonalcoholic fatty liver disease and other inflammatory conditions.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cPLA₂α. Its ability to block the enzymatic release of arachidonic acid from membrane phospholipids makes it an invaluable research tool for dissecting the complexities of the eicosanoid signaling pathway. The quantitative data and established experimental frameworks confirm its specific mechanism of action. For researchers and drug developers, this compound serves as a benchmark compound for investigating the role of cPLA₂α in health and disease, and represents a promising scaffold for the development of novel anti-inflammatory therapeutics.

References

The Role of ASB14780 in Modulating the Eicosanoid Production Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical upstream enzyme in the eicosanoid production pathway. By targeting cPLA2α, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, including nonalcoholic fatty liver disease and chronic obstructive pulmonary disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its activity.

Introduction to the Eicosanoid Pathway and the Role of cPLA2α

Eicosanoids are a family of signaling lipids that play a pivotal role in inflammatory processes.[1][2] They are synthesized from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid.[1][3] The synthesis of eicosanoids is initiated by the enzymatic activity of phospholipase A2 (PLA2), which releases arachidonic acid from the sn-2 position of membrane phospholipids.[2][4]

There are several isoforms of PLA2, but the cytosolic phospholipase A2 alpha (cPLA2α), also known as Group IVA phospholipase A2, is of particular interest in inflammation.[5][6] Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to the membrane, where it specifically hydrolyzes phospholipids containing arachidonic acid.[6][7] This release of arachidonic acid is the rate-limiting step in the production of eicosanoids.[4][8]

Once released, arachidonic acid is metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[1][3] These molecules are involved in processes such as vasodilation, fever, and platelet aggregation.[1]

  • Lipoxygenase (LOX) Pathway: This pathway utilizes lipoxygenase enzymes to convert arachidonic acid into leukotrienes (LTs) and lipoxins (LXs).[1][3] Leukotrienes are potent chemoattractants for inflammatory cells and are key mediators in allergic and inflammatory reactions.[1]

Due to its central role in initiating the eicosanoid cascade, cPLA2α represents a key therapeutic target for controlling inflammation.[4][9]

This compound: A Potent and Selective cPLA2α Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for cPLA2α. Its chemical name is 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid 2-amino-2-(hydroxymethyl)propane-1,3-diol salt.[5] By directly inhibiting the enzymatic activity of cPLA2α, this compound effectively blocks the release of arachidonic acid and the subsequent production of downstream pro-inflammatory eicosanoids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
IC50 (cPLA2α)Human14 nM (0.014 µM)[10]
IC50 (cPLA2α)-20 nM
Selectivity-No inhibition of sPLA2α at 10 µM

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease ModelSpeciesDosesKey FindingsReference
Ovalbumin-induced asthmaGuinea Pig5 and 20 mg/kgGood efficacy for immediate and late asthmatic responses and airway hyperreactivity.[10]
Elastase-induced airway inflammationMouse300 mg/kgSignificantly suppressed MMP-9, PGE2, and LTB4 levels in BALF.[10]
Cigarette smoke-induced COPDGuinea Pig3 and 10 mg/kg (oral, once daily for 4 weeks)Decreased MMP-9 activity in BALF; inhibited the increase in specific airway resistance, functional residual capacity, and residual volume.[10]
CCl4-induced hepatic fibrosisMouse-Markedly ameliorated liver injury and hepatic fibrosis. Attenuated expression of α-SMA, collagen 1a2, TGF-β1, CD11b, and MCP-1.[5]
High-fat cholesterol diet-induced fatty liverMouse-Reduced lipid deposition in the liver and suppressed the expression of lipogenic mRNAs.[5]

Table 3: Pharmacokinetic Profile of this compound (Oral Administration)

SpeciesDose (mg/kg)AUC (µg·h/mL)Cmax (µg/mL)Oral Bioavailability (%)Reference
Mouse107.125.1289.6[10]
Dog1017.14.9634.3[10]
Monkey104.962.2930.9[10]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its direct inhibition of cPLA2α. The following diagram illustrates the eicosanoid production pathway and the specific point of intervention by this compound.

ASB14780_Mechanism_of_Action cluster_pathways cluster_products membrane Membrane Phospholipids (with Arachidonic Acid) cPLA2a cPLA2α (Group IVA PLA2) AA Arachidonic Acid (AA) cPLA2a->AA Releases COX COX-1 / COX-2 AA->COX LOX Lipoxygenases (LOX) AA->LOX This compound This compound This compound->cPLA2a Inhibits PGs_TXs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs_TXs LTs_LXs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs_LXs inflammation Inflammation PGs_TXs->inflammation LTs_LXs->inflammation

Caption: Mechanism of action of this compound in the eicosanoid pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for key experiments cited in the characterization of this compound, based on standard pharmacological practices.

In Vitro cPLA2α Enzyme Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of cPLA2α.

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human cPLA2α - Phospholipid substrate - Assay buffer start->prepare_reagents incubate Incubate cPLA2α with This compound or vehicle prepare_reagents->incubate prepare_asb Prepare serial dilutions of this compound prepare_asb->incubate add_substrate Add phospholipid substrate to initiate reaction incubate->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction stop_reaction Stop reaction reaction->stop_reaction measure_product Measure product formation (e.g., fluorescently labeled fatty acid) stop_reaction->measure_product calculate_ic50 Calculate IC50 value measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cPLA2α enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human cPLA2α enzyme, a suitable phospholipid substrate (e.g., containing a fluorescently labeled arachidonic acid analog), and an appropriate assay buffer are prepared.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations to be tested.

  • Incubation: The cPLA2α enzyme is pre-incubated with either this compound or a vehicle control for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the phospholipid substrate.

  • Reaction and Termination: The reaction is allowed to proceed for a defined time at a controlled temperature and is then terminated, often by the addition of a stop solution.

  • Detection: The amount of product formed (e.g., the released fluorescently labeled fatty acid) is quantified using a suitable detection method, such as fluorescence spectroscopy.

  • Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Eicosanoid Production Assay

This assay evaluates the ability of this compound to inhibit the production of eicosanoids in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line, such as murine neutrophils or macrophages, is cultured under standard conditions.[10]

  • Cell Stimulation: The cells are pre-treated with various concentrations of this compound or a vehicle control. Subsequently, the cells are stimulated with an inflammatory agent (e.g., a calcium ionophore or lipopolysaccharide) to induce the eicosanoid production cascade.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Eicosanoid Quantification: The levels of specific eicosanoids, such as Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2), in the supernatant are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Data Analysis: The reduction in eicosanoid production in the presence of this compound is calculated and compared to the vehicle-treated control.

In Vivo Animal Models of Inflammation

These models are essential for evaluating the therapeutic efficacy of this compound in a living organism.

Example: Ovalbumin-Induced Asthma Model in Guinea Pigs [10]

  • Sensitization: Guinea pigs are sensitized to ovalbumin, a common allergen, to induce an allergic phenotype.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 5 and 20 mg/kg) prior to allergen challenge.

  • Allergen Challenge: The sensitized animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.

  • Measurement of Airway Response: The immediate and late asthmatic responses are monitored by measuring changes in airway resistance and compliance using techniques such as whole-body plethysmography. Airway hyperreactivity to a bronchoconstrictor like methacholine may also be assessed.

  • Data Analysis: The effects of this compound on the asthmatic responses and airway hyperreactivity are compared to those of a vehicle-treated control group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cPLA2α with demonstrated efficacy in preclinical models of inflammatory diseases. Its mechanism of action, which involves the targeted inhibition of the initial and rate-limiting step of the eicosanoid production pathway, makes it a compelling candidate for further drug development. The comprehensive data presented in this technical guide, from in vitro potency to in vivo efficacy and pharmacokinetic profiling, provide a solid foundation for researchers and drug development professionals working on novel anti-inflammatory therapies. The detailed experimental protocols offer a framework for the continued investigation and characterization of cPLA2α inhibitors.

References

In-Depth Technical Guide: The Selectivity Profile of ASB14780

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes. This document provides a comprehensive technical overview of the selectivity profile of this compound, including its inhibitory activity against its primary target and its specificity relative to other phospholipase A2 isoforms. Detailed methodologies for the key in vitro and whole-blood assays used to characterize this inhibitor are provided, along with diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the propagation of inflammatory signals. Its activation leads to the hydrolysis of membrane phospholipids, releasing arachidonic acid, which is then metabolized into a variety of pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX). Due to its central role in inflammation, cPLA2α has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound has been identified as a potent and selective inhibitor of cPLA2α, demonstrating potential for therapeutic intervention. This guide delves into the specifics of its selectivity and the experimental basis for this classification.

Selectivity Profile of this compound

This compound exhibits potent and selective inhibition of human cPLA2α. The inhibitory activity is significantly higher for cPLA2α compared to other related enzymes, highlighting its specificity.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against its primary target, cPLA2α, and its selectivity over secreted phospholipase A2α (sPLA2α).

Target EnzymeIC50 / % Inhibition
Cytosolic Phospholipase A2 alpha (cPLA2α)20 nM
Secreted Phospholipase A2 alpha (sPLA2α)No inhibition at 10 μM

A comprehensive selectivity panel of this compound against other phospholipase A2 isoforms (e.g., cPLA2β, cPLA2γ, iPLA2s) and a broader range of kinases and other enzymes is not publicly available at this time.

Signaling Pathway of cPLA2α Inhibition

Inhibition of cPLA2α by this compound blocks the inflammatory cascade at a critical upstream juncture. The following diagram illustrates the central role of cPLA2α in the arachidonic acid pathway and the subsequent production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases cPLA2a_active cPLA2α (active) cPLA2a_active->Membrane Phospholipids Hydrolyzes COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins\nThromboxanes Prostaglandins Thromboxanes COX-1/2->Prostaglandins\nThromboxanes Produce Leukotrienes Leukotrienes 5-LOX->Leukotrienes Produce Inflammatory Stimuli Inflammatory Stimuli cPLA2a_inactive cPLA2α (inactive) Inflammatory Stimuli->cPLA2a_inactive Activates cPLA2a_inactive->cPLA2a_active This compound This compound This compound->cPLA2a_active Inhibits

Figure 1. Mechanism of this compound action in the cPLA2α signaling pathway.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro cPLA2α Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against cPLA2α.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Analysis Recombinant cPLA2a Recombinant human cPLA2α Incubation Incubate Components at 37°C Recombinant cPLA2a->Incubation Substrate Radiolabeled Arachidonic Acid Phospholipid Substrate Substrate->Incubation ASB14780_dilutions Serial Dilutions of this compound ASB14780_dilutions->Incubation Separation Separate Free Radiolabeled AA Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Figure 2. Workflow for the in vitro cPLA2α inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human cPLA2α is used as the enzyme source. The substrate consists of vesicles containing a phospholipid with radiolabeled arachidonic acid at the sn-2 position.

  • Compound Dilution: this compound is serially diluted to a range of concentrations to determine a dose-response curve.

  • Reaction Initiation: The enzyme, substrate, and varying concentrations of this compound are combined in an appropriate assay buffer containing Ca2+.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for enzymatic activity.

  • Reaction Termination and Separation: The reaction is stopped, and the released radiolabeled free arachidonic acid is separated from the phospholipid substrate, typically using a lipid extraction method followed by thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity in the separated free arachidonic acid is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

Human Whole Blood Assay for cPLA2α-Dependent Inflammatory Responses

This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory mediators in a more physiologically relevant environment.

G cluster_prep Sample Preparation cluster_stimulation Stimulation cluster_analysis Analysis Whole Blood Fresh Human Whole Blood Pre-incubation Pre-incubate Blood with this compound Whole Blood->Pre-incubation This compound This compound This compound->Pre-incubation Stimulant Add Inflammatory Stimulant (e.g., LPS) Pre-incubation->Stimulant Incubation Incubate at 37°C Stimulant->Incubation Plasma Separation Separate Plasma by Centrifugation Incubation->Plasma Separation Eicosanoid Measurement Measure Eicosanoids (e.g., PGE2, LTB4) by ELISA or LC-MS/MS Plasma Separation->Eicosanoid Measurement Inhibition Calculation Calculate % Inhibition Eicosanoid Measurement->Inhibition Calculation

Figure 3. Workflow for the human whole blood assay.

Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant.

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

  • Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the blood samples to induce the production of eicosanoids.

  • Incubation: The stimulated blood is incubated at 37°C for a set time to allow for the synthesis and release of inflammatory mediators.

  • Plasma Separation: The reaction is stopped, and plasma is separated from the blood cells by centrifugation.

  • Eicosanoid Quantification: The concentrations of key eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in the plasma are measured using validated methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition of eicosanoid production by this compound is calculated by comparing the levels in the compound-treated samples to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of cPLA2α, a critical enzyme in the inflammatory pathway. The data presented in this guide, derived from in vitro enzymatic and ex vivo whole blood assays, substantiates its specific mechanism of action. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals working on cPLA2α inhibitors and the broader field of anti-inflammatory therapeutics. Further characterization of this compound against a wider panel of enzymes will provide a more complete understanding of its selectivity profile.

ASB14780: A Technical Guide for the Investigation of Lipid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the initiation of the arachidonic acid cascade and subsequent production of lipid signaling molecules known as eicosanoids.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying lipid signaling. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research compound is paramount for its effective use in experimental settings.

PropertyValueReference
Chemical Name 3-(3-Phenethyl-1-(4-phenoxyphenyl)-1H-indol-5-yl)propanoic acid tris salt
Molecular Formula C₃₁H₂₇NO₃ • C₄H₁₁NO₃[1]
Molecular Weight 582.7 g/mol [1]
CAS Number 1069046-00-9
Purity ≥98%
Solubility Soluble to 100 mM in DMSO[1][2][3]
Storage Store at -20°C[1][3]

Mechanism of Action and Biological Activity

This compound exerts its effects through the specific inhibition of cPLA2α. This enzyme is responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid, a precursor to a wide range of bioactive lipid mediators.

In Vitro Activity
ParameterValueSpecies/SystemReference
IC₅₀ (cPLA2α) 20 nMNot specified[1][2][3]
Selectivity No inhibition of secreted PLA2α (sPLA2α) at 10 µMNot specified[1][2][3]
In Vivo Activity

This compound is orally bioavailable and has demonstrated efficacy in various animal models of inflammatory diseases.[1][2][3]

Animal ModelEffectReference
Diet-induced liver injury Improved[1][2][3]
CCl₄-induced hepatic fibrosis Improved[1][2][3]
Inflammatory responses Inhibited cPLA2α-dependent responses in guinea pig and human whole-blood assays[1][2][3]

Signaling Pathways

The inhibition of cPLA2α by this compound has significant downstream effects on lipid signaling pathways. The following diagram illustrates the central role of cPLA2α and the impact of its inhibition.

Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cPLA2a cPLA2α Stimuli->cPLA2a activates Membrane Membrane Phospholipids AA Arachidonic Acid cPLA2a->AA releases This compound This compound This compound->cPLA2a inhibits COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, etc.) Prostaglandins->Inflammation Leukotrienes->Inflammation

This compound inhibits cPLA2α, blocking arachidonic acid release and eicosanoid production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments involving this compound.

In Vitro cPLA2α Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound on cPLA2α.

Materials:

  • Recombinant human cPLA2α

  • Phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 0.5 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • Microplate and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the assay buffer.

  • Add the this compound dilutions to the wells. Include a vehicle control (DMSO only).

  • Add the recombinant cPLA2α enzyme to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the radiolabeled phospholipid substrate.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 2 M HCl).

  • Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., ethyl acetate).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Start Start Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add this compound to Wells Prepare_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Inhibitor Add_Enzyme Add cPLA2α Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Incubate Incubate (30 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract Extract Arachidonic Acid Stop_Reaction->Extract Measure Measure Radioactivity Extract->Measure Analyze Calculate IC50 Measure->Analyze Start Start Induction Induce Fibrosis (CCl4 i.p.) Start->Induction Treatment Treat with this compound (Oral) Induction->Treatment Monitoring Monitor Animals Treatment->Monitoring Sacrifice Euthanize & Collect Samples Monitoring->Sacrifice Analysis Analyze Samples (Serum, Liver) Sacrifice->Analysis Histology Histology (H&E, Sirius Red) Analysis->Histology Biochemistry Biochemistry (ALT, AST) Analysis->Biochemistry Molecular Molecular Analysis (α-SMA) Analysis->Molecular

References

Foundational Research on cPLA2α Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the inflammatory cascade. It is responsible for the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes. These molecules are deeply involved in a wide array of physiological and pathological processes, most notably inflammation, pain, fever, and cancer. The pivotal role of cPLA2α in these pathways has made it a compelling target for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides an in-depth overview of the foundational research on cPLA2α inhibitors, focusing on key signaling pathways, experimental protocols for inhibitor characterization, and a summary of the quantitative data for various inhibitor classes.

The cPLA2α Signaling Pathway

The activation of cPLA2α is a tightly regulated process involving intracellular calcium mobilization and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon cellular stimulation by various agonists such as growth factors, cytokines, or neurotransmitters, intracellular calcium levels rise. This increase in calcium induces the translocation of cPLA2α from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus, where its phospholipid substrates reside. Concurrently, signaling cascades activate MAPKs, such as ERK, which then phosphorylate cPLA2α at key serine residues, enhancing its catalytic activity. Once activated, cPLA2α hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, respectively.

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er_golgi ER/Golgi Membrane cluster_downstream Downstream Pathways Agonist Agonists (Growth Factors, Cytokines) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC MAPK_cascade MAPK Cascade (e.g., ERK) Receptor->MAPK_cascade PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 CaM CaM IP3->CaM releases Ca2+ cPLA2a_inactive cPLA2α (inactive) cPLA2a_active cPLA2α (active, phosphorylated) cPLA2a_inactive->cPLA2a_active translocates to membrane and becomes active CaM->cPLA2a_inactive binds to C2 domain MAPK_cascade->cPLA2a_inactive phosphorylates MembranePL Membrane Phospholipids cPLA2a_active->MembranePL hydrolyzes AA Arachidonic Acid MembranePL->AA COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: The cPLA2α signaling cascade, from receptor activation to eicosanoid production.

Experimental Protocols for cPLA2α Inhibitor Characterization

A robust evaluation of cPLA2α inhibitors requires a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models.

In Vitro Enzyme Activity Assays

1. Mixed Micelle Assay

This assay measures the enzymatic activity of purified cPLA2α on a substrate presented in mixed micelles.

  • Materials:

    • Purified recombinant human cPLA2α

    • 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine ([14C]PAPC)

    • Triton X-100

    • HEPES buffer (pH 7.4)

    • CaCl2

    • Bovine Serum Albumin (BSA)

    • Dithiothreitol (DTT)

    • Inhibitor compound

    • Dole's reagent (isopropanol:heptane:1M H2SO4, 40:10:1)

    • Heptane

    • Silica gel

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare mixed micelles by drying down a mixture of [14C]PAPC and Triton X-100 under nitrogen, followed by resuspension in assay buffer and sonication.

    • Prepare the assay mixture containing HEPES buffer, CaCl2, DTT, and BSA.

    • Add the inhibitor compound at various concentrations to the assay mixture.

    • Initiate the reaction by adding the purified cPLA2α enzyme.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding Dole's reagent.

    • Add heptane and water to partition the phases.

    • Isolate the upper heptane phase containing the released [14C]arachidonic acid.

    • Add silica gel to the heptane phase to remove any remaining phospholipids.

    • Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

2. Vesicle-Based Assay

This assay utilizes small unilamellar vesicles (SUVs) as a more physiologically relevant substrate carrier.

  • Materials:

    • Purified recombinant human cPLA2α

    • 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine ([14C]PAPC)

    • Other phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • CaCl2

    • Inhibitor compound

    • Fatty acid-free BSA

    • Organic solvents (chloroform, methanol)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare SUVs by dissolving phospholipids (including [14C]PAPC) in an organic solvent, evaporating the solvent to form a thin film, and then resuspending the film in assay buffer followed by sonication or extrusion.

    • Set up reaction tubes containing assay buffer, CaCl2, and the inhibitor at various concentrations.

    • Add the prepared SUVs to the reaction tubes.

    • Initiate the reaction by adding purified cPLA2α.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a stop solution (e.g., containing EDTA and a solvent to disrupt vesicles).

    • Separate the released [14C]arachidonic acid from the unhydrolyzed phospholipids using a method such as thin-layer chromatography (TLC) or a filtration-based assay.

    • Quantify the radioactivity of the released arachidonic acid.

    • Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assays

1. Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells.

  • Materials:

    • Cell line (e.g., CHO, THP-1, RAW 264.7)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal bovine serum (FBS)

    • [3H]Arachidonic acid

    • Stimulating agent (e.g., calcium ionophore A23187, ATP, lipopolysaccharide (LPS))

    • Inhibitor compound

    • Scintillation cocktail and counter

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Label the cells by incubating them with medium containing [3H]arachidonic acid for 18-24 hours. This incorporates the radiolabel into the cell membranes.

    • Wash the cells to remove unincorporated [3H]arachidonic acid.

    • Pre-incubate the cells with the inhibitor compound at various concentrations for a specified time (e.g., 30-60 minutes).

    • Stimulate the cells with an appropriate agonist to induce cPLA2α-mediated arachidonic acid release.

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Lyse the cells and measure the total incorporated radioactivity.

    • Calculate the percentage of [3H]arachidonic acid released and the percent inhibition by the compound. Determine the IC50 value.[1]

2. Eicosanoid Production Assay

This assay quantifies the downstream products of cPLA2α activity, such as prostaglandins and leukotrienes.

  • Materials:

    • Cell line or primary cells capable of producing eicosanoids (e.g., macrophages, mast cells)

    • Cell culture medium

    • Stimulating agent

    • Inhibitor compound

    • ELISA kits or LC-MS/MS for specific eicosanoid quantification

  • Procedure:

    • Culture and prepare cells as in the arachidonic acid release assay.

    • Pre-incubate the cells with the inhibitor compound.

    • Stimulate the cells with an agonist.

    • Collect the cell culture supernatant.

    • Quantify the concentration of the target eicosanoid (e.g., Prostaglandin E2, Leukotriene B4) in the supernatant using a commercially available ELISA kit or by a more sensitive and specific method like LC-MS/MS.[2][3][4]

    • Calculate the percent inhibition of eicosanoid production and determine the IC50 value.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Activity Assay (Mixed Micelle or Vesicle) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 AA_Release Arachidonic Acid Release Assay Determine_IC50->AA_Release Lead Compounds Eicosanoid_Production Eicosanoid Production Assay (ELISA/LC-MS) AA_Release->Eicosanoid_Production Determine_Cellular_IC50 Determine Cellular IC50 Eicosanoid_Production->Determine_Cellular_IC50 Animal_Models Animal Models of Inflammation/Disease Determine_Cellular_IC50->Animal_Models Promising Candidates Assess_Efficacy Assess Efficacy and Pharmacokinetics Animal_Models->Assess_Efficacy

Caption: A typical workflow for the screening and characterization of cPLA2α inhibitors.

Quantitative Data of cPLA2α Inhibitors

A diverse range of chemical scaffolds have been explored for the inhibition of cPLA2α. The following tables summarize the inhibitory potencies (IC50 values) of representative compounds from major classes.

Table 1: Indole-Based Inhibitors

CompoundIn Vitro IC50Cellular IC50AssayReference
Ecopladib0.15 µM0.11 µM (rat whole blood)GLU Assay[5]
Giripladib---[5]
ZPL-52123727 nM-GLU Assay[5]
ASB14780-0.020 µM (human whole blood)-[5]

Table 2: Pyrrolidine-Based Inhibitors

CompoundIn Vitro IC50Cellular IC50AssayReference
Pyrrophenone4.2 nM0.024 µM (AA release, THP-1)Isolated enzyme[6][7]
0.0081 µM (PGE2 synthesis)[7]

Table 3: Thiazolyl Ketone Inhibitors

CompoundIn Vitro IC50 (XI(50))Cellular IC50AssayReference
GK470 (AVX235)0.0016 (mole fraction)-Mixed micelle[8]
GK420 (AVX420)-0.09 µM (AA release, synoviocytes)-[8]

Table 4: 2-Oxoamide Inhibitors

CompoundIn Vitro IC50 (XI(50))Cellular IC50AssayReference
Dipeptide/Pseudodipeptide Derivatives-2 µM (AA release, RAW 264.7)-[9]
AX048---[10]

Note: IC50 values can vary depending on the specific assay conditions. XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% in mixed micelle assays.

Conclusion

The development of potent and selective cPLA2α inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases and potentially cancer. A thorough understanding of the cPLA2α signaling pathway and the application of a hierarchical screening approach, from in vitro enzymatic assays to cellular and in vivo models, are crucial for the successful identification and characterization of novel therapeutic candidates. The quantitative data presented for various inhibitor classes provide a valuable benchmark for future drug discovery efforts in this field. Continued research into novel chemical scaffolds and a deeper understanding of the enzyme's regulation will undoubtedly pave the way for the next generation of cPLA2α-targeted therapies.

References

The Discovery and Development of ASB14780: A cPLA2α Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the production of downstream pro-inflammatory mediators, including eicosanoids such as prostaglandins and leukotrienes. This whitepaper provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound, chemically known as 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid, was identified through a focused drug discovery program aimed at developing novel inhibitors of cPLA2α. The development of this indole-based compound originated from a screening hit, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid.[1] A subsequent structure-activity relationship (SAR) study of 3-(1-aryl-1H-indol-5-yl)propanoic acids revealed that key structural features for potent inhibitory activity include a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole core.[1] Optimization of the substituents on the N1 phenyl group ultimately led to the identification of this compound as a highly potent inhibitor.[1] The synthesis of this compound involves a multi-step process, the specifics of which are detailed in relevant patent literature.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of cPLA2α. In the inflammatory signaling pathway, various stimuli can activate cPLA2α, leading to the hydrolysis of membrane phospholipids and the release of arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids. By blocking the initial step of arachidonic acid release, this compound effectively suppresses the entire downstream cascade of eicosanoid production.

cluster_membrane Cell Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Release Inflammatory Stimuli Inflammatory Stimuli cPLA2α (inactive) cPLA2α (inactive) Inflammatory Stimuli->cPLA2α (inactive) cPLA2α (active) cPLA2α (active) cPLA2α (inactive)->cPLA2α (active) cPLA2α (active)->Membrane Phospholipids Hydrolysis This compound This compound This compound->cPLA2α (active) Inhibition COX/LOX Pathways COX/LOX Pathways Arachidonic Acid->COX/LOX Pathways Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids COX/LOX Pathways->Pro-inflammatory Eicosanoids

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

The preclinical development of this compound has demonstrated its potential as a therapeutic agent for various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and nonalcoholic fatty liver disease.

In Vitro Activity

This compound has shown potent and selective inhibition of human cPLA2α in enzymatic assays. The compound also effectively blocks the production of eicosanoids in cell-based assays.

Assay TypeTargetIC50Reference
Enzyme AssayHuman cPLA2α0.014 µMBioWorld
Cell-Based AssayEicosanoid Production-BioWorld
Whole-Blood AssaycPLA2α-dependent inflammatory responses-Tocris Bioscience
In Vivo Efficacy

Respiratory Inflammation Models:

In a guinea pig model of ovalbumin-induced asthma, orally administered this compound demonstrated significant efficacy in attenuating the immediate and late asthmatic responses, as well as airway hyperresponsiveness.[2] Furthermore, in a guinea pig model of COPD induced by cigarette smoke, four-week repeated oral dosing with this compound resulted in decreased activity of matrix metalloproteinase-9 (MMP-9) in bronchoalveolar lavage fluid (BALF) and significant inhibition of the increase in specific airway resistance, functional residual capacity, and residual volume.[2]

Nonalcoholic Fatty Liver Disease (NAFLD) Model:

In a mouse model of NAFLD, daily co-administration of this compound for six weeks markedly ameliorated liver injury and hepatic fibrosis induced by carbon tetrachloride (CCl4).[3] The compound significantly attenuated the expression of α-smooth muscle actin (α-SMA) and the mRNA levels of collagen 1a2, α-SMA, and transforming growth factor-β1 in the liver.[3] It also inhibited the expression of monocyte/macrophage markers and prevented their recruitment to the liver.[3]

Pharmacokinetics

Pharmacokinetic studies of orally administered this compound have been conducted in several animal species.

SpeciesDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Mice105.127.1289.6BioWorld
Dogs104.9617.134.3BioWorld
Monkeys102.294.9630.9BioWorld

Experimental Protocols

cPLA2α Inhibition Assay (Enzyme-based)

Recombinant Human cPLA2α Recombinant Human cPLA2α Pre-incubation Pre-incubation Recombinant Human cPLA2α->Pre-incubation This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Pre-incubation Incubation Incubation Pre-incubation->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Workflow for cPLA2α enzyme inhibition assay.

Methodology:

  • Recombinant human cPLA2α is pre-incubated with varying concentrations of this compound.

  • A fluorogenic substrate is added to initiate the enzymatic reaction.

  • The reaction is incubated at a controlled temperature.

  • The fluorescence intensity is measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Eicosanoid Production Assay (Cell-based)

Cell Culture (e.g., Macrophages) Cell Culture (e.g., Macrophages) This compound Pre-treatment This compound Pre-treatment Cell Culture (e.g., Macrophages)->this compound Pre-treatment Stimulation (e.g., LPS) Stimulation (e.g., LPS) This compound Pre-treatment->Stimulation (e.g., LPS) Supernatant Collection Supernatant Collection Stimulation (e.g., LPS)->Supernatant Collection Eicosanoid Measurement (ELISA) Eicosanoid Measurement (ELISA) Supernatant Collection->Eicosanoid Measurement (ELISA) Data Analysis Data Analysis Eicosanoid Measurement (ELISA)->Data Analysis

Caption: Workflow for cell-based eicosanoid production assay.

Methodology:

  • Murine neutrophils and macrophages are cultured.

  • Cells are pre-treated with this compound at various concentrations.

  • Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce eicosanoid production.

  • The cell supernatant is collected after a specific incubation period.

  • The levels of specific eicosanoids, such as leukotriene B4 (LTB4) and prostaglandin E2 (PGE2), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Guinea Pig Model of Ovalbumin-Induced Asthma

Sensitization (Ovalbumin) Sensitization (Ovalbumin) This compound Administration (Oral) This compound Administration (Oral) Sensitization (Ovalbumin)->this compound Administration (Oral) Antigen Challenge (Ovalbumin Aerosol) Antigen Challenge (Ovalbumin Aerosol) This compound Administration (Oral)->Antigen Challenge (Ovalbumin Aerosol) Measurement of Airway Response Measurement of Airway Response Antigen Challenge (Ovalbumin Aerosol)->Measurement of Airway Response Assessment of Airway Hyperresponsiveness Assessment of Airway Hyperresponsiveness Measurement of Airway Response->Assessment of Airway Hyperresponsiveness

References

Theoretical Basis for the Efficacy of ASB14780: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. Preclinical studies have demonstrated its therapeutic potential in a range of inflammatory conditions, including respiratory diseases and liver disorders. This technical guide provides an in-depth overview of the theoretical basis for this compound's efficacy, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in these foundational studies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Introduction

Chronic inflammatory diseases represent a significant global health burden, and the development of novel therapeutic strategies remains a critical area of research. This compound has emerged as a promising small molecule inhibitor targeting the initial steps of the inflammatory pathway. By selectively inhibiting cytosolic phospholipase A2 alpha (cPLA2α), this compound effectively blocks the release of arachidonic acid, a precursor to a wide array of pro-inflammatory lipid mediators. This guide synthesizes the currently available preclinical data to provide a comprehensive understanding of the scientific rationale for the therapeutic efficacy of this compound.

Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α). cPLA2α is a key enzyme that, upon activation by various stimuli, translocates to cellular membranes and catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA) and lysophospholipids. AA is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent pro-inflammatory eicosanoids, including prostaglandins (PGs) and leukotrienes (LTs). These mediators are pivotal in orchestrating the inflammatory response, contributing to vasodilation, increased vascular permeability, pain, and the recruitment of immune cells.

By inhibiting cPLA2α, this compound effectively curtails the production of this entire cascade of inflammatory mediators at its origin. This upstream point of intervention offers a potentially broader anti-inflammatory effect compared to agents that target individual downstream enzymes like COX-1 or COX-2.

G cluster_upstream Upstream Activation cluster_cpla2 cPLA2α Activation & Inhibition cluster_downstream Downstream Inflammatory Cascade Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Ca2_increase ↑ [Ca2+] Receptor->Ca2_increase MAPK MAPK Activation Receptor->MAPK cPLA2a_inactive cPLA2α (inactive) Ca2_increase->cPLA2a_inactive MAPK->cPLA2a_inactive cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Phosphorylation & Ca2+ binding Membrane_Phospholipids Membrane Phospholipids cPLA2a_active->Membrane_Phospholipids Hydrolysis This compound This compound This compound->cPLA2a_active Inhibition Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound inhibits the cPLA2α signaling pathway.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in a variety of preclinical animal models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of this compound
Assay SystemTargetIC50Reference
Enzyme AssayHuman cPLA2α0.014 µM[1]
Table 2: Efficacy in a Guinea Pig Model of Asthma
Treatment GroupDose (mg/kg)Inhibition of Immediate Asthmatic Response (IAR)Inhibition of Late Asthmatic Response (LAR)Inhibition of Airway Hyperreactivity (AHR)Reference
This compound5EfficaciousEfficaciousEfficacious[1]
This compound20EfficaciousEfficaciousEfficacious[1]
Table 3: Efficacy in a Mouse Model of Elastase-Induced Airway Inflammation
Treatment GroupDose (mg/kg)Effect on MMP-9 in BALFEffect on PGE2 in BALFEffect on LTB4 in BALFReference
This compound300Significant SuppressionSignificant SuppressionSignificant Suppression[1]
Table 4: Efficacy in a Guinea Pig Model of Cigarette Smoke-Induced COPD

| Treatment Group | Dose (mg/kg/day) | Effect on MMP-9 Activity in BALF | Effect on Specific Airway Resistance | Effect on Functional Residual Capacity | Effect on Residual Volume | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 3 | Decreased | Significant Inhibition | Significant Inhibition | Significant Inhibition |[1] | | this compound | 10 | Decreased | Significant Inhibition | Significant Inhibition | Significant Inhibition |[1] |

Table 5: Efficacy in a Mouse Model of CCl4-Induced Hepatic Fibrosis

| Treatment | Effect on Liver Injury | Effect on Hepatic Fibrosis | Effect on α-SMA Protein Expression | Effect on Collagen 1a2, α-SMA, and TGF-β1 mRNA | Effect on Monocyte/Macrophage Markers (CD11b, MCP-1) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound (daily co-administration) | Markedly Ameliorated | Markedly Ameliorated | Markedly Attenuated | Markedly Attenuated | Inhibited |[2] |

Table 6: Efficacy in a Mouse Model of High-Fat Cholesterol Diet (HFCD)-Induced Fatty Liver

| Treatment | Effect on HFCD-Induced Lipid Deposition | Effect on Lipogenic mRNA Expression | Reference | | :--- | :--- | :--- | | this compound | Reduced | Suppressed |[2] |

Table 7: Pharmacokinetic Profile of this compound
SpeciesDose (mg/kg, oral)AUC (mcg·h/mL)Cmax (mcg/mL)Oral Bioavailability (%)Reference
Mice107.125.1289.6[1]
Dogs1017.14.9634.3[1]
Monkeys104.962.2930.9[1]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical studies of this compound.

Ovalbumin-Induced Asthma in Guinea Pigs
  • Sensitization: Guinea pigs are sensitized to ovalbumin, typically through subcutaneous or intraperitoneal injections of ovalbumin emulsified in an adjuvant such as aluminum hydroxide.

  • Challenge: Following a sensitization period, animals are challenged with aerosolized ovalbumin to induce asthmatic responses.

  • This compound Administration: this compound is administered orally at specified doses prior to the ovalbumin challenge.

  • Outcome Measures: Airway responsiveness, including immediate and late asthmatic responses and airway hyperreactivity, is assessed using techniques such as whole-body plethysmography to measure changes in airway resistance and lung function.

G Sensitization Sensitization (Ovalbumin + Adjuvant) Challenge Aerosolized Ovalbumin Challenge Sensitization->Challenge Measurement Measurement of Airway Responsiveness Challenge->Measurement Treatment Oral this compound Administration Treatment->Challenge

Caption: Workflow for the ovalbumin-induced asthma model.
Elastase-Induced Airway Inflammation in Mice

  • Induction: Airway inflammation is induced by intratracheal administration of elastase.

  • This compound Administration: this compound is administered, typically orally, at a specified dose.

  • Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected at a designated time point after elastase instillation.

  • Outcome Measures: The levels of inflammatory markers in the BALF, such as matrix metalloproteinase-9 (MMP-9), prostaglandin E2 (PGE2), and leukotriene B4 (LTB4), are quantified using methods like ELISA.

Cigarette Smoke-Induced COPD in Guinea Pigs
  • Exposure: Guinea pigs are exposed to cigarette smoke over a prolonged period (e.g., 4 weeks) to induce a COPD-like phenotype.

  • This compound Administration: this compound is administered orally once daily during the exposure period.

  • Sample Collection and Analysis: BALF is collected to measure MMP-9 activity.

  • Physiological Assessment: Lung function parameters, including specific airway resistance, functional residual capacity, and residual volume, are measured to assess airflow limitation and lung dysfunction.

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice
  • Induction: Hepatic fibrosis is induced by repeated intraperitoneal injections of CCl4 over several weeks.

  • This compound Administration: this compound is co-administered daily with the CCl4 treatment.

  • Tissue and Blood Collection: At the end of the treatment period, liver tissue and blood samples are collected.

  • Outcome Measures:

    • Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Sirius Red to assess liver injury and collagen deposition.

    • Immunohistochemistry/Western Blot: Expression of alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, is evaluated.

    • RT-qPCR: mRNA expression of profibrotic genes (e.g., collagen 1a2, α-SMA, TGF-β1) and inflammatory markers (e.g., CD11b, MCP-1) is quantified.

G Induction CCl4 Injections (repeated) Endpoint Tissue & Blood Collection Induction->Endpoint Treatment Daily Oral This compound Treatment->Endpoint Analysis Histology IHC/Western Blot RT-qPCR Endpoint->Analysis

Caption: Workflow for the CCl4-induced hepatic fibrosis model.
High-Fat Cholesterol Diet (HFCD)-Induced Fatty Liver in Mice

  • Induction: Mice are fed a high-fat, high-cholesterol diet to induce the development of fatty liver.

  • This compound Administration: this compound is administered to the mice.

  • Outcome Measures:

    • Histology: Liver sections are analyzed for lipid deposition.

    • RT-qPCR: The expression of lipogenic mRNAs in the liver is quantified.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The compound appears to be in the preclinical stage of development. The robust and consistent efficacy demonstrated in various animal models of inflammatory diseases provides a strong rationale for its advancement into clinical evaluation.

Conclusion

The preclinical data for this compound strongly support its therapeutic potential as a novel anti-inflammatory agent. Its mechanism of action, centered on the potent and selective inhibition of cPLA2α, allows for the upstream blockade of the production of a wide range of pro-inflammatory lipid mediators. The consistent efficacy observed in animal models of asthma, COPD, and nonalcoholic fatty liver disease, coupled with a favorable pharmacokinetic profile in multiple species, underscores the promise of this compound. Further investigation, including formal safety and toxicology studies, will be crucial for the progression of this compound into clinical development for the treatment of chronic inflammatory diseases.

References

Methodological & Application

ASB14780: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB14780 is a potent and highly selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 of 20 nM for cPLA2α, this compound serves as a valuable tool for investigating the role of this enzyme in various cellular processes, including inflammation, fibrosis, and apoptosis.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and the expression of key fibrotic markers. Additionally, it outlines the underlying signaling pathways affected by this compound.

Mechanism of Action

This compound selectively targets cPLA2α, preventing the release of arachidonic acid from the cell membrane. This action blocks the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting this critical step, this compound effectively mitigates inflammatory responses.

Product Information

ParameterValue
Full Name 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid 2-amino-2-(hydroxymethyl)propane-1,3-diol salt
Molecular Weight 582.7 g/mol
IC50 20 nM for cPLA2α
Solubility Soluble in DMSO up to 100 mM
Storage Store at -20°C

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, a concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of 582.7 g/mol , calculate the required mass of this compound to prepare a 10 mM stock solution.

  • Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cultured cells.

Materials:

  • Cells of interest (e.g., Hepatic Stellate Cells, Macrophages)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and experimental conditions.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 24-72 hours, depending on the experimental design.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the cell viability assay) for the desired time period.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for α-Smooth Muscle Actin (α-SMA)

This protocol is designed to assess the effect of this compound on the expression of the fibrotic marker α-SMA, particularly relevant in models of fibrosis using cells like hepatic stellate cells (HSCs).[2]

Materials:

  • Cells of interest (e.g., primary human hepatic stellate cells)

  • TGF-β1 (to induce fibrosis)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against α-SMA

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed hepatic stellate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce a fibrotic response by treating the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against α-SMA overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to normalize the results.

Visualizations

ASB14780_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active cPLA2a_active->Membrane_Phospholipids Hydrolyzes COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->cPLA2a_inactive Activates This compound This compound This compound->cPLA2a_active Inhibits

Caption: Mechanism of action of this compound in the cPLA2α signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding ASB14780_Prep 2. This compound Dilution Cell_Culture->ASB14780_Prep Treatment 3. Cell Treatment ASB14780_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (α-SMA) Treatment->Western_Blot IC50_Calc IC50 Calculation Viability->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Densitometry Band Densitometry Western_Blot->Densitometry

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for ASB14780 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration and dosage of ASB14780, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), in mouse models of nonalcoholic fatty liver disease (NAFLD) and hepatic fibrosis. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is an orally bioavailable inhibitor of group IVA phospholipase A2 (cPLA2α), an enzyme that plays a crucial role in inflammation by mediating the release of arachidonic acid from cell membranes.[1] Inhibition of cPLA2α is a promising therapeutic strategy for inflammatory conditions, including liver diseases. Studies have demonstrated the efficacy of this compound in ameliorating diet-induced liver injury and carbon tetrachloride (CCl4)-induced hepatic fibrosis in mice.[2]

Data Presentation

This compound Administration Summary in Murine Studies
ParameterDescriptionReference
Compound This compound[1]
Target Cytosolic phospholipase A2α (cPLA2α)[1]
Animal Model Mice (e.g., C57BL/6J)[1]
Disease Models High-Fat Cholesterol Diet (HFCD)-induced NAFLD; Carbon Tetrachloride (CCl4)-induced hepatic fibrosis[1]
Administration Route Oral (gavage)[1]
Frequency Daily[1]
Duration 6 weeks (for CCl4-induced fibrosis model)[1]
Vehicle Not specified in the available literature. A common vehicle for oral gavage of small molecules is a solution of 0.5% carboxymethylcellulose (CMC) in water.
Dosage The specific dosage of this compound used in the key murine studies was not available in the reviewed literature. Researchers should refer to the full text of the cited publication or conduct dose-response studies to determine the optimal dosage for their specific experimental conditions.[1]

Experimental Protocols

Protocol 1: High-Fat Cholesterol Diet (HFCD)-Induced NAFLD Model

This protocol describes the induction of NAFLD in mice using a high-fat cholesterol diet and subsequent treatment with this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-Fat Cholesterol Diet (HFCD)

  • Standard chow diet

  • This compound

  • Vehicle for oral gavage

  • Gavage needles

  • Animal balance

  • Equipment for blood and tissue collection

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Dietary Induction of NAFLD:

    • Divide mice into two main groups: a control group receiving a standard chow diet and an experimental group receiving an HFCD.

    • Maintain mice on their respective diets for a period sufficient to induce NAFLD (typically 12-16 weeks).

  • This compound Treatment:

    • After the induction period, divide the HFCD-fed mice into two subgroups: one receiving vehicle control and the other receiving this compound.

    • Administer this compound or vehicle daily via oral gavage.

    • Continue the HFCD and the daily treatments for the desired study duration.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., ALT, AST, lipid profile).

    • Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E staining, Oil Red O staining) and gene expression analysis.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model

This protocol outlines the induction of hepatic fibrosis using CCl4 and treatment with this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil (as a vehicle for CCl4)

  • This compound

  • Vehicle for oral gavage

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

  • Animal balance

  • Equipment for blood and tissue collection

Procedure:

  • Acclimatization: Acclimate mice as described in Protocol 1.

  • Induction of Hepatic Fibrosis:

    • Administer CCl4 via intraperitoneal (IP) injection. A common starting dose is 0.5-1.0 mL/kg body weight, diluted in corn oil or olive oil, administered 2-3 times per week. The exact dose and frequency may need to be optimized.

  • This compound Treatment:

    • Initiate daily oral gavage of this compound or vehicle concurrently with the first CCl4 injection.

    • Continue the CCl4 injections and daily this compound/vehicle administration for the duration of the study (e.g., 6 weeks).[1]

  • Monitoring and Sample Collection:

    • Monitor animal health, body weight, and signs of toxicity.

    • At the end of the study, collect blood and liver tissue as described in Protocol 1.

    • For fibrosis assessment, perform Sirius Red staining or Masson's trichrome staining on liver sections and measure hydroxyproline content.

Mandatory Visualizations

Signaling Pathway of cPLA2α and Mechanism of Action of this compound

cPLA2a_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Ca_increase ↑ [Ca²⁺]i Stimuli->Ca_increase MAPK MAPK (e.g., ERK, p38) Stimuli->MAPK cPLA2a_inactive Inactive cPLA2α Ca_increase->cPLA2a_inactive Translocation to membrane MAPK->cPLA2a_inactive Phosphorylation cPLA2a_active Active cPLA2α-P This compound This compound cPLA2a_active->MembranePhospholipids Hydrolysis This compound->cPLA2a_active Inhibition COX COX-1/2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Fibrosis Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing in a CCl4-Induced Fibrosis Model

Experimental_Workflow Start Start: Male C57BL/6J Mice (8-10 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomly Divide into Groups: - Vehicle Control - this compound Acclimatization->Grouping Induction Induce Fibrosis: CCl4 IP Injection (2-3 times/week) Grouping->Induction Treatment Daily Treatment: Oral Gavage (Vehicle or this compound) Grouping->Treatment Duration Treatment Duration (6 weeks) Induction->Duration Treatment->Duration Endpoint End of Study: Sample Collection Duration->Endpoint Analysis Analysis: - Blood Biochemistry (ALT, AST) - Liver Histology (Sirius Red) - Gene Expression Endpoint->Analysis

Caption: Workflow for evaluating this compound in a mouse model of hepatic fibrosis.

References

ASB14780 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 value of 20 nM, it demonstrates high potency and selectivity for cPLA2α over secreted PLA2α (sPLA2α), showing no inhibition of the latter at concentrations up to 10 μM. This enzyme, cPLA2α, is responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the precursor to various pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators.

This compound is orally bioavailable and has demonstrated efficacy in various in vivo models, including those for diet-induced liver injury and chemically-induced hepatic fibrosis.[1] These characteristics make it a valuable tool for research into inflammatory diseases and a potential therapeutic candidate for conditions such as nonalcoholic fatty liver disease.[1]

Solubility of this compound

The solubility of this compound is a critical factor for its use in both in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 10058.27Sonication or gentle heating (to 37°C) may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
Ethanol Not DeterminedNot DeterminedData not available. Based on its chemical structure, limited solubility is expected.
PBS (Phosphate-Buffered Saline) Not DeterminedNot DeterminedThis compound is expected to have very low solubility in aqueous buffers. For in vivo applications, a co-solvent formulation is necessary (see Protocol 3).

Molecular Weight of this compound is 582.7 g/mol .

Signaling Pathway of this compound

This compound exerts its effect by inhibiting the cPLA2α signaling pathway. Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to the membrane, where it cleaves phospholipids to produce arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate pro-inflammatory eicosanoids. This compound directly inhibits the enzymatic activity of cPLA2α, thereby preventing the release of AA and the subsequent production of these inflammatory mediators.

ASB14780_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cPLA2a_inactive cPLA2α (inactive) Stimuli->cPLA2a_inactive Activates Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis by cPLA2α (active) cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Translocates to membrane & activates cPLA2a_active->Membrane COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX->Eicosanoids LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation This compound This compound This compound->cPLA2a_active Inhibits

This compound inhibits the cPLA2α-mediated release of arachidonic acid.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 58.27 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 58.27 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3]

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro Cell-Based cPLA2α Inhibition Assay ([³H]-Arachidonic Acid Release)

This protocol provides a general method to assess the inhibitory activity of this compound on cPLA2α in a cellular context by measuring the release of radiolabeled arachidonic acid.[3][4]

Materials:

  • Cells expressing cPLA2α (e.g., HaCaT keratinocytes, PBMCs)[4]

  • Cell culture medium and supplements

  • [³H]-Arachidonic Acid ([³H]-AA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Stimulant (e.g., EGF, Calcium Ionophore A23187)[4]

  • This compound DMSO stock solution

  • Scintillation counter and vials

Procedure:

  • Cell Seeding: Plate cells in a suitable multi-well plate and grow to near confluency.

  • Radiolabeling: Label the cells by incubating them overnight (approx. 18 hours) with [³H]-AA (e.g., 0.4 µCi/mL) in a low-serum medium.[4]

  • Washing: The following day, wash the cells twice with PBS containing fatty acid-free BSA (e.g., 2 mg/mL) to remove any unincorporated [³H]-AA.[4]

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (prepared by diluting the DMSO stock in the appropriate medium) for 1-2 hours.[4] Include a vehicle control (DMSO only).

  • Stimulation: Add the stimulant (e.g., 100 ng/mL EGF) to the wells and incubate for the desired time (e.g., 60 minutes).[4]

  • Supernatant Collection: After stimulation, collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.

  • Quantification: Transfer a known volume of the cleared supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [³H]-AA released is indicative of cPLA2α activity. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control and determine the IC50 value.

Protocol 3: Preparation of this compound for In Vivo Oral Gavage Studies

Due to its poor aqueous solubility, a specific formulation is required for the oral administration of this compound in animal studies. This protocol is adapted from a published method.[2]

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile tubes for mixing

Workflow Diagram:

InVivo_Prep_Workflow Start Start Step1 1. Add 100 µL of 25 mg/mL this compound in DMSO to a tube Start->Step1 Step2 2. Add 400 µL of PEG300 Step1->Step2 Mix1 Mix Evenly Step2->Mix1 Step3 3. Add 50 µL of Tween-80 Mix1->Step3 Mix2 Mix Evenly Step3->Mix2 Step4 4. Add 450 µL of Saline Mix2->Step4 Mix3 Mix to create final 2.5 mg/mL solution Step4->Mix3 End Ready for Oral Gavage Mix3->End

Workflow for preparing a 2.5 mg/mL this compound solution for in vivo use.

Procedure (to prepare 1 mL of 2.5 mg/mL dosing solution):

  • In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • To this, add 400 µL of PEG300.

  • Mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is uniform.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Mix thoroughly to ensure a uniform suspension. The final concentration of this compound will be 2.5 mg/mL. This solution is now ready for oral administration to animals.

Disclaimer: These protocols are intended for guidance in a research setting only. Researchers should optimize these protocols for their specific experimental conditions and cell types. Always adhere to laboratory safety guidelines and regulations.

References

Application Notes and Protocols for ASB14780 in Nonalcoholic Fatty Liver Disease (NAFLD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1] ASB14780 is an orally active and selective inhibitor of group IVA phospholipase A2 (IVA-PLA2), an enzyme implicated in inflammatory processes.[2] Preclinical studies have demonstrated the therapeutic potential of this compound in mitigating the key pathological features of NAFLD, including steatosis, inflammation, and fibrosis, in established mouse models.[2]

These application notes provide detailed protocols for utilizing this compound in two common murine models of NAFLD: the High-Fat, High-Cholesterol Diet (HFCD) induced steatosis model and the Carbon Tetrachloride (CCl4) induced fibrosis model.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by inhibiting group IVA phospholipase A2 (IVA-PLA2). IVA-PLA2 is a key enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. By blocking IVA-PLA2, this compound reduces the production of these inflammatory molecules, thereby attenuating inflammation in the liver. Furthermore, IVA-PLA2 inhibition has been shown to suppress the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, and to reduce the expression of pro-fibrotic and pro-inflammatory genes.[2]

ASB14780_Mechanism_of_Action cluster_membrane Cell Membrane Phospholipids cluster_cytosol Cytosol cluster_cellular_effects Cellular Effects phospholipids Phospholipids IVA_PLA2 IVA-PLA2 phospholipids->IVA_PLA2 arachidonic_acid Arachidonic Acid IVA_PLA2->arachidonic_acid Hydrolysis This compound This compound This compound->IVA_PLA2 Inhibition pro_inflammatory_mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) arachidonic_acid->pro_inflammatory_mediators Metabolism inflammation Inflammation pro_inflammatory_mediators->inflammation Promotes HSC_activation Hepatic Stellate Cell Activation inflammation->HSC_activation Promotes fibrosis Fibrosis HSC_activation->fibrosis Leads to

Caption: Mechanism of action of this compound in inhibiting the IVA-PLA2 pathway.

Data Presentation

The following tables summarize the expected quantitative outcomes from treating NAFLD model mice with this compound, based on published findings.[2]

Table 1: Effect of this compound on Biochemical Parameters in a CCl4-Induced Liver Fibrosis Model

ParameterVehicle Control (CCl4)This compound-treated (CCl4)
Serum ALT (U/L)Significantly ElevatedMarkedly Reduced
Serum AST (U/L)Significantly ElevatedMarkedly Reduced
Liver Hydroxyproline (µg/g)Significantly IncreasedSignificantly Reduced

Table 2: Effect of this compound on Hepatic Gene Expression in a CCl4-Induced Liver Fibrosis Model (Relative mRNA levels)

GeneVehicle Control (CCl4)This compound-treated (CCl4)
Collagen 1a2Significantly UpregulatedMarkedly Attenuated
α-SMASignificantly UpregulatedMarkedly Attenuated
TGF-β1Significantly UpregulatedMarkedly Attenuated
CD11bSignificantly UpregulatedInhibited
MCP-1Significantly UpregulatedInhibited

Table 3: Effect of this compound on Hepatic Lipid Accumulation in a High-Fat, High-Cholesterol Diet (HFCD) Model

ParameterVehicle Control (HFCD)This compound-treated (HFCD)
Liver Triglycerides (mg/g)Significantly IncreasedSignificantly Reduced
Liver Total Cholesterol (mg/g)Significantly IncreasedSignificantly Reduced
Hepatic Steatosis (Histology)SevereMarkedly Reduced

Experimental Protocols

Protocol 1: High-Fat, High-Cholesterol Diet (HFCD)-Induced NAFLD Model

This model is suitable for studying the effects of this compound on hepatic steatosis and the initial inflammatory response.

Caption: Workflow for the HFCD-induced NAFLD model with this compound treatment.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat, High-Cholesterol Diet (HFCD): A common formulation includes 20% fat, 1.5% cholesterol, and 0.5% cholic acid.

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling, blood collection, and tissue processing.

Procedure:

  • Animal Acclimatization: House male C57BL/6J mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for one week to acclimatize.

  • Induction of NAFLD: Switch the diet of the experimental group to the HFCD. A control group should be maintained on a standard chow diet.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle. The recommended oral dosage of this compound is in the range of 10-30 mg/kg body weight, administered once daily.[2] The optimal dose should be determined in a pilot study.

    • Administer this compound or vehicle to the respective groups of HFCD-fed mice via oral gavage.

  • Treatment Duration: Continue the HFCD feeding and daily treatment for a period of 8 to 16 weeks.

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for biochemical analysis. Perfuse the liver with saline and collect tissue samples for histological and molecular analysis.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is ideal for evaluating the anti-fibrotic efficacy of this compound.

Caption: Workflow for the CCl4-induced liver fibrosis model with this compound treatment.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Carbon Tetrachloride (CCl4)

  • Corn oil or olive oil (as a vehicle for CCl4)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles and injection syringes

  • Standard laboratory equipment.

Procedure:

  • Animal Acclimatization: Follow the same procedure as in Protocol 1.

  • Induction of Liver Fibrosis:

    • Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.

    • Administer the CCl4 solution to the mice via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight, twice a week for 6 weeks.[2]

  • This compound Administration:

    • Concurrently with the CCl4 injections, administer this compound (10-30 mg/kg body weight) or vehicle daily via oral gavage.[2]

  • Treatment Duration: Continue the CCl4 injections and daily this compound/vehicle administration for 6 weeks.

  • Sample Collection: 48 hours after the final CCl4 injection, euthanize the mice and collect blood and liver tissue as described in Protocol 1.

Key Experimental Analyses

1. Biochemical Analysis:

  • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits to assess liver injury.

  • Quantify liver triglyceride and total cholesterol content using colorimetric assay kits.

  • Determine liver hydroxyproline content as an indicator of collagen deposition and fibrosis, using an acid hydrolysis method followed by a colorimetric assay.

2. Histological Analysis:

  • Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate overall liver morphology, inflammation, and hepatocyte ballooning.

  • Use Sirius Red staining to visualize and quantify collagen deposition and assess the extent of fibrosis.

  • Perform Oil Red O staining on frozen liver sections to visualize and quantify neutral lipid accumulation (steatosis).

3. Gene Expression Analysis:

  • Isolate total RNA from liver tissue using a suitable extraction kit.

  • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key genes involved in fibrosis (e.g., Col1a2, Acta2 [α-SMA], Tgf-β1) and inflammation (e.g., Itgam [CD11b], Ccl2 [MCP-1]). Use appropriate housekeeping genes for normalization.

Conclusion

This compound represents a promising therapeutic agent for the treatment of NAFLD by targeting the underlying inflammatory and fibrotic pathways. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the efficacy of this compound in well-established preclinical models of NAFLD. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for ASB14780 in Hepatic Fibrosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB14780 is an orally active and specific inhibitor of group IVA phospholipase A2 (IVA-PLA2), an enzyme pivotal in the initiation of the arachidonic acid cascade and subsequent inflammatory processes.[1][2] Preclinical studies have demonstrated the potential of this compound as a therapeutic candidate for nonalcoholic fatty liver diseases, including hepatic fibrosis. Its mechanism of action centers on mitigating the inflammatory and fibrogenic responses that drive the progression of liver scarring. These notes provide detailed information on the application of this compound in hepatic fibrosis research, including its effects on key biomarkers and protocols for in vivo studies.

Mechanism of Action

Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the activation of hepatic stellate cells (HSCs).[3] Group IVA phospholipase A2 (IVA-PLA2) plays a significant role in the inflammatory processes that contribute to HSC activation and fibrosis development.[3][4] this compound, by inhibiting IVA-PLA2, disrupts this cascade. This inhibition leads to a reduction in the expression of pro-fibrotic and pro-inflammatory mediators, ultimately ameliorating liver fibrosis.[1] Studies in mouse models have shown that IVA-PLA2 deficiency attenuates hepatic fibrosis by preventing the activation of hepatic stellate cells and reducing the infiltration of macrophages.[3]

Data Presentation

The efficacy of this compound in preclinical models of hepatic fibrosis has been demonstrated through the significant reduction of key fibrotic and inflammatory markers.

Table 1: Effect of this compound on Fibrotic Markers in CCl₄-Induced Hepatic Fibrosis Model
MarkerEffect of this compound TreatmentMethod of Analysis
α-Smooth Muscle Actin (α-SMA) Markedly attenuated protein expressionImmunoblotting, Immunostaining
Collagen 1a2 mRNA Markedly attenuated expressionReal-time PCR
Transforming Growth Factor-β1 (TGF-β1) mRNA Markedly attenuated expressionReal-time PCR

Source: Data compiled from preclinical studies on this compound.[1]

Table 2: Effect of this compound on Inflammatory Markers in CCl₄-Induced Hepatic Fibrosis Model
MarkerEffect of this compound TreatmentMethod of Analysis
CD11b (Monocyte/Macrophage Marker) Inhibited expressionNot specified
Monocyte Chemotactic Protein-1 (MCP-1) Inhibited expressionNot specified
Monocyte/Macrophage Recruitment Prevented recruitment to the liverNot specified

Source: Data compiled from preclinical studies on this compound.[1]

Signaling Pathway

The inhibitory action of this compound on IVA-PLA2 interrupts a key inflammatory pathway that contributes to the activation of hepatic stellate cells (HSCs) and the subsequent development of hepatic fibrosis.

ASB14780_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response Liver Injury Liver Injury Inflammatory Mediators Inflammatory Mediators Liver Injury->Inflammatory Mediators IVA-PLA2 IVA-PLA2 Inflammatory Mediators->IVA-PLA2 Arachidonic Acid Cascade Arachidonic Acid Cascade IVA-PLA2->Arachidonic Acid Cascade HSC Activation Hepatic Stellate Cell Activation Arachidonic Acid Cascade->HSC Activation This compound This compound This compound->IVA-PLA2 Inhibits α-SMA, Collagen, TGF-β1 Expression ↑ α-SMA ↑ Collagen 1a2 ↑ TGF-β1 HSC Activation->α-SMA, Collagen, TGF-β1 Expression Fibrosis Fibrosis α-SMA, Collagen, TGF-β1 Expression->Fibrosis

Caption: Mechanism of this compound in hepatic fibrosis.

Experimental Protocols

The following are detailed protocols for inducing hepatic fibrosis in mice, which can be adapted for studying the efficacy of this compound.

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis in Mice

This model is a widely used method for inducing chemical-mediated liver fibrosis.

CCl4_Protocol Start Start Animal Acclimatization Acclimatize Mice (1 week) Start->Animal Acclimatization Group Assignment Randomly assign to groups: - Vehicle Control - CCl₄ Only - CCl₄ + this compound Animal Acclimatization->Group Assignment Induction Administer CCl₄ (i.p.) (e.g., 10% solution in olive oil) Twice weekly for 6 weeks Group Assignment->Induction Treatment Daily oral administration of This compound or vehicle Group Assignment->Treatment Monitoring Monitor body weight and general health Induction->Monitoring Treatment->Monitoring Endpoint Sacrifice at 6 weeks Monitoring->Endpoint Sample Collection Collect blood and liver tissue Endpoint->Sample Collection Analysis - Histology (Sirius Red) - Gene Expression (RT-PCR) - Protein Analysis (Western Blot) Sample Collection->Analysis End End Analysis->End

Caption: Workflow for CCl₄-induced hepatic fibrosis study.

Detailed Steps:

  • Animals: Use male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Groups:

    • Vehicle Control: Intraperitoneal (i.p.) injection of olive oil and oral gavage of vehicle for this compound.

    • CCl₄ Control: i.p. injection of CCl₄ and oral gavage of vehicle.

    • This compound Treatment: i.p. injection of CCl₄ and oral gavage of this compound.

  • Induction of Fibrosis: Administer CCl₄ (10% v/v in olive oil) via i.p. injection twice a week for 6 weeks.

  • This compound Administration: Administer this compound daily by oral gavage at the desired dose. Treatment can be prophylactic (starting with CCl₄) or therapeutic (starting after fibrosis is established).

  • Monitoring: Record body weight and observe the general health of the animals throughout the study.

  • Euthanasia and Sample Collection: At the end of the 6-week period, euthanize the mice and collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline and collect tissue for histological and molecular analysis.

  • Analysis:

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with Picrosirius Red to visualize collagen deposition.

    • Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and real-time PCR analysis of fibrotic markers (e.g., Col1a2, Acta2, Tgf-β1).

    • Protein Analysis: Homogenize a portion of the liver for protein extraction and subsequent Western blot analysis of α-SMA and other target proteins.

Protocol 2: High-Fat Cholesterol Diet (HFCD)-Induced Hepatic Fibrosis in Mice

This model mimics the metabolic dysfunction-associated steatohepatitis (MASH) that can lead to fibrosis.

HFCD_Protocol Start Start Animal Acclimatization Acclimatize Mice (1 week) Start->Animal Acclimatization Group Assignment Randomly assign to groups: - Control Diet - HFCD Only - HFCD + this compound Animal Acclimatization->Group Assignment Dietary Induction Feed mice with either a control diet or a High-Fat Cholesterol Diet (HFCD) for a specified duration (e.g., 16 weeks) Group Assignment->Dietary Induction Treatment Daily oral administration of This compound or vehicle Group Assignment->Treatment Monitoring Monitor body weight, food intake, and metabolic parameters Dietary Induction->Monitoring Treatment->Monitoring Endpoint Sacrifice at the end of the study period Monitoring->Endpoint Sample Collection Collect blood and liver tissue Endpoint->Sample Collection Analysis - Histology (H&E, Sirius Red) - Gene Expression (RT-PCR) - Lipid Analysis Sample Collection->Analysis End End Analysis->End

Caption: Workflow for HFCD-induced hepatic fibrosis study.

Detailed Steps:

  • Animals: Use male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: As in Protocol 1.

  • Groups:

    • Control Diet: Mice fed a standard chow diet with vehicle treatment.

    • HFCD Control: Mice fed an HFCD with vehicle treatment.

    • This compound Treatment: Mice fed an HFCD with this compound treatment.

  • Induction of Fibrosis: Feed mice a high-fat cholesterol diet (e.g., containing 20% fat and 1.5% cholesterol) for an extended period (e.g., 16 weeks) to induce steatohepatitis and fibrosis.

  • This compound Administration: Administer this compound daily via oral gavage.

  • Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., blood glucose, insulin levels) throughout the study.

  • Euthanasia and Sample Collection: At the end of the study period, euthanize the mice and collect blood and liver tissue as described in Protocol 1.

  • Analysis:

    • Histology: In addition to Sirius Red staining, perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation.

    • Gene Expression: Analyze the expression of genes involved in fibrosis, inflammation, and lipogenesis.

    • Lipid Analysis: Measure hepatic triglyceride and cholesterol levels.

Conclusion

This compound represents a promising therapeutic agent for hepatic fibrosis by targeting the inflammatory cascade mediated by IVA-PLA2. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models of liver fibrosis. Further studies are warranted to elucidate the complete signaling network and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for ASB14780 in In Vivo Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is an orally active and potent inhibitor of group IVA phospholipase A2 (IVA-PLA2), an enzyme implicated in the initiation of inflammatory pathways. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in preclinical mouse models of inflammation, specifically in nonalcoholic fatty liver disease (NAFLD), encompassing hepatic steatosis and fibrosis. The provided data and methodologies are based on published preclinical studies and are intended to guide researchers in the design and execution of similar efficacy studies.

Introduction

Group IVA phospholipase A2 (also known as cytosolic PLA2α or cPLA2α) plays a critical role in the inflammatory process by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of IVA-PLA2 is a promising therapeutic strategy for a variety of inflammatory diseases. This compound has demonstrated significant therapeutic potential in animal models of NAFLD by attenuating liver injury, inflammation, and fibrosis.

Data Presentation

The in vivo efficacy of this compound has been demonstrated in two key mouse models of liver inflammation and fibrosis. The following tables summarize the qualitative and quantitative effects of this compound on key pathological markers.

Table 1: Efficacy of this compound in Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis Model
Marker AssessedMethodEffect of this compound TreatmentReference
Liver InjuryHistological AnalysisMarked amelioration[1]
Hepatic FibrosisHistological AnalysisMarked amelioration[1]
α-Smooth Muscle Actin (α-SMA) Protein ExpressionImmunohistochemistry / Western BlotMarked attenuation[1]
Collagen 1a2 mRNA ExpressionRT-qPCRMarked attenuation[1]
Transforming Growth Factor-β1 (TGF-β1) mRNA ExpressionRT-qPCRMarked attenuation[1]
CD11b (Monocyte/Macrophage Marker) ExpressionImmunohistochemistry / RT-qPCRInhibition[1]
Monocyte Chemotactic Protein-1 (MCP-1) ExpressionRT-qPCRInhibition[1]
Monocyte/Macrophage RecruitmentHistological AnalysisPrevention[1]
Table 2: Efficacy of this compound in High-Fat Cholesterol Diet (HFCD)-Induced Fatty Liver Model
Marker AssessedMethodEffect of this compound TreatmentReference
Hepatic Lipid DepositionHistological AnalysisReduction[1]
Lipogenic mRNA ExpressionRT-qPCRSuppression[1]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of IVA-PLA2, which is a central enzyme in the inflammatory cascade. The following diagram illustrates the proposed signaling pathway affected by this compound in the context of liver inflammation and fibrosis.

ASB14780_Mechanism_of_Action This compound This compound IVAPLA2 Group IVA Phospholipase A2 (cPLA2α) This compound->IVAPLA2 Inhibits ArachidonicAcid Arachidonic Acid IVAPLA2->ArachidonicAcid Releases MembranePhospholipids Membrane Phospholipids MembranePhospholipids->IVAPLA2 ProinflammatoryMediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) ArachidonicAcid->ProinflammatoryMediators Leads to Inflammation Inflammation ProinflammatoryMediators->Inflammation CellInjury Hepatocyte Injury Inflammation->CellInjury KupfferCellActivation Kupffer Cell Activation Inflammation->KupfferCellActivation CellInjury->KupfferCellActivation MonocyteRecruitment Monocyte/ Macrophage Recruitment KupfferCellActivation->MonocyteRecruitment via MCP-1 TGFb1 TGF-β1 Production KupfferCellActivation->TGFb1 HSC_Activation Hepatic Stellate Cell (HSC) Activation TGFb1->HSC_Activation Myofibroblast Myofibroblast Differentiation HSC_Activation->Myofibroblast aSMACa1 α-SMA & Collagen Expression Myofibroblast->aSMACa1 Fibrosis Hepatic Fibrosis aSMACa1->Fibrosis

Caption: Proposed mechanism of this compound in ameliorating hepatic inflammation and fibrosis.

Experimental Protocols

The following are detailed protocols for inducing liver inflammation and fibrosis in mice to test the efficacy of compounds like this compound.

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis in Mice

This model is widely used to induce chronic liver injury and fibrosis.

Experimental Workflow:

CCl4_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, CCl₄, CCl₄ + this compound) Acclimatization->Grouping CCl4_Induction CCl₄ Administration (e.g., 1 mL/kg, i.p., twice weekly for 6 weeks) Grouping->CCl4_Induction ASB14780_Treatment This compound Administration (Daily, oral gavage) Grouping->ASB14780_Treatment Monitoring Body Weight & Health Monitoring (Weekly) CCl4_Induction->Monitoring ASB14780_Treatment->Monitoring Termination Euthanasia and Sample Collection (End of study) Monitoring->Termination Analysis Histological and Molecular Analysis (Liver tissue and serum) Termination->Analysis

Caption: Workflow for the CCl₄-induced hepatic fibrosis model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Olive oil (or corn oil) as vehicle for CCl₄

  • This compound

  • Appropriate vehicle for this compound (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control: Receive olive oil (i.p.) and this compound vehicle (oral gavage).

    • CCl₄ Control: Receive CCl₄ (i.p.) and this compound vehicle (oral gavage).

    • CCl₄ + this compound: Receive CCl₄ (i.p.) and this compound (oral gavage).

  • Induction of Fibrosis:

    • Prepare a 10% (v/v) solution of CCl₄ in olive oil.

    • Administer CCl₄ (1 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 6 weeks.

    • The vehicle control group receives an equivalent volume of olive oil.

  • This compound Treatment:

    • Orally administer this compound daily at the desired dose (e.g., 10, 30 mg/kg). Treatment should commence concurrently with CCl₄ administration.

    • The vehicle and CCl₄ control groups receive the this compound vehicle.

  • Monitoring: Monitor the body weight and general health of the animals weekly.

  • Sample Collection: At the end of the 6-week period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels). Perfuse the liver with saline and collect liver tissue for histological (formalin-fixed) and molecular (snap-frozen in liquid nitrogen) analyses.

Protocol 2: High-Fat Cholesterol Diet (HFCD)-Induced Fatty Liver in Mice

This model is used to induce hepatic steatosis, a key feature of NAFLD.

Experimental Workflow:

HFCD_Workflow Acclimatization Animal Acclimatization (1 week on standard chow) Grouping Randomization into Groups (Control Diet, HFCD, HFCD + this compound) Acclimatization->Grouping Diet_Induction Dietary Intervention (Control or HFCD for 16 weeks) Grouping->Diet_Induction ASB14780_Treatment This compound Administration (Daily, oral gavage, starting from a specific week) Grouping->ASB14780_Treatment Monitoring Body Weight, Food Intake & Health Monitoring (Weekly) Diet_Induction->Monitoring ASB14780_Treatment->Monitoring Termination Euthanasia and Sample Collection (End of study) Monitoring->Termination Analysis Histological and Molecular Analysis (Liver tissue and serum) Termination->Analysis

Caption: Workflow for the HFCD-induced fatty liver model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet

  • High-Fat Cholesterol Diet (HFCD) (e.g., containing 60% kcal from fat and 1.25% cholesterol)

  • This compound

  • Appropriate vehicle for this compound

  • Gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in Protocol 1.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Diet: Fed standard chow and receive this compound vehicle.

    • HFCD Control: Fed HFCD and receive this compound vehicle.

    • HFCD + this compound: Fed HFCD and receive this compound.

  • Induction of Fatty Liver:

    • Feed the respective diets to the mice for a period of 16 weeks.

  • This compound Treatment:

    • Begin daily oral administration of this compound or its vehicle at a predetermined time point (e.g., from the start of the diet or after the establishment of steatosis).

  • Monitoring: Record body weight and food intake weekly.

  • Sample Collection: At the end of the study period, collect blood and liver tissue as described in Protocol 1 for analysis of lipid accumulation (e.g., Oil Red O staining) and gene expression of lipogenic enzymes.

Conclusion

This compound demonstrates significant efficacy in attenuating inflammation and fibrosis in preclinical models of liver disease. The protocols and data presented herein provide a framework for the continued investigation of this compound and other IVA-PLA2 inhibitors as potential therapeutics for inflammatory conditions. Further detailed quantitative analysis from complete study reports will be beneficial for a more precise understanding of the dose-response relationship and therapeutic window of this compound.

References

Application Notes and Protocols for ASB14780 in In Vitro Inflammation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[1] Inhibition of cPLA2α by this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.[2][3]

These application notes provide a detailed protocol for utilizing this compound to assess its anti-inflammatory potential in a common in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: this compound in the Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. This blockade prevents the release of arachidonic acid from the cell membrane, thereby reducing the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids.[1][4] The reduction in these mediators helps to dampen the overall inflammatory response, which is often orchestrated by transcription factors such as NF-κB.[5][6]

ASB14780_Mechanism_of_Action cluster_cell Macrophage Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway cPLA2α cPLA2α TLR4->cPLA2α Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2α COX/LOX Pathways COX/LOX Pathways Arachidonic Acid->COX/LOX Pathways Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX/LOX Pathways->Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) This compound This compound This compound->cPLA2α

Caption: Mechanism of action of this compound in inhibiting the inflammatory signaling pathway.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details an in vitro assay to determine the efficacy of this compound in reducing the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in a murine macrophage cell line.[5][7]

Materials
  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • MTT assay kit for cell viability

Experimental Workflow

Experimental_Workflow cluster_workflow This compound In Vitro Inflammation Assay Workflow A Cell Seeding Seed RAW 264.7 cells in a 96-well plate and allow to adhere overnight. B Pre-treatment with this compound Treat cells with varying concentrations of this compound for 1-2 hours. A->B C Inflammatory Stimulation Induce inflammation with LPS (100 ng/mL) for 6-24 hours. B->C D Supernatant Collection Collect cell culture supernatant for cytokine analysis. C->D F Cell Viability Assay Assess cell viability using an MTT assay on the remaining cells. C->F E Cytokine Quantification Measure TNF-α, IL-6, and IL-1β levels using ELISA. D->E G Data Analysis Analyze the dose-dependent inhibition of cytokine production. E->G F->G

Caption: Workflow for the in vitro assessment of this compound's anti-inflammatory activity.

Procedure
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[8]

  • This compound Preparation and Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in DMEM to achieve final concentrations ranging from 1 nM to 1 µM. It is advisable to test a range of concentrations based on the reported IC50 of 20 nM.

    • Remove the old media from the cells and replace it with media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (media only).

    • Pre-incubate the cells with this compound for 1-2 hours.[5]

  • LPS Stimulation:

    • Following pre-treatment, add LPS to each well (except the negative control) to a final concentration of 100 ng/mL to induce an inflammatory response.[5]

    • Incubate the plates for 6-24 hours. The optimal incubation time may vary depending on the specific cytokine being measured.

  • Supernatant Collection and Cytokine Quantification:

    • After incubation, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well for cytokine analysis.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9]

  • Cell Viability Assay:

    • To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform an MTT assay on the remaining adherent cells in the plate according to the manufacturer's protocol.[7]

Data Presentation

The quantitative data from this assay should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This compound ConcentrationTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Negative Control (No LPS)BaselineBaselineBaseline
Vehicle Control (LPS + DMSO)HighHighHigh
1 nMData PointData PointData Point
10 nMData PointData PointData Point
100 nMData PointData PointData Point
1 µMData PointData PointData Point

Table 2: Cell Viability of RAW 264.7 Macrophages Treated with this compound

This compound ConcentrationCell Viability (%) ± SD
Negative Control100
Vehicle Control~100
1 nMData Point
10 nMData Point
100 nMData Point
1 µMData Point

Expected Results and Interpretation

Treatment with this compound is expected to cause a dose-dependent decrease in the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. The IC50 value for the inhibition of each cytokine can be calculated from the dose-response curve. The cell viability assay should confirm that the observed anti-inflammatory effects are not a result of this compound-induced cell death. These results will provide a quantitative measure of the anti-inflammatory efficacy of this compound in a cellular context.

References

Troubleshooting & Optimization

troubleshooting ASB14780 insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ASB14780, a potent and selective cytosolic phospholipase A2 alpha (cPLA2α) inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) with an IC50 of 20 nM.[1][2][3][4] It shows selectivity for cPLA2α over secreted PLA2α (sPLA2α).[1][2][3][4] The primary function of cPLA2α involves the hydrolysis of arachidonic acid, which then gets metabolized through the cyclooxygenase (COX) or lipoxygenase (LOX) pathways to produce biologically active eicosanoids that are vital in intracellular immunity.[5] By inhibiting cPLA2α, this compound blocks the production of these inflammatory mediators.

Q2: What is the recommended solvent for this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble up to 100 mM in DMSO.[1][2][3][4]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

If you are having trouble dissolving this compound in DMSO, sonication is recommended to aid dissolution.[3] You can also gently warm the solution to 37°C and vortex or use an ultrasonic bath.[4][6] Ensure you are using high-purity, anhydrous DMSO as old or water-containing DMSO can reduce the solubility of hydrophobic compounds.

Q4: I observed precipitation when I added my this compound stock solution to my cell culture media. Why is this happening?

This is a common issue with hydrophobic compounds like this compound.[7][8][9] The compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions like cell culture media. When the DMSO stock is diluted into the media, the dramatic change in solvent polarity can cause the compound to precipitate out of solution.

Troubleshooting Guide: this compound Insolubility in Cell Culture Media

This guide addresses the common issue of this compound precipitation in cell culture media and provides step-by-step solutions.

Issue: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?

Possible Cause 1: The final concentration of this compound in the media is too high.

  • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture media. You can do this by preparing a series of dilutions and observing the highest concentration that remains clear.

Possible Cause 2: The final concentration of DMSO in the media is too low to keep the compound dissolved.

  • Solution: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount is necessary to maintain the solubility of this compound.[7][10] Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells but sufficient to keep the compound in solution. A DMSO solvent control should always be included in your experiments.

Possible Cause 3: The method of dilution into the cell culture media is causing precipitation.

  • Solution: The way you dilute the stock solution is critical. Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, use a stepwise dilution method. Pre-warming the media to 37°C can also help.[7]

Data Presentation

This compound Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO10058.27Sonication or gentle warming may be required for complete dissolution.[2][3][4]
Ethanol--Data not available, but likely to have lower solubility than DMSO.
PBS (pH 7.2)--Expected to be practically insoluble.
Cell Culture Media--Highly dependent on media composition and final DMSO concentration. Requires empirical determination.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Aseptically add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 582.7 g/mol .[1][2]

  • Dissolving the Compound: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3][4]

Protocol 2: Diluting this compound into Cell Culture Media

  • Pre-warm Media: Warm your cell culture media to 37°C.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your 10 mM DMSO stock solution into a small volume of pre-warmed media. For example, add 1 µL of 10 mM stock to 99 µL of media to get a 100 µM solution. Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the desired volume of the intermediate dilution to your final volume of cell culture media to achieve the target concentration. Mix immediately and thoroughly.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture media.

Visualizations

G start Start: This compound Precipitation in Media check_stock Is stock solution fully dissolved in DMSO? start->check_stock dissolve_stock Sonciate and/or gently warm stock solution until clear. check_stock->dissolve_stock No check_conc Is final concentration too high? check_stock->check_conc Yes dissolve_stock->check_stock determine_sol Determine max soluble concentration empirically. check_conc->determine_sol Yes check_dilution Is dilution method causing precipitation? check_conc->check_dilution No fail Issue Persists: Consider co-solvents or alternative formulations. determine_sol->fail optimize_dilution Use stepwise dilution. Pre-warm media to 37°C. check_dilution->optimize_dilution Yes check_dilution->fail No success Success: This compound is soluble. optimize_dilution->success G membrane Cell Membrane Phospholipids cPLA2a cPLA2α membrane->cPLA2a AA Arachidonic Acid cPLA2a->AA COX COX Pathway AA->COX LOX LOX Pathway AA->LOX This compound This compound This compound->cPLA2a Prostanoids Prostanoids (Prostaglandins, Thromboxanes) COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostanoids->Inflammation Leukotrienes->Inflammation

References

Technical Support Center: Optimizing ASB14780 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of ASB14780 for in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).[1][2][3] Its mechanism of action involves binding to cPLA2α, an enzyme that plays a crucial role in the inflammatory process by releasing arachidonic acid from membrane phospholipids.[4] By inhibiting this enzyme, this compound effectively blocks the production of downstream pro-inflammatory mediators like prostaglandins and leukotrienes.

Q2: How should I prepare and store this compound stock solutions?

Proper handling and storage of this compound are critical for maintaining its stability and activity.

  • Solubility: this compound is soluble in DMSO up to 100 mM.[1][2] For complete dissolution, sonication or gentle warming to 37°C may be beneficial.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[1][3][6]

Q3: What is the recommended starting concentration range for my in vitro experiment?

The optimal concentration of this compound depends on the assay type (biochemical vs. cell-based) and the specific cell line.

  • Biochemical Assays: For purified enzyme assays, the reported IC50 is approximately 20 nM.[1][2][3][6] A starting range could span from 1 nM to 1 µM.

  • Cell-Based Assays: In cellular environments, higher concentrations are typically required to achieve the desired effect due to factors like cell permeability and protein binding. The IC50 in whole blood assays has been reported to be between 0.54 µM and 0.64 µM.[6] A broader starting range, such as 10 nM to 100 µM, is recommended for initial dose-response experiments.[5]

Q4: My IC50 in a cell-based assay is much higher than the reported 20 nM. Is this normal?

Yes, this is a common and expected observation. The IC50 value of 20 nM is determined in a biochemical assay using the purified cPLA2α enzyme.[2][6] In a cell-based assay, the compound must cross the cell membrane, avoid efflux pumps, and engage its target within the complex intracellular environment. These factors contribute to a rightward shift in the dose-response curve, resulting in a higher apparent IC50.[7][8] Potency in cell-based assays is often considered significant in the range of <1-10 µM.[7]

Q5: How can I distinguish between the specific inhibitory effects of this compound and general cytotoxicity?

It is crucial to ensure that the observed effects are due to the specific inhibition of cPLA2α and not a result of cell death.

  • Action: Run a standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay, in parallel with your functional assay.[5]

  • Rationale: This allows you to determine the 50% cytotoxic concentration (CC50). The optimal experimental window for this compound will be at concentrations that show a significant effect in your functional assay but have minimal impact on cell viability.[5] Ideally, the effective concentration (EC50) should be significantly lower than the CC50.

Q6: What are the essential controls to include in my experiments?

Proper controls are fundamental for the correct interpretation of your data.[5]

  • Vehicle Control: Treat cells with the same final concentration of DMSO used in the highest this compound treatment group. This accounts for any effects of the solvent itself.[5] The final DMSO concentration should typically be kept below 0.5%.[5]

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cellular response.[5]

  • Positive Control: Use a known activator of the cPLA2α pathway (e.g., calcium ionophore A23187) or another known cPLA2α inhibitor to ensure the assay system is responsive and working correctly.[5][6]

Summary of this compound Properties

PropertyValueSource(s)
Target Cytosolic Phospholipase A2 alpha (cPLA2α)[2]
IC50 (Biochemical) ~20 nM[1][2][3][6]
IC50 (Cell-Based) ~0.54 - 0.64 µM (in whole blood assays)[6]
Solubility Soluble to 100 mM in DMSO[2]
Molecular Weight 582.7 g/mol [2]
Storage (in solvent) -20°C (1 month) or -80°C (6 months)[3][6]

Troubleshooting Guides

Problem 1: Low Potency or No Effect Observed

Potential CauseRecommended ActionRationale
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage conditions.[5]This compound may be unstable after repeated freeze-thaw cycles or prolonged storage in aqueous media.[3][6]
Incorrect Concentration Range Widen the concentration range tested (e.g., up to 100 µM).Cellular uptake and other factors may require higher concentrations than predicted by the biochemical IC50.[7]
Assay Conditions Verify that the pH, temperature, and incubation times of your assay are optimal for cPLA2α activity.[9]Suboptimal assay conditions can mask the inhibitory effect of the compound.
Cellular Factors Ensure cells are healthy, within a low passage number, and at a consistent confluency.The physiological state of the cells can significantly alter their response to inhibitors.[5]

Problem 2: High Variability Between Replicates

Potential CauseRecommended ActionRationale
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like stock DMSO.[10]Small errors in pipetting, especially during serial dilutions, can lead to large variations in final concentrations.
Inadequate Mixing Gently but thoroughly mix all reagents after addition to the wells.[10]Uneven distribution of the inhibitor or other reagents in the well can cause inconsistent results.
Edge Effects Avoid using the outer wells of the assay plate, or fill them with sterile buffer/media to create a humidity barrier.[10]Outer wells are more prone to evaporation, which can concentrate reagents and affect cell health.
Inconsistent Cell Seeding Ensure a single-cell suspension before plating and mix the cell suspension between plating wells.A non-uniform cell density across the plate is a common source of variability.

Problem 3: Suspected Off-Target Effects

Potential CauseRecommended ActionRationale
Non-Specific Binding Use the lowest effective concentration possible. Consider using a structurally similar but inactive analog as a negative control if available.[5]High concentrations of any small molecule can lead to binding at unintended targets.[7][11]
Target Absence Test this compound in a cell line that does not express cPLA2α or use siRNA to knock down the target.If the compound still shows an effect in the absence of its intended target, it indicates off-target activity.[5][12]
Assay Interference Screen the compound for autofluorescence or quenching if using a fluorescence-based assay.The compound itself may interfere with the detection method, leading to false positives or negatives.[13]

Key Experimental Protocols

Protocol 1: Determining the EC50 and Cytotoxicity Profile

This protocol uses a standard colorimetric cell viability assay (e.g., MTT) to determine the effective concentration (EC50) for a functional readout (if applicable) and the cytotoxic concentration (CC50).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, starting from a high concentration (e.g., 200 µM). Also, prepare a 2X vehicle control.

  • Treatment: Remove the old media from the cells and add the 2X compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add MTT reagent (or similar viability reagent) to each well according to the manufacturer's instructions and incubate (e.g., 2-4 hours).

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Normalize the data to the vehicle control to determine the percent cell viability.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: General Protocol for Measuring cPLA2α Activity

This protocol outlines a general workflow for measuring the inhibition of cPLA2α-mediated arachidonic acid (AA) release.

  • Cell Culture and Labeling: Culture cells to ~80-90% confluency. Label the cells with ³H-arachidonic acid in culture media for 18-24 hours to allow for its incorporation into membrane phospholipids.

  • Inhibitor Pre-incubation: Wash the cells to remove unincorporated ³H-AA. Pre-incubate the cells with various concentrations of this compound (and controls) in a suitable buffer for 30-60 minutes.

  • Stimulation: Initiate the release of AA by adding a stimulant (e.g., calcium ionophore A23187, ATP, or another relevant agonist) and incubate for a predetermined time (e.g., 15-30 minutes).

  • Sample Collection: Collect the supernatant from each well.

  • Measurement: Quantify the amount of released ³H-AA in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of AA release relative to the total incorporated radioactivity.

    • Plot the percent inhibition of AA release against the log of the this compound concentration to determine the IC50 value for the cellular assay.

Visual Guides

ASB14780_Mechanism_of_Action cluster_membrane Cell Membrane Phospholipid Membrane Phospholipid AA Arachidonic Acid (AA) Phospholipid->AA Hydrolysis cPLA2 cPLA2α (Enzyme) cPLA2->Phospholipid  Acts on ASB This compound ASB->cPLA2 Inhibition Downstream Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) AA->Downstream Metabolism

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

Experimental_Workflow start Start: Prepare This compound Stock dilution Perform Serial Dilutions in Culture Medium start->dilution treatment Treat Cells with this compound Concentrations & Controls dilution->treatment seeding Seed Cells in Assay Plate seeding->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Functional Assay (e.g., AA Release) and Cytotoxicity Assay (e.g., MTT) incubation->assay data Read Plate & Collect Data assay->data analysis Normalize Data & Plot Dose-Response Curves data->analysis end Determine IC50 / EC50 and CC50 Values analysis->end

Caption: Workflow for optimizing this compound inhibitor concentration.

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: ASB14780 and Arachidonic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ASB14780 in arachidonic acid assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA₂α) with an IC₅₀ of 20 nM.[1][2][3][4] It exhibits high selectivity for cPLA₂α over secreted PLA₂α (sPLA₂α).[1][2][3][4] The primary function of cPLA₂α is to hydrolyze the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid.[5][6] By inhibiting cPLA₂α, this compound blocks the initial step in the arachidonic acid cascade, thereby preventing the production of downstream pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] To prepare a stock solution, dissolve this compound in DMSO; sonication may be required to ensure complete dissolution.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][7]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO up to 100 mM.[1][2] For in vivo experiments, a common vehicle is a solution of DMSO, PEG300, Tween-80, and saline.[3]

Troubleshooting Guide: Inconsistent Results in Arachidonic Acid Assays

Inconsistent results when using this compound in arachidonic acid assays can arise from various factors related to the inhibitor, the assay protocol, or the biological system. This guide addresses common issues and provides potential solutions.

High Variability Between Replicates

High variability can obscure the true effect of this compound.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO-based stock solutions. Prepare a master mix of reagents to add to all wells to minimize pipetting variations.[8][9]
Incomplete Dissolution of this compound Ensure this compound is fully dissolved in the stock solution. Sonication may be necessary.[4] Visually inspect the solution for any precipitate before use.
Cell Seeding Density Variation Ensure a uniform cell number is seeded in each well. Variations in cell number will lead to differences in the amount of available cPLA₂α and membrane phospholipids.
Edge Effects on Assay Plate To minimize evaporation and temperature gradients, incubate plates in a humidified chamber and avoid using the outer wells of the plate.[10]
Lower-than-Expected Inhibition

Observing less inhibition than anticipated can be due to several factors.

Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3][7]
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The reported IC₅₀ of 20 nM is for the isolated enzyme and may be higher in a cellular context.[1][2][3][4]
Insufficient Pre-incubation Time The inhibitor needs sufficient time to enter the cells and bind to the target enzyme. Optimize the pre-incubation time with this compound before stimulating the cells to release arachidonic acid. A pre-incubation of 30 minutes has been used in some studies.[3]
Competition with High Substrate Levels If the cellular stimulus is too strong, it may lead to a very high concentration of substrate (phospholipids), which could compete with the inhibitor. Consider reducing the concentration of the stimulus.
Presence of Other PLA₂ Isoforms This compound is selective for cPLA₂α.[1][2][3][4] If other PLA₂ isoforms are contributing significantly to arachidonic acid release in your cell model, the inhibitory effect of this compound will be less pronounced.
Higher-than-Expected Inhibition (or Apparent Cytotoxicity)

Observing an unusually strong effect could indicate issues beyond specific enzyme inhibition.

Potential Cause Troubleshooting Steps
Cytotoxicity of this compound at High Concentrations Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your arachidonic acid assay to rule out cytotoxicity at the concentrations of this compound being used.
Solvent (DMSO) Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).
Off-target Effects While this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out. Consult the literature for any known off-target activities.

Experimental Protocols

Arachidonic Acid Release Assay Protocol

This is a general protocol for a cell-based arachidonic acid release assay. Optimization for specific cell types and conditions is recommended.

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere and grow to confluency.

  • Radiolabeling: Label the cells with [³H]-arachidonic acid (e.g., 0.5 µCi/mL) in a serum-low medium for 18-24 hours.

  • Washing: Wash the cells twice with serum-free medium containing fatty acid-free BSA (e.g., 2 mg/mL) to remove unincorporated [³H]-arachidonic acid.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 30 minutes).

  • Stimulation: Add the stimulus (e.g., a calcium ionophore like A23187) to induce arachidonic acid release and incubate for the desired time (e.g., 15-30 minutes).

  • Sample Collection: Collect the supernatant from each well.

  • Measurement of Released Radioactivity: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Measurement of Incorporated Radioactivity: Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity to determine the total incorporated [³H]-arachidonic acid.

  • Data Analysis: Express the released [³H]-arachidonic acid as a percentage of the total incorporated radioactivity.

Arachidonic Acid ELISA Protocol

This protocol outlines the general steps for a competitive ELISA to measure arachidonic acid levels. Refer to the specific kit manufacturer's instructions for detailed procedures.

  • Sample Preparation: Prepare cell lysates or supernatants according to the kit's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the arachidonic acid standard provided in the kit.

  • Plate Preparation: Add the standards and samples to the wells of the antibody-coated microplate.

  • Addition of Biotinylated Arachidonic Acid: Add a fixed amount of biotinylated arachidonic acid to each well. This will compete with the arachidonic acid in the samples for binding to the antibody.

  • Incubation: Incubate the plate according to the kit's instructions to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Addition of HRP-Conjugate: Add a streptavidin-HRP conjugate to each well, which will bind to the biotinylated arachidonic acid.

  • Incubation and Washing: Incubate and wash the plate again.

  • Substrate Addition: Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of arachidonic acid in the samples based on the standard curve.

Visualizations

ASB14780_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Pathways Membrane_Phospholipids Membrane_Phospholipids cPLA2a cPLA₂α Membrane_Phospholipids->cPLA2a Hydrolysis AA Arachidonic Acid cPLA2a->AA Release This compound This compound This compound->cPLA2a Inhibition Prostaglandins Prostaglandins AA->Prostaglandins COX Pathway Leukotrienes Leukotrienes AA->Leukotrienes LOX Pathway

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Replicates High Variability Between Replicates? Start->Check_Replicates Low_Inhibition Lower-than-Expected Inhibition? Check_Replicates->Low_Inhibition No Troubleshoot_Replicates Check Pipetting Check Inhibitor Dissolution Standardize Cell Seeding Check_Replicates->Troubleshoot_Replicates Yes High_Inhibition Higher-than-Expected Inhibition? Low_Inhibition->High_Inhibition No Troubleshoot_Low_Inhibition Check Inhibitor Stability Optimize Concentration & Pre-incubation Consider Substrate Competition Low_Inhibition->Troubleshoot_Low_Inhibition Yes Troubleshoot_High_Inhibition Assess Cytotoxicity Check Solvent Effects Consider Off-target Effects High_Inhibition->Troubleshoot_High_Inhibition Yes Resolution Consistent Results Achieved High_Inhibition->Resolution No Troubleshoot_Replicates->Low_Inhibition Troubleshoot_Low_Inhibition->High_Inhibition Troubleshoot_High_Inhibition->Resolution

Caption: Troubleshooting workflow for inconsistent results.

References

how to avoid ASB14780 precipitation in culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ASB14780

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) with an IC50 of 20 nM.[1] It shows high selectivity for cPLA2α over secreted PLA2α (sPLA2α).[1] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of eicosanoids like prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound blocks the production of these inflammatory mediators.

Q2: What are the common causes of this compound precipitation in cell culture?

Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO for stock solutions. When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in polarity can cause the compound to "crash out" of solution and form a precipitate.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.

  • Temperature and pH Fluctuations: Changes in temperature (e.g., using cold media) or pH can alter the solubility of the compound.

Q3: What are the visual indicators of this compound precipitation?

You can identify precipitation in your culture medium through the following observations:

  • A cloudy or hazy appearance in the media.

  • The formation of fine, visible particles, which may appear as a light dusting on the bottom of the culture vessel.

  • In some cases, larger crystals may form over time.

It is important to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms visible under a microscope.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution into media Solvent shock due to rapid dilution.1. Use a Serial Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of serum-free media or PBS. Mix gently and then add this intermediate dilution to the final volume of complete media. 2. Slow, Drop-wise Addition: Add the stock solution drop-wise to the media while gently vortexing or swirling the tube to ensure rapid dispersal.
Precipitation observed after incubation Final concentration is too high.1. Determine the Optimal Concentration Range: Perform a dose-response experiment to identify the lowest effective concentration of this compound for your specific cell line and assay. 2. Perform a Solubility Test: Before your main experiment, test the solubility of your desired this compound concentrations in your specific cell culture medium.
Inconsistent results or lower than expected efficacy Loss of active compound due to precipitation.1. Visually Inspect for Precipitation: Always check your media for any signs of precipitation before adding it to your cells. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation of stored solutions.
Precipitation is more pronounced in complete media Interaction with serum proteins.1. Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of FBS in your culture medium during the treatment period. 2. Serum-Free Incubation: For short-term experiments, consider incubating your cells with this compound in serum-free media.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Weight 582.7 g/mol [1]
Formula C₃₁H₂₇NO₃ • C₄H₁₁NO₃[1]
Purity ≥98% (HPLC)[1]
Storage Store at -20°C[1]
Solubility in DMSO Up to 100 mM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Calculate the required mass: Based on the molecular weight of 582.7 g/mol , calculate the mass of this compound needed for your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 5.827 mg of this compound.

  • Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for short intervals.

  • Visual inspection: Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by your experiment)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.

  • Prepare an intermediate dilution (optional but recommended):

    • In a sterile tube, add a small volume of your 10 mM this compound stock solution to a small volume of pre-warmed serum-free medium or PBS. For example, add 1 µL of 10 mM stock to 99 µL of serum-free medium to get a 100 µM intermediate solution.

    • Gently pipette up and down to mix.

  • Prepare the final dilution:

    • Add the required volume of the intermediate dilution (or the stock solution if not making an intermediate dilution) to the final volume of pre-warmed complete media. To achieve a 10 µM final concentration from a 100 µM intermediate, you would add 1 mL of the intermediate to 9 mL of complete media.

    • If adding directly from the 10 mM stock, you would add 10 µL to 10 mL of complete media.

  • Mix thoroughly: Invert the tube several times to ensure the compound is evenly dispersed.

  • Final visual inspection: Before adding the media to your cells, visually inspect it for any signs of precipitation. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

Visualizations

cPLA2a_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor PLC Phospholipase C (PLC) Receptor->PLC MAPK_pathway MAPK Pathway (e.g., ERK) Receptor->MAPK_pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase cPLA2a_translocated cPLA2α Translocation to Membrane Ca2_increase->cPLA2a_translocated binds C2 domain PKC->MAPK_pathway cPLA2a_active Active Phosphorylated cPLA2α MAPK_pathway->cPLA2a_active phosphorylates cPLA2a_inactive Inactive cPLA2α (Cytosol) cPLA2a_inactive->cPLA2a_translocated cPLA2a_translocated->cPLA2a_active Arachidonic_Acid Arachidonic Acid Release cPLA2a_active->Arachidonic_Acid hydrolyzes Membrane_PL Membrane Phospholipids Membrane_PL->Arachidonic_Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids This compound This compound This compound->cPLA2a_active inhibits

Caption: cPLA2α Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed in Culture Check_Stock Step 1: Check Stock Solution Is it clear? Start->Check_Stock Stock_Issue Issue: Stock Precipitated or Degraded Check_Stock->Stock_Issue No Check_Dilution Step 2: Review Dilution Protocol Check_Stock->Check_Dilution Yes Prepare_New_Stock Action: Prepare Fresh Stock Solution in Anhydrous DMSO Stock_Issue->Prepare_New_Stock Prepare_New_Stock->Check_Dilution Dilution_Method Are you adding stock directly to cold media? Check_Dilution->Dilution_Method Improve_Dilution Action: Pre-warm media to 37°C. Use serial dilution. Add drop-wise. Dilution_Method->Improve_Dilution Yes Check_Concentration Step 3: Evaluate Final Concentration Dilution_Method->Check_Concentration No Improve_Dilution->Check_Concentration High_Concentration Is the final concentration too high? Check_Concentration->High_Concentration Lower_Concentration Action: Lower the final concentration. Perform a dose-response curve. High_Concentration->Lower_Concentration Yes Check_Media Step 4: Assess Media Components High_Concentration->Check_Media No Lower_Concentration->Check_Media Serum_Interaction Is precipitation worse with serum? Check_Media->Serum_Interaction Reduce_Serum Action: Reduce serum concentration or use serum-free media. Serum_Interaction->Reduce_Serum Yes Success Precipitation Resolved Serum_Interaction->Success No Reduce_Serum->Success

Caption: Troubleshooting Workflow for this compound Precipitation.

References

Technical Support Center: Troubleshooting ASB14780 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals in assays involving ASB14780, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the alpha isoform of cytosolic phospholipase A2 (cPLA2α), with an IC50 of 20 nM.[1] It functions by blocking the activity of cPLA2α, an enzyme crucial for the release of arachidonic acid from membrane phospholipids, which is a key step in the inflammatory signaling cascade.[2][3] this compound shows high selectivity for cPLA2α over the secreted form of the enzyme (sPLA2α).[1]

Q2: What are the common types of assays used with this compound?

Assays involving this compound are typically cell-based and are designed to measure the activity of cPLA2α or the downstream effects of its inhibition. These can include:

  • Enzyme activity assays: Directly measuring the enzymatic activity of cPLA2α.

  • Immunoassays (e.g., ELISA, Western Blot): Detecting the levels of phosphorylated cPLA2α or downstream signaling molecules.

  • Fluorescence-based assays: Using fluorescent probes to measure intracellular calcium levels or lipid metabolism.

  • Reporter gene assays: Measuring the expression of genes regulated by the cPLA2α signaling pathway.

Q3: What are the primary causes of high background in this compound assays?

High background can obscure the specific signal in your assay, leading to inaccurate results. The most common culprits include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies, substrates, or this compound itself.

  • Inadequate Washing Steps: Failure to remove unbound reagents and interfering substances.[1][4]

  • Insufficient Blocking: Non-specific binding of antibodies or other detection reagents to the plate or cellular components.[4][5]

  • Contamination: Microbial or chemical contamination of reagents or samples.[1]

  • Autofluorescence: Inherent fluorescence from cells, media components, or plasticware.

  • Improper Incubation Times and Temperatures: Deviations from the optimal conditions for your specific assay.[1]

Troubleshooting Guides

Guide 1: High Background in Antibody-Based Assays (ELISA, Western Blot, Immunofluorescence)

High background in antibody-based assays is often due to non-specific binding of the primary or secondary antibodies.

Systematic Troubleshooting Approach:

  • Optimize Antibody Concentrations:

    • Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies. Start with the manufacturer's recommended dilution and test a range of dilutions around it.

  • Improve Blocking:

    • Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).

    • Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

    • Consider trying a different blocking buffer.

  • Enhance Washing Steps:

    • Increase the number of wash cycles (e.g., from 3 to 5-6 washes).[1][4]

    • Increase the duration of each wash.

    • Add a mild detergent like Tween-20 (0.05%) to your wash buffer to help reduce non-specific interactions.[4]

  • Run Proper Controls:

    • No Primary Antibody Control: Incubate your sample with only the secondary antibody. A signal in this control indicates non-specific binding of the secondary antibody.

    • Isotype Control: Use a non-immune antibody of the same isotype as your primary antibody to assess non-specific binding of the primary antibody.

Quantitative Data Summary: Antibody Dilution Optimization

ParameterCondition 1Condition 2 (Optimized)Condition 3
Primary Antibody Dilution 1:5001:1000 1:2000
Secondary Antibody Dilution 1:20001:5000 1:10000
Signal-to-Noise Ratio LowHigh Low (Weak Signal)

Experimental Protocol: Optimizing Blocking Buffer

  • Prepare several different blocking buffers to test in parallel (e.g., 5% BSA in TBST, 5% non-fat dry milk in TBST, and a commercial blocking buffer).

  • Coat your plate or prepare your cells as per your standard protocol.

  • Apply a different blocking buffer to a set of wells or slides and incubate for 1-2 hours at room temperature.

  • Proceed with your standard primary and secondary antibody incubation and detection steps.

  • Compare the background signal across the different blocking conditions to identify the most effective one.

Guide 2: High Background in Cell-Based Fluorescence/Luminescence Assays

High background in these assays can stem from cellular autofluorescence, reagent interactions, or issues with the detection instrument.

Systematic Troubleshooting Approach:

  • Address Autofluorescence:

    • Unstained Control: Analyze a sample of cells that has not been treated with any fluorescent dyes or reagents to determine the baseline autofluorescence.

    • Phenol Red-Free Media: If using phenol red-containing media, switch to a phenol red-free formulation, as it can be a significant source of background fluorescence.

    • Wavelength Selection: If possible, use fluorophores that excite and emit at longer wavelengths (red or far-red) to minimize autofluorescence from cellular components.

  • Check Reagent Compatibility and Concentration:

    • Reagent-Only Control: Measure the background signal from your assay buffer and detection reagents without any cells.

    • Titrate Reagents: Optimize the concentration of your fluorescent probe or substrate to achieve the best signal-to-noise ratio.

  • Optimize Cell Seeding Density:

    • Overly confluent or unhealthy cells can contribute to high background. Determine the optimal cell seeding density for your assay.

Quantitative Data Summary: Impact of Cell Seeding Density on Background

Seeding Density (cells/well)Background Signal (RFU)Cell Viability
10,000150>95%
25,000 (Optimal) 200 >95%
50,00045085%

Experimental Protocol: Assessing Autofluorescence

  • Culture your cells under the same conditions as your experiment.

  • Prepare three sets of samples:

    • Unstained cells.

    • Cells stained with your experimental fluorophore(s).

    • A blank well containing only cell culture medium.

  • Acquire images or readings using the same instrument settings for all samples.

  • Compare the fluorescence intensity of the unstained cells to the blank and the stained cells to quantify the contribution of autofluorescence.

Visualizations

cPLA2_Signaling_Pathway cPLA2α Signaling Pathway Stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release from ER IP3->Ca_release cPLA2_active cPLA2α-P (active) Ca_release->cPLA2_active Translocation to membrane cPLA2 cPLA2α (inactive) PKC->cPLA2 Phosphorylation cPLA2->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane AA Arachidonic Acid Membrane->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids This compound This compound This compound->cPLA2_active Inhibition

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

experimental_workflow General this compound Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection cell_seeding Seed Cells cell_culture Incubate (24-48h) cell_seeding->cell_culture asb_treatment Add this compound cell_culture->asb_treatment stimulus_treatment Add Stimulus asb_treatment->stimulus_treatment lysis_fixation Cell Lysis or Fixation stimulus_treatment->lysis_fixation reagent_addition Add Detection Reagents lysis_fixation->reagent_addition incubation Incubate reagent_addition->incubation read_plate Read Plate (Fluorescence/Luminescence) incubation->read_plate

Caption: A typical experimental workflow for an this compound cell-based assay.

troubleshooting_flowchart High Background Troubleshooting Logic start High Background Observed check_controls Review Controls (No Primary Ab, Unstained Cells) start->check_controls reagent_issue Potential Reagent Issue check_controls->reagent_issue Signal in 'No Primary Ab' procedural_issue Potential Procedural Issue check_controls->procedural_issue High Background in All Wells autofluorescence_issue Potential Autofluorescence check_controls->autofluorescence_issue Signal in 'Unstained Cells' optimize_ab Titrate Antibodies reagent_issue->optimize_ab check_reagents Check Reagent Prep & Contamination reagent_issue->check_reagents optimize_blocking Optimize Blocking (Buffer, Time) procedural_issue->optimize_blocking optimize_washing Optimize Washing (Number, Duration) procedural_issue->optimize_washing check_media Switch to Phenol Red-Free Media autofluorescence_issue->check_media check_plasticware Test Different Plates/Slides autofluorescence_issue->check_plasticware solution Problem Resolved optimize_ab->solution check_reagents->solution optimize_blocking->solution optimize_washing->solution check_media->solution check_plasticware->solution

Caption: A logical workflow for troubleshooting high background in this compound assays.

References

ASB14780 dose-response curve not as expected

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASB14780, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the alpha isoform of cytosolic phospholipase A2 (cPLA2α), with a reported IC50 value of 20 nM.[1] It shows high selectivity for cPLA2α over secreted PLA2α (sPLA2α), for which it exhibits no inhibition at concentrations up to 10 μM.[1] this compound is an orally bioavailable compound that has demonstrated efficacy in in vivo models of liver injury and fibrosis.[1] Its mechanism of action is the direct inhibition of cPLA2α, an enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is a rate-limiting step in the production of various pro-inflammatory lipid mediators.

Q2: What are the recommended storage and solubility guidelines for this compound?

Proper storage and handling of this compound are crucial for maintaining its activity.

ParameterRecommendationSource
Storage (Powder) Store at -20°C for up to 3 years.[1]
Storage (In Solvent) Store at -80°C for up to 1 year.[1]
Recommended Solvent DMSO[1]
Solubility in DMSO Soluble up to 100 mM (58.27 mg/mL). Sonication is recommended to aid dissolution.[1]
Handling Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. For animal experiments, if the solution is clear, it can be stored at 4°C for up to a week. If it is a suspension, it should be prepared fresh for each use.[1]

Q3: What is the expected shape of a typical dose-response curve for a cPLA2α inhibitor like this compound?

A typical dose-response curve for a well-behaved inhibitor like this compound should be sigmoidal (S-shaped), showing a dose-dependent decrease in cPLA2α activity. The curve should have a clear upper plateau (maximal enzyme activity) and a lower plateau (maximal inhibition). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from this curve.

Troubleshooting Guide: this compound Dose-Response Curve Not as Expected

An unexpected dose-response curve can manifest in several ways: a shallow curve, a biphasic (U-shaped) response, high variability between replicates, or a complete lack of inhibition. The following guide addresses potential causes and solutions for these issues.

Issue 1: Shallow or Incomplete Dose-Response Curve

A shallow curve suggests that the inhibitor is not reaching its maximal effect within the tested concentration range, or that other factors are limiting its potency.

Potential CauseRecommended Solution
Incorrect Inhibitor Concentration: Errors in weighing, dilution, or pipetting.Verify calculations and ensure accurate preparation of serial dilutions. Use calibrated pipettes.
Low Inhibitor Potency: The compound may have degraded due to improper storage or handling.Ensure this compound has been stored correctly at -20°C (powder) or -80°C (in solvent). Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the compound.
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for inhibitor binding.Review and optimize assay conditions. Ensure the assay buffer is at the correct pH and temperature.
High Enzyme Concentration: Excess enzyme can lead to an underestimation of inhibitor potency.Use the lowest enzyme concentration that provides a robust and linear signal.
High Substrate Concentration (for competitive inhibitors): Excess substrate can outcompete the inhibitor.If competitive inhibition is suspected, perform the assay with a substrate concentration at or below the Km value.
Issue 2: Biphasic (U-shaped) Dose-Response Curve

A biphasic response, where the inhibitory effect decreases at higher concentrations, can be caused by several factors.

Potential CauseRecommended Solution
Compound Precipitation at High Concentrations: this compound may be coming out of solution at higher doses.Visually inspect the wells for precipitation. Determine the solubility limit of this compound in your assay buffer. The use of sonication during stock solution preparation is recommended.
Off-Target Effects: At high concentrations, the compound may interact with other components of the assay system, leading to unexpected results.Consider running control experiments to test for non-specific interactions.
Assay Artifacts: The detection method may be affected by the inhibitor at high concentrations (e.g., fluorescence quenching or enhancement).Run controls with the inhibitor in the absence of the enzyme to check for assay interference.
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells can obscure the true dose-response relationship.

Potential CauseRecommended Solution
Poor Pipetting Technique: Inaccurate or inconsistent liquid handling.Use calibrated pipettes and ensure proper mixing of all reagents. Prepare a master mix for common reagents to be added to all wells.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents.Avoid using the outer wells of the plate, or fill them with buffer to create a humidity barrier. Ensure proper plate sealing during incubations.
Incomplete Reagent Mixing: Failure to properly mix reagents in the wells.Gently mix the plate after adding each reagent.
Cell-Based Assay Variability: Inconsistent cell seeding density or cell health.Ensure uniform cell seeding and monitor cell viability throughout the experiment.

Experimental Protocols

Hypothetical cPLA2α Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound on cPLA2α. Specific details may need to be optimized for your particular experimental system.

Materials:

  • Recombinant human cPLA2α

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.9)

  • Fluorogenic cPLA2α substrate (e.g., Red/Green BODIPY PC-A2)

  • Liposomes (e.g., DOPC and DOPG)

  • DMSO (for dissolving this compound)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Prepare Enzyme Solution: Dilute the recombinant cPLA2α in assay buffer to the desired working concentration.

  • Prepare Substrate-Liposome Solution: Prepare the fluorogenic substrate and liposomes according to the manufacturer's instructions.

  • Assay Setup:

    • Add a fixed volume of the diluted cPLA2α enzyme to each well of the 96-well plate.

    • Add the serially diluted this compound solutions to the respective wells.

    • Include control wells:

      • No Inhibitor Control: Enzyme + assay buffer with DMSO (vehicle).

      • No Enzyme Control (Blank): Assay buffer + substrate-liposome solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate-liposome solution to all wells to start the enzymatic reaction.

  • Read Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 460 nm, emission at 515 nm) at regular intervals for a set period (e.g., 60-90 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the no-inhibitor control to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ASB14780_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolyzes COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX cPLA2a_inactive Inactive cPLA2α cPLA2a_inactive->Membrane_Phospholipids Translocates to membrane This compound This compound This compound->cPLA2a_inactive Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->cPLA2a_inactive Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Pro_inflammatory_Mediators

Caption: Mechanism of action of this compound as a cPLA2α inhibitor.

Troubleshooting_Workflow Start Unexpected Dose-Response Curve Check_Calculations Verify all calculations (dilutions, concentrations) Start->Check_Calculations Check_Reagents Check reagent integrity (this compound storage, enzyme activity) Check_Calculations->Check_Reagents Check_Protocol Review experimental protocol (incubation times, temperatures) Check_Reagents->Check_Protocol Check_Assay_Conditions Evaluate assay conditions (pH, buffer, enzyme/substrate concentration) Check_Protocol->Check_Assay_Conditions Run_Controls Perform control experiments (inhibitor interference, vehicle effects) Check_Assay_Conditions->Run_Controls Analyze_Data Re-analyze data with appropriate model Run_Controls->Analyze_Data Expected_Curve Expected Dose-Response Curve Analyze_Data->Expected_Curve Issue Resolved Consult_Support Consult Technical Support Analyze_Data->Consult_Support Issue Persists

Caption: Troubleshooting workflow for an unexpected dose-response curve.

References

Technical Support Center: Mitigating ASB14780 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASB14780. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential cytotoxicity issues during in-vitro experiments with this compound, a potent and selective cytosolic phospholipase A2 alpha (cPLA2α) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) with an IC50 of 20 nM. It shows high selectivity for cPLA2α over secreted PLA2α (sPLA2α). By inhibiting cPLA2α, this compound blocks the release of arachidonic acid from membrane phospholipids, a key step in the biosynthesis of pro-inflammatory eicosanoids.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While this compound is designed to be a selective inhibitor, cytotoxicity can occur, particularly at higher concentrations or in cell lines that are highly dependent on the cPLA2α signaling pathway for survival. Unexpected or excessive cytotoxicity, especially in control cell lines, may indicate off-target effects or experimental artifacts and warrants investigation.

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential and helps to establish an appropriate concentration range for your experiments.

Q4: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?

A4: Ensure the final concentration of your vehicle is non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%. It is crucial to run a vehicle-only control to distinguish between compound-induced toxicity and solvent-induced toxicity.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

If you observe a higher-than-expected level of cytotoxicity, consider the following potential causes and solutions.

Possible Cause Recommended Solution
High Compound Concentration Verify the final concentration of this compound. Perform a new serial dilution and a dose-response curve to confirm the IC50 value.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.5%). Always include a vehicle-only control.
Compound Instability/Precipitation Assess the stability and solubility of this compound in your culture medium over the time course of the experiment. Precipitated compound can lead to inconsistent results and apparent toxicity.
Cell Culture Contamination Check your cell cultures for microbial contamination (e.g., mycoplasma), which can sensitize cells to chemical treatments. Test a fresh batch of cells.
On-Target Toxicity in Sensitive Cell Lines The cell line may have a high expression of cPLA2α or be highly dependent on its signaling pathway for survival. Validate target expression levels using methods like Western Blot or qPCR.
Off-Target Effects This compound may be interacting with unintended molecular targets in the sensitive cell line. Consider performing an off-target profiling assay, such as a kinome scan, if the issue persists.
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects

It is important to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).

Experimental Approach Expected Outcome for Cytotoxicity Expected Outcome for Cytostatic Effect
Cell Counting (e.g., Trypan Blue) A decrease in the number of viable cells over time compared to the vehicle control.The number of viable cells remains relatively constant or increases at a much slower rate than the vehicle control.
Membrane Integrity Assays (LDH release) An increase in the release of lactate dehydrogenase (LDH) into the culture medium.No significant increase in LDH release compared to the vehicle control.
Apoptosis vs. Necrosis Assays (Annexin V/PI staining) Increase in Annexin V and/or Propidium Iodide (PI) positive cells, indicating programmed or uncontrolled cell death.No significant increase in apoptotic or necrotic cell populations.

Quantitative Data Summary

The following tables present hypothetical cytotoxicity data for this compound across different cell lines to illustrate how to structure and interpret your results.

Table 1: this compound IC50 Values in Various Cell Lines (48h Treatment)

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma15.2
HepG2Hepatocellular Carcinoma25.8
U937Histiocytic Lymphoma8.5
HUVECNormal Endothelial Cells> 50

Table 2: Comparison of Cytotoxicity and Cytostatic Effects of this compound in U937 Cells (48h)

Concentration (µM)% Viability (MTT Assay)% LDH Release% Apoptotic Cells (Annexin V+)
192 ± 4.13 ± 1.56 ± 2.2
568 ± 5.515 ± 3.228 ± 4.1
1045 ± 3.835 ± 4.855 ± 6.3
2518 ± 2.962 ± 7.182 ± 5.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium. Include "cells + medium only" (negative control) and "cells + vehicle" (vehicle control) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound] to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).

Methodology:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating cells with a lysis buffer.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate for the time specified in the kit instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.

Visualizations

cPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid hydrolysis Stimuli Stimuli Ca2+ Ca2+ Stimuli->Ca2+ MAPK MAPK Stimuli->MAPK cPLA2a_inactive cPLA2α (inactive) Ca2+->cPLA2a_inactive translocation to membrane MAPK->cPLA2a_inactive phosphorylation cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active activation cPLA2a_active->Membrane_Phospholipids This compound This compound This compound->cPLA2a_active inhibition Pro-inflammatory_Eicosanoids Pro-inflammatory_Eicosanoids Arachidonic_Acid->Pro-inflammatory_Eicosanoids Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound serial dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity/Viability Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Read plate (absorbance/fluorescence) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate % viability/cytotoxicity and determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End Troubleshooting_Flowchart Start Unexpected Cytotoxicity Observed Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls No_Controls Review experimental setup: - Cell health - Reagent quality - Contamination Check_Controls->No_Controls No Yes_Controls Is cytotoxicity dose-dependent? Check_Controls->Yes_Controls Yes No_Dose Potential artifact: - Compound precipitation - Assay interference Yes_Controls->No_Dose No Yes_Dose Is cytotoxicity observed in multiple cell lines? Yes_Controls->Yes_Dose Yes No_Multiple Cell line-specific sensitivity: - High target expression - Off-target effect Yes_Dose->No_Multiple No Yes_Multiple General cytotoxicity: - Reduce concentration - Optimize exposure time Yes_Dose->Yes_Multiple Yes

Validation & Comparative

A Comparative Guide to ASB14780 and Other Key cPLA2α Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and selective inhibitor is critical for investigating the role of cytosolic phospholipase A2α (cPLA2α) in inflammatory and disease pathways. This guide provides an objective comparison of ASB14780 against other prominent cPLA2α inhibitors, supported by available experimental data, detailed protocols, and pathway visualizations to aid in your research.

Cytosolic phospholipase A2α, a key enzyme in the arachidonic acid cascade, initiates the production of potent lipid mediators such as prostaglandins and leukotrienes. Its inhibition is a therapeutic strategy for a range of conditions including inflammation, neurodegeneration, and cancer. This compound has emerged as a potent and selective tool for studying these processes. This guide will compare its performance with other well-known inhibitors from different chemical classes, including indole-based, pyrrolidine-based, and fatty acid-derived compounds.

Comparative Analysis of cPLA2α Inhibitors

The efficacy of a cPLA2α inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other phospholipase A2 (PLA2) isoforms. The following tables summarize available quantitative data for this compound and its main competitors.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of IC50 values should be approached with caution, as experimental conditions (e.g., assay type, substrate, enzyme source) can vary significantly between studies.

Table 1: In Vitro Potency Against cPLA2α
InhibitorChemical ClassIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)Source(s)
This compound Indole-propanoic acid20 nMNot Reported[1]
Pyrrophenone Pyrrolidine4.2 nM8.1 nM (h-mesangial cells) 24 nM (THP-1 cells)[2]
Efipladib / WAY-196025 Indole-sulfonamidePotent (qualitative)12 nM (LTB4 inhibition, hWBC)[3][4]
AVX002 / AVX420 Fatty Acid / Thiazolyl KetonePotent (qualitative)~7-8.5 µM (cancer cell lines) 90 nM (AA release, synoviocytes)[4]
Table 2: Selectivity Profile
InhibitorSelectivity ProfileSource(s)
This compound Selective over secreted PLA2α (sPLA2α); no inhibition at 10 µM.[1]
Pyrrophenone >100-fold selective over sPLA2-IB and sPLA2-IIA.[2]
Efipladib / WAY-196025 Described as potent and selective inhibitors of cPLA2α.[4]
AVX002 / AVX420 Minimal inhibition of GVIA iPLA2 and GV sPLA2 at high concentrations.[4]

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the cPLA2α signaling pathway and the typical workflows used to evaluate inhibitor performance.

cPLA2α Signaling Cascade

The following diagram illustrates the central role of cPLA2α in the production of eicosanoids. Inflammatory stimuli lead to increased intracellular calcium and activation of MAPK pathways, which in turn activate cPLA2α, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators.

cPLA2a_Pathway cluster_upstream Upstream Activation cluster_cpla2 cPLA2α Activation cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor Ca_Influx ↑ Intracellular [Ca²⁺] Receptor->Ca_Influx MAPK_Pathway MAPK Cascade (ERK, p38) Receptor->MAPK_Pathway cPLA2_active Phosphorylated cPLA2α (Active) Ca_Influx->cPLA2_active Translocation to Membrane cPLA2_inactive cPLA2α (Inactive, Cytosolic) MAPK_Pathway->cPLA2_inactive Phosphorylation cPLA2_inactive->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane AA Arachidonic Acid (AA) Membrane->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound & Other Inhibitors Inhibitor->cPLA2_active

Caption: The cPLA2α signaling pathway leading to inflammatory mediator production.

General Workflow for Inhibitor Evaluation

The process of characterizing a novel cPLA2α inhibitor typically follows a multi-step approach, from initial enzymatic assays to in vivo efficacy models.

Inhibitor_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay 1. Enzymatic Assay (Purified cPLA2α) - Determine IC50 Selectivity_Assay 2. Selectivity Profiling (vs. other PLA2 isoforms) - Determine fold-selectivity Enzyme_Assay->Selectivity_Assay Cell_Assay 3. Cell-Based Assay (e.g., AA Release) - Confirm cellular potency Selectivity_Assay->Cell_Assay WBA 4. Whole Blood Assay (e.g., LTB4/PGE2 production) - Assess efficacy in complex biological matrix Cell_Assay->WBA PK_PD 5. Pharmacokinetics (PK)/ Pharmacodynamics (PD) - Assess bioavailability & target engagement WBA->PK_PD Efficacy_Model 6. Disease Model (e.g., Collagen-Induced Arthritis) - Evaluate therapeutic efficacy PK_PD->Efficacy_Model

Caption: A typical experimental workflow for characterizing cPLA2α inhibitors.

Detailed Experimental Protocols

Accurate comparison of inhibitors requires standardized and well-defined experimental procedures. Below are detailed methodologies for key assays cited in cPLA2α inhibitor research.

cPLA2α Enzymatic Activity Assay (Radiometric)

This assay measures the ability of an inhibitor to block cPLA2α from releasing radiolabeled arachidonic acid from phospholipid vesicles.

  • Substrate Preparation:

    • Prepare small unilamellar vesicles composed of 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine.

    • The lipid is dried under nitrogen and resuspended in assay buffer (e.g., 100 mM HEPES, pH 7.4, 4 mM CaCl₂, 1 mg/ml BSA).

    • The mixture is sonicated on ice until clear to form vesicles.

  • Assay Procedure:

    • In a reaction tube, combine the assay buffer, purified recombinant human cPLA2α enzyme, and the test inhibitor (e.g., this compound) at various concentrations (typically dissolved in DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the radiolabeled substrate vesicles.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).

    • Add heptane and water, vortex, and centrifuge to separate the phases.

    • The released [¹⁴C]arachidonic acid in the upper organic phase is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay assesses the inhibitor's efficacy in a complex, physiologically relevant environment by measuring the production of downstream eicosanoids.

  • Blood Collection:

    • Draw fresh human venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Assay Procedure:

    • Aliquot the whole blood into 96-well plates.

    • Add the test inhibitor at various concentrations and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Stimulate eicosanoid production by adding a calcium ionophore (e.g., A23187) or LPS.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

    • Stop the reaction by placing the plate on ice and centrifuging to separate the plasma.

  • Quantification of Mediators:

    • Collect the plasma supernatant.

    • Measure the concentration of leukotriene B4 (LTB4) and/or prostaglandin E2 (PGE2) using commercially available ELISA or LC-MS/MS methods.

  • Data Analysis:

    • Calculate the percent inhibition of LTB4 or PGE2 production at each inhibitor concentration compared to a vehicle control.

    • Determine the IC50 value by plotting the data as described for the enzymatic assay.

Collagen-Induced Arthritis (CIA) In Vivo Model

The CIA model in mice is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Induction of Arthritis:

    • Use a susceptible mouse strain, such as DBA/1.

    • On Day 0, immunize mice intradermally at the base of the tail with an emulsion of Type II collagen and Complete Freund's Adjuvant (CFA).

    • On Day 21, administer a booster injection of Type II collagen, often emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Begin treatment with the test inhibitor (e.g., this compound) or vehicle control either prophylactically (starting at or before the initial immunization) or therapeutically (after the onset of clinical signs of arthritis).

    • Administer the compound daily or as determined by its pharmacokinetic profile (e.g., oral gavage).

  • Assessment of Arthritis:

    • Monitor mice regularly (e.g., 3 times per week) for the onset and severity of arthritis.

    • Score each paw based on a clinical scale (e.g., 0-4) for signs of inflammation, including erythema and swelling. The cumulative score per mouse is the Arthritis Index.

    • Measure paw thickness using calipers.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 42), collect blood for analysis of inflammatory biomarkers (e.g., PGE2).

    • Harvest paws for histopathological analysis to assess joint inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the mean Arthritis Index, paw thickness, and histopathology scores between the inhibitor-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound stands as a potent, indole-based inhibitor of cPLA2α with demonstrated in vitro and in vivo activity.[1][5] Its high potency is comparable to that of the well-established pyrrolidine inhibitor, Pyrrophenone. While direct, comprehensive comparative data is limited, available information suggests that both indole and pyrrolidine classes offer high potency and selectivity over secretory PLA2 isoforms. The choice of inhibitor will ultimately depend on the specific requirements of the experimental system, including the desired pharmacokinetic properties for in vivo studies and the specific cellular context. Researchers are encouraged to use the protocols and data provided in this guide as a starting point for their own rigorous, comparative evaluations.

References

A Comparative Analysis of ASB14780 and Pyrrophenone as cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory and disease-related research, the inhibition of cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a significant therapeutic target. This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids. This guide provides a detailed comparison of two prominent cPLA2α inhibitors, ASB14780 and pyrrophenone, focusing on their efficacy, mechanism of action, and experimental validation.

Mechanism of Action: Targeting the Inflammatory Cascade

Both this compound and pyrrophenone exert their primary effect by inhibiting the enzymatic activity of cPLA2α.[1][2] This inhibition prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids, thereby blocking the production of downstream inflammatory mediators such as prostaglandins and leukotrienes.[2][3]

Pyrrophenone is understood to inhibit the catalytic activity of cPLA2α likely through the formation of a hemiketal between its ketone carbonyl group and the active site serine of the enzyme.[4] This interaction is reversible.[2] While a potent cPLA2α inhibitor, pyrrophenone has been shown to have off-target effects, notably the inhibition of calcium release from the endoplasmic reticulum, which is independent of its cPLA2α inhibitory activity.[4]

This compound is also a potent and selective inhibitor of cPLA2α.[5] It has demonstrated efficacy in reducing inflammatory responses in various in vitro and in vivo models.[1][6]

Below is a diagram illustrating the signaling pathway inhibited by this compound and pyrrophenone.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane PL Membrane Phospholipids AA Arachidonic Acid PL->AA Hydrolysis Stimuli Pro-inflammatory Stimuli cPLA2a_inactive Inactive cPLA2α Stimuli->cPLA2a_inactive Activates cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Translocates to membrane cPLA2a_active->PL COX COX-1/2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitors This compound Pyrrophenone Inhibitors->cPLA2a_active Inhibit

Caption: Inhibition of the cPLA2α signaling pathway.

Efficacy Comparison: In Vitro and Cellular Assays

The following tables summarize the reported efficacy of this compound and pyrrophenone from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (nM)Source
This compound Human cPLA2α14[1]
This compound cPLA2α20[5]
Pyrrophenone cPLA2α4.2[7][8][9]

Table 2: Cellular Assays

CompoundCell TypeAssayIC50 (nM)Source
Pyrrophenone Human Monocytic Cells (THP-1)Arachidonic Acid Release (A23187-stimulated)24[2]
Pyrrophenone Human Renal Mesangial CellsProstaglandin E2 Synthesis (IL-1-induced)8.1[2]
Pyrrophenone Human Polymorphonuclear Neutrophils (PMN)Leukotriene Biosynthesis1-20[3][10]
Pyrrophenone Human Whole BloodArachidonic Acid Release (A23187-stimulated)24[8]
Pyrrophenone Human Whole BloodProstaglandin E2 Production (A23187-stimulated)25[8]
Pyrrophenone Human Whole BloodLeukotriene B4 Formation (A23187-stimulated)320[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for assays commonly used to evaluate cPLA2α inhibitors.

cPLA2α Enzyme Inhibition Assay

  • Enzyme Source: Recombinant human cPLA2α is used.

  • Substrate: A fluorescently labeled phospholipid substrate is prepared in a suitable buffer.

  • Inhibitor Preparation: this compound or pyrrophenone is dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at room temperature. The reaction is initiated by the addition of the substrate.

  • Detection: The increase in fluorescence resulting from the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

  • Cell Culture: Human monocytic cells (e.g., THP-1) are cultured in an appropriate medium.

  • Labeling: Cells are incubated with [3H]-arachidonic acid to allow for its incorporation into cellular phospholipids.

  • Inhibitor Treatment: The labeled cells are washed and then pre-incubated with different concentrations of the test compound (this compound or pyrrophenone) for a defined period.

  • Stimulation: A calcium ionophore (e.g., A23187) is added to stimulate the release of arachidonic acid.

  • Quantification: The amount of [3H]-arachidonic acid released into the supernatant is measured by scintillation counting.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in stimulated arachidonic acid release.

The following diagram illustrates a general experimental workflow for screening and validating cPLA2α inhibitors.

cluster_workflow Experimental Workflow for cPLA2α Inhibitor Evaluation A Primary Screening: In Vitro Enzyme Assay B Secondary Screening: Cell-Based Assays (e.g., AA Release) A->B Active Compounds C Lead Compound Identification B->C D Off-Target Profiling & Selectivity Assays C->D E In Vivo Efficacy Studies (e.g., Animal Models of Inflammation) C->E F Pharmacokinetic & Toxicology Studies D->F E->F G Candidate for Further Development F->G

Caption: Workflow for cPLA2α inhibitor validation.

In Vivo Efficacy

This compound has demonstrated oral efficacy in a guinea pig model of asthma.[1] It has also been shown to ameliorate liver injury and hepatic fibrosis in mouse models, suggesting its potential for treating nonalcoholic fatty liver disease.[6]

Pyrrophenone has been shown to suppress bronchoalveolar lavage levels of leukotriene B4 and platelet-activating factor in a lipopolysaccharide-induced inflammation model in mice when administered intraperitoneally.[8]

Conclusion

Both this compound and pyrrophenone are potent inhibitors of cPLA2α with demonstrated efficacy in cellular and in vivo models. Based on the available data, pyrrophenone appears to have a slightly lower IC50 value in in vitro enzyme assays. However, this compound has been characterized with good oral bioavailability and has shown promise in models of chronic diseases like asthma and liver fibrosis.[1][6] A key consideration for pyrrophenone is its documented off-target effect on calcium mobilization, which may influence its therapeutic window and application.[4] The choice between these inhibitors would depend on the specific research or therapeutic context, with considerations for potency, selectivity, pharmacokinetic properties, and the specific disease model being investigated. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their efficacy.

References

A Comparative Guide to the Selectivity and Potency of ASB14780 and AACOCF3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways and lipid signaling, the choice of inhibitory tools is critical. This guide provides a detailed comparison of two commonly used phospholipase A2 (PLA2) inhibitors, ASB14780 and AACOCF3, focusing on their selectivity and potency. The information herein is compiled from publicly available experimental data to aid in the selection of the most appropriate compound for specific research needs.

Data Presentation: A Head-to-Head Look at Potency and Selectivity

The following tables summarize the available quantitative data for this compound and AACOCF3. It is important to note that the data has been aggregated from multiple sources and, therefore, may not be directly comparable due to variations in experimental conditions.

Table 1: Potency (IC50) of this compound and AACOCF3 Against Phospholipase A2 Isoforms

CompoundTarget EnzymeIC50Source
This compound Cytosolic PLA2α (cPLA2α)20 nM
AACOCF3 Cytosolic PLA2 (cPLA2)1.5 µMNot specified
Calcium-independent PLA2 (iPLA2)6.0 µMNot specified
Macrophage iPLA215 µM[1]

Table 2: Selectivity Profile

CompoundTarget/Off-TargetActivity/InhibitionSource
This compound Secreted PLA2α (sPLA2α)No inhibition at 10 µM
AACOCF3 Fatty Acid Amide Hydrolase (FAAH)InhibitorNot specified
Cyclooxygenases (COX)InhibitorNot specified
5-LipoxygenaseInhibitorNot specified
CoA-independent transacylaseInhibitorNot specified

Deciphering the Data: Key Insights

This compound emerges as a highly potent and selective inhibitor of cytosolic PLA2α (cPLA2α). Its nanomolar potency against cPLA2α, combined with a lack of inhibition of secreted PLA2α (sPLA2α) at high concentrations, underscores its specificity for the cytosolic isoform.

In contrast, AACOCF3 demonstrates a broader spectrum of activity. While it inhibits cPLA2, its potency is in the micromolar range.[1] Furthermore, AACOCF3 also inhibits calcium-independent PLA2 (iPLA2) and has been reported to interact with other enzymes involved in lipid signaling, such as FAAH and cyclooxygenases. This broader selectivity profile suggests that the cellular effects of AACOCF3 may not be solely attributable to the inhibition of cPLA2.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the functional implications of inhibiting these targets, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing inhibitor potency.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid Membrane_Phospholipids->AA Stimulus Inflammatory Stimulus cPLA2a_inactive cPLA2α (inactive) Stimulus->cPLA2a_inactive Activation cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Ca2+, MAPK cPLA2a_active->Membrane_Phospholipids Hydrolysis Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) AA->Pro_inflammatory_Mediators COX, LOX This compound This compound This compound->cPLA2a_active Inhibition

Figure 1. this compound Inhibition of the cPLA2α Pathway.

G cluster_membrane_AACOCF3 Cell Membrane cluster_cytosol_AACOCF3 Cytosol Membrane_Phospholipids_AACOCF3 Membrane Phospholipids AA_AACOCF3 Arachidonic Acid Membrane_Phospholipids_AACOCF3->AA_AACOCF3 Other_Lipids Other Lipids Membrane_Phospholipids_AACOCF3->Other_Lipids cPLA2 cPLA2 cPLA2->Membrane_Phospholipids_AACOCF3 Hydrolysis iPLA2 iPLA2 iPLA2->Membrane_Phospholipids_AACOCF3 Hydrolysis Downstream_Signaling Downstream Signaling AA_AACOCF3->Downstream_Signaling Other_Lipids->Downstream_Signaling AACOCF3 AACOCF3 AACOCF3->cPLA2 Inhibition AACOCF3->iPLA2 Inhibition

Figure 2. AACOCF3 Inhibition of cPLA2 and iPLA2 Pathways.

G Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Product Formation (e.g., fluorescence, radioactivity) Add_Substrate->Measure_Activity Analyze_Data Calculate IC50 Values Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 3. General Workflow for IC50 Determination.

Experimental Protocols: Methodologies for Key Experiments

The determination of IC50 values for PLA2 inhibitors typically involves measuring the enzymatic activity in the presence of varying concentrations of the inhibitor. Below are generalized protocols for assessing cPLA2α and iPLA2 activity. For detailed, step-by-step procedures, commercially available assay kits are recommended.

Cytosolic Phospholipase A2α (cPLA2α) Activity Assay

This assay measures the ability of cPLA2α to hydrolyze a substrate, leading to the release of a detectable product.

  • Principle: A common method utilizes a synthetic substrate with a fluorescent or radioactive tag on the fatty acid at the sn-2 position. Upon cleavage by cPLA2α, the labeled fatty acid is released, and its quantity is measured.

  • Materials:

    • Recombinant human cPLA2α enzyme

    • Fluorescent or radiolabeled phospholipid substrate (e.g., a derivative of phosphatidylcholine)

    • Assay buffer (typically containing HEPES, CaCl2, and Triton X-100)

    • Inhibitor (this compound or AACOCF3) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Plate reader (fluorometer or scintillation counter)

  • General Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Add the cPLA2α enzyme to the wells of the microplate.

    • Add the inhibitor dilutions to the respective wells and pre-incubate to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

    • Stop the reaction (e.g., by adding a chelating agent like EDTA if the reaction is calcium-dependent).

    • Measure the signal from the released product using a plate reader.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • Commercial Kits: Several companies, such as Abcam and Cayman Chemical, offer cPLA2 assay kits that provide optimized reagents and detailed protocols.[2][3]

Calcium-Independent Phospholipase A2 (iPLA2) Activity Assay

The protocol for measuring iPLA2 activity is similar to that for cPLA2, with the key difference being the absence of calcium in the assay buffer.

  • Principle: This assay measures the hydrolysis of a phospholipid substrate by iPLA2 in a calcium-free environment.

  • Materials:

    • Source of iPLA2 enzyme (e.g., cell lysate or purified enzyme)

    • Fluorescent or radiolabeled phospholipid substrate

    • Assay buffer (calcium-free, typically containing a chelating agent like EGTA)

    • Inhibitor (AACOCF3)

    • 96-well microplate

    • Plate reader

  • General Procedure:

    • Follow the same general steps as the cPLA2α assay, but use a calcium-free assay buffer containing a chelating agent.

    • The absence of calcium ensures that the measured activity is primarily due to calcium-independent phospholipases.

Conclusion

References

Validating ASB14780 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ASB14780, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α)[1]. The engagement of this compound with its target, cPLA2α, is a critical step in understanding its mechanism of action and therapeutic potential. This document outlines key experimental approaches, presents comparative data with other known cPLA2α inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.

Introduction to this compound and its Target: cPLA2α

This compound is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the inflammatory process[1]. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. This released arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively[2]. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators, making it a promising therapeutic candidate for various inflammatory diseases[3][4].

Comparative Analysis of cPLA2α Inhibitors

The efficacy of this compound in engaging its target can be benchmarked against other well-characterized cPLA2α inhibitors. The following table summarizes the in vitro potency of this compound and a selection of alternative inhibitors.

CompoundTargetIC50 (in vitro)Key Features
This compound cPLA2α 20 nM [1]Orally bioavailable, potent, and selective [1]
EfipladibcPLA2α~5 nMIndole-based inhibitor, advanced to clinical trials
GiripladibcPLA2α~8 nMIndole-based inhibitor, evaluated in clinical trials
AVX420cPLA2α90 nM (cellular assay)[4]Thiazolyl ketone-based inhibitor
PyrrophenonecPLA2α~20 nMWidely used tool compound for in vitro and in vivo studies[4]
AACOCF3cPLA2α~500 nMFirst-generation, less potent and selective inhibitor[5]

Key Experimental Assays for Validating Target Engagement

Validating the engagement of this compound with cPLA2α in a cellular context can be achieved through a combination of biochemical and cell-based assays. Below are detailed protocols for essential experiments.

Arachidonic Acid Release Assay

This assay directly measures the enzymatic activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from cellular membranes.

Principle: Cells are pre-labeled with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation, activated cPLA2α cleaves and releases the radiolabeled arachidonic acid into the cytoplasm and subsequently into the culture medium. The amount of radioactivity in the medium is proportional to cPLA2α activity.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., A549, U937, or primary macrophages) in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Radiolabeling: Incubate the cells with 0.5 µCi/mL [³H]-arachidonic acid in serum-free medium for 18-24 hours.

  • Inhibitor Treatment: Wash the cells twice with serum-free medium containing 0.1% BSA. Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1 hour.

  • Cell Stimulation: Stimulate the cells with a suitable agonist (e.g., 10 µM A23187, 10 ng/mL IL-1β, or 100 nM ATP) for 30 minutes to activate cPLA2α.

  • Sample Collection: Collect the culture supernatant.

  • Scintillation Counting: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (supernatant + cell lysate). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of cPLA2α Phosphorylation

Activation of cPLA2α is associated with its phosphorylation on serine residues (e.g., Ser505). Western blotting can be used to detect this phosphorylation event as a marker of target engagement.

Principle: Cellular lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated cPLA2α (p-cPLA2α) and total cPLA2α. A decrease in the p-cPLA2α/total cPLA2α ratio in the presence of an inhibitor indicates target engagement.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with this compound or other inhibitors for 1 hour, followed by stimulation with an agonist for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-cPLA2α (Ser505) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total cPLA2α to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

Measurement of Downstream Eicosanoid Production (PGE2 ELISA)

This assay provides a functional readout of cPLA2α inhibition by measuring the production of downstream inflammatory mediators, such as prostaglandin E2 (PGE2).

Principle: Cell culture supernatants are collected and the concentration of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels upon inhibitor treatment confirms functional target engagement.

Experimental Protocol:

  • Cell Treatment: Follow the same cell seeding, inhibitor treatment, and stimulation steps as in the Arachidonic Acid Release Assay.

  • Supernatant Collection: Collect the cell culture supernatant after a longer stimulation period (e.g., 6-24 hours) to allow for eicosanoid production and accumulation.

  • PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate coated with a PGE2-specific antibody, followed by the addition of a PGE2-HRP conjugate. After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis: Calculate the PGE2 concentration in each sample based on the standard curve. Determine the percentage of inhibition of PGE2 production for each inhibitor concentration.

Visualizing the Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.

cPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases Stimulus Pro-inflammatory Stimulus cPLA2a_inactive cPLA2α (inactive) Stimulus->cPLA2a_inactive Activates cPLA2a_active p-cPLA2α (active) cPLA2a_inactive->cPLA2a_active Phosphorylation cPLA2a_active->Membrane_Phospholipids Translocates & Hydrolyzes This compound This compound This compound->cPLA2a_active Inhibits COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Eicosanoids Prostaglandins, Leukotrienes COX_LOX->Eicosanoids Produces

Caption: cPLA2α Signaling Pathway and Point of Inhibition by this compound.

Target_Validation_Workflow cluster_assays Target Engagement Assays Start Select Appropriate Cell Line Inhibitor_Treatment Treat Cells with this compound & Other Inhibitors Start->Inhibitor_Treatment Stimulation Stimulate with Agonist (e.g., A23187, IL-1β) Inhibitor_Treatment->Stimulation AA_Release Arachidonic Acid Release Assay Stimulation->AA_Release Western_Blot Western Blot for p-cPLA2α Stimulation->Western_Blot ELISA PGE2 ELISA Stimulation->ELISA Data_Analysis Data Analysis & IC50 Determination AA_Release->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Experimental Workflow for Validating cPLA2α Target Engagement.

Conclusion

This guide provides a framework for the robust validation of this compound target engagement in cellular systems. By employing a multi-faceted approach that includes direct enzyme activity assays, analysis of post-translational modifications, and measurement of downstream functional consequences, researchers can confidently establish the cellular mechanism of action of this compound. The comparative data and detailed protocols herein serve as a valuable resource for scientists in the fields of pharmacology and drug discovery.

References

Cross-Validation of ASB14780's Pharmacological Effects with cPLA2α Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of ASB14780, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with the phenotypes observed in cPLA2α genetic knockout models. This cross-validation approach is crucial for target validation and for understanding the on-target effects of this compound in various disease contexts, including inflammatory, respiratory, and hepatic disorders.

Data Presentation: Pharmacological vs. Genetic Inhibition of cPLA2α

The following tables summarize the quantitative data from preclinical studies on this compound and studies utilizing cPLA2α knockout (KO) mouse models. This direct comparison highlights the concordance between pharmacological inhibition and genetic ablation of the cPLA2α target.

Table 1: Comparison of Effects on Inflammatory Mediators

ParameterThis compoundcPLA2α KO MiceDisease Model Context
Prostaglandin E2 (PGE2) Production Significantly reduced in murine neutrophils and macrophages.Decreased by 62% in the brain compared to wild-type.[1] Attenuated production in response to IL-1 and LPS in bone marrow stromal cells.[2]General Inflammation, Neuroinflammation, Bone Resorption
Leukotriene B4 (LTB4) Production Significant reductions in murine neutrophils and macrophages.Markedly lower levels in bronchoalveolar lavage fluid in a bleomycin-induced pulmonary fibrosis model.[3]Inflammation, Pulmonary Fibrosis
Matrix Metalloproteinase-9 (MMP-9) Activity Suppressed levels in bronchoalveolar lavage fluid in an elastase-induced airway inflammation model in mice.Not explicitly quantified in the provided search results.Airway Inflammation

Table 2: Comparison of In Vivo Efficacy in Disease Models

Disease ModelThis compoundcPLA2α KO MiceKey Outcomes
Asthma/Airway Hyperreactivity Good efficacy in immediate and late asthmatic responses and airway hyperreactivity in a guinea pig model.Reduced allergen-induced bronchoconstriction and airway hyperresponsiveness.[4]Amelioration of asthmatic phenotype.
Chronic Obstructive Pulmonary Disease (COPD)/Airway Inflammation Ameliorated airflow limitation and improved lung dysfunction in cigarette smoke-exposed guinea pigs.Reduced inflammation in a bleomycin-induced pulmonary fibrosis model.[3]Attenuation of lung inflammation and pathology.
Nonalcoholic Fatty Liver Disease (NAFLD)/Hepatic Fibrosis Ameliorated liver injury and hepatic fibrosis in a carbon tetrachloride (CCl4)-induced mouse model.[5] Reduced high-fat diet-induced lipid deposition in the liver.[5]Protected from high-fat diet-induced hepatic lipid deposition and development of hepatic fibrosis.[3]Prevention of liver steatosis and fibrosis.
Arthritis Not explicitly tested in the provided search results.Markedly reduced disease severity and incidence in a collagen-induced arthritis (CIA) model.[6]Strong suppression of autoimmune arthritis.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison, providing a basis for reproducibility and further investigation.

Pharmacological Inhibition with this compound

  • In Vitro Enzyme Inhibition Assay: The inhibitory activity of this compound on human cPLA2α is determined using an enzyme assay that measures the release of arachidonic acid from a phospholipid substrate. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

  • Cell-Based Eicosanoid Production Assay: Murine neutrophils and macrophages are stimulated to produce eicosanoids (PGE2 and LTB4). The cells are pre-treated with varying concentrations of this compound, and the levels of eicosanoids in the cell supernatant are quantified using methods like ELISA.

  • In Vivo Animal Models:

    • Asthma Model: Guinea pigs are sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthmatic response. This compound is administered orally prior to the allergen challenge, and respiratory function (e.g., specific airway resistance) is measured.

    • COPD Model: Guinea pigs or mice are exposed to cigarette smoke or elastase to induce airway inflammation. This compound is administered orally, and bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts and mediator levels (e.g., MMP-9).

    • NAFLD/Hepatic Fibrosis Model: Mice are fed a high-fat diet or administered carbon tetrachloride (CCl4) to induce liver injury. This compound is administered orally, and liver tissue is analyzed for lipid accumulation (e.g., Oil Red O staining) and fibrosis (e.g., Sirius Red staining, α-SMA expression).[5]

Genetic Ablation of cPLA2α (Knockout Mice)

  • Generation of cPLA2α Knockout Mice: Mice with a targeted disruption of the Pla2g4a gene (the gene encoding cPLA2α) are generated using standard gene-targeting techniques in embryonic stem cells. The absence of cPLA2α protein is confirmed by methods like Western blotting.

  • In Vivo Disease Models:

    • Collagen-Induced Arthritis (CIA): cPLA2α KO mice and wild-type littermates are immunized with type II collagen to induce arthritis. The incidence and severity of arthritis are monitored and scored. Histological analysis of the joints is performed to assess inflammation and tissue damage.[6]

    • Bleomycin-Induced Pulmonary Fibrosis: cPLA2α KO and wild-type mice are treated with bleomycin to induce lung fibrosis. BALF is analyzed for inflammatory cells and mediators. Lung tissue is examined for collagen deposition and fibrotic changes.[3]

    • High-Fat Diet-Induced NAFLD: cPLA2α KO and wild-type mice are fed a high-fat diet for an extended period. Liver tissue is analyzed for steatosis and fibrosis markers.[3]

  • Ex Vivo/In Vitro Analysis from KO Mice: Cells or tissues from cPLA2α KO and wild-type mice are isolated and stimulated to assess the production of eicosanoids and other inflammatory mediators. For example, bone marrow-derived macrophages can be stimulated with LPS to measure PGE2 production.[2]

Mandatory Visualizations

Signaling Pathway of cPLA2α and Point of Intervention

Caption: cPLA2α signaling pathway and points of intervention.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow Start Hypothesis: Targeting cPLA2α is therapeutic Pharmacological_Arm Pharmacological Arm Start->Pharmacological_Arm Genetic_Arm Genetic Arm Start->Genetic_Arm Inhibitor This compound Treatment (Wild-Type Animals) Pharmacological_Arm->Inhibitor Vehicle Vehicle Control (Wild-Type Animals) Pharmacological_Arm->Vehicle Knockout cPLA2α KO Animals Genetic_Arm->Knockout Wildtype Wild-Type Control Animals Genetic_Arm->Wildtype Disease_Induction Disease Induction (e.g., Allergen Challenge, High-Fat Diet) Inhibitor->Disease_Induction Vehicle->Disease_Induction Knockout->Disease_Induction Wildtype->Disease_Induction Outcome_Assessment Outcome Assessment Disease_Induction->Outcome_Assessment Biochemical Biochemical Analysis (e.g., PGE2, LTB4 levels) Outcome_Assessment->Biochemical Histological Histological Analysis (e.g., Inflammation, Damage) Outcome_Assessment->Histological Physiological Physiological Readouts (e.g., Airway Resistance, Disease Score) Outcome_Assessment->Physiological Comparison Comparative Analysis Biochemical->Comparison Histological->Comparison Physiological->Comparison Conclusion Conclusion: On-target efficacy of this compound validated Comparison->Conclusion

Caption: Experimental workflow for cross-validation.

References

ASB14780: A Potent and Selective Alternative in the Landscape of PLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for specific and effective inhibitors of phospholipase A2 (PLA2) enzymes is paramount in the study and treatment of inflammatory diseases. ASB14780 has emerged as a compelling candidate, demonstrating high potency and selectivity for cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This guide provides a comparative analysis of this compound against other PLA2 inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Performance Comparison of PLA2 Inhibitors

This compound distinguishes itself through its potent and selective inhibition of cPLA2α. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PLA2 inhibitors. Lower IC50 values indicate higher potency.

InhibitorTarget PLA2 IsoformIC50 Value (nM)Assay TypeReference
This compound cPLA2α 20 Enzyme Assay [1]
20 Human Whole Blood Assay [2]
PyrrophenonecPLA2α4.2Not Specified[3]
CAY10502cPLA2α4.3Isolated Enzyme[3]
ZPL-5212372cPLA2α7GLU Assay[2]
VarespladibsPLA2-IIA9Enzyme Assay[4]
CAY10650cPLA2α12Not Specified[3]
EfipladibcPLA2α40Enzyme Assay[3]
EcopladibcPLA2α150GLU Micelle Assay[5]
110Rat Whole Blood Assay[5]
GiripladibcPLA2Not SpecifiedNot Specified[6]

This compound demonstrates high selectivity for cPLA2α over secreted PLA2α (sPLA2α), showing no inhibition of sPLA2α at concentrations up to 10 μM[1]. This selectivity is a critical advantage, as off-target inhibition of other PLA2 isoforms can lead to unwanted side effects.

Signaling Pathways and Experimental Workflows

To understand the significance of PLA2 inhibition, it is crucial to visualize the enzyme's role in cellular signaling.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA cPLA2 cPLA2α cPLA2->Phospholipids Hydrolyzes LOX Lipoxygenase (LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Stimulus Inflammatory Stimulus Stimulus->cPLA2 Activates This compound This compound This compound->cPLA2 Inhibits

PLA2 Signaling Pathway in Inflammation.

The development and screening of PLA2 inhibitors involve a systematic workflow to identify and characterize potent compounds.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization CompoundLibrary Compound Library PrimaryAssay Primary PLA2 Activity Assay CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits Identifies DoseResponse Dose-Response and IC50 Determination Hits->DoseResponse SelectivityAssay Selectivity Assays (vs. other PLA2 isoforms) DoseResponse->SelectivityAssay CellBasedAssay Cell-Based Assays (e.g., AA release) SelectivityAssay->CellBasedAssay LeadCompound Lead Compound (e.g., this compound) CellBasedAssay->LeadCompound Confirms

Workflow for PLA2 Inhibitor Screening.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PLA2 inhibitors.

In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of cPLA2α.

  • Principle: This radioactivity-based assay measures the release of radiolabeled arachidonic acid from a phospholipid substrate within a mixed micelle.

  • Materials:

    • Recombinant human cPLA2α enzyme.

    • Substrate: 1-stearoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.

    • Triton X-100.

    • Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT).

    • Test inhibitor (e.g., this compound) at various concentrations.

  • Procedure:

    • Prepare mixed micelles by combining the radiolabeled phospholipid substrate and Triton X-100 in the assay buffer.

    • Add the test inhibitor at a range of concentrations to the assay wells.

    • Initiate the reaction by adding the recombinant cPLA2α enzyme.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

    • Terminate the reaction by adding a stop solution (e.g., a mixture of fatty acid-free bovine serum albumin and a strong acid).

    • Separate the released radiolabeled arachidonic acid from the unhydrolyzed substrate using liquid-liquid extraction or solid-phase extraction.

    • Quantify the amount of released [¹⁴C]arachidonic acid using liquid scintillation counting.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Arachidonic Acid (AA) Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane in a cellular context.

  • Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into the cell membranes. Upon stimulation, cPLA2α is activated, leading to the release of the radiolabeled AA into the culture medium. The inhibitory effect of a compound is determined by measuring the reduction in released radioactivity.

  • Materials:

    • Cell line expressing cPLA2α (e.g., HaCaT keratinocytes).

    • [³H]-Arachidonic Acid.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

    • Stimulant (e.g., epidermal growth factor (EGF) or a calcium ionophore like A23187).

    • Test inhibitor (e.g., this compound) at various concentrations.

  • Procedure:

    • Culture the cells to a suitable confluency in a multi-well plate.

    • Label the cells by incubating them with [³H]-Arachidonic Acid in a low-serum medium for an extended period (e.g., 18 hours).

    • Wash the cells to remove unincorporated radioactivity.

    • Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.

    • Stimulate the cells with the chosen agonist to activate cPLA2α and induce AA release.

    • Collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

    • Calculate the percentage of inhibition of AA release at each inhibitor concentration and determine the IC50 value.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

This assay quantifies the downstream effects of cPLA2α inhibition by measuring the production of a key pro-inflammatory prostaglandin.

  • Principle: The amount of PGE2, a downstream product of the arachidonic acid cascade, is measured in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • Cell line capable of producing PGE2 upon stimulation (e.g., peripheral blood mononuclear cells - PBMCs).

    • Stimulant (e.g., lipopolysaccharide - LPS or a calcium ionophore).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • PGE2 ELISA kit.

  • Procedure:

    • Plate the cells and pre-treat them with different concentrations of the test inhibitor.

    • Stimulate the cells with the appropriate agonist to induce inflammation and PGE2 production.

    • Incubate for a specified period to allow for PGE2 accumulation in the supernatant.

    • Collect the cell culture supernatant.

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE2 antibody, followed by the addition of a PGE2-enzyme conjugate and a substrate for color development.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of PGE2 in each sample based on a standard curve.

    • Determine the percentage of inhibition of PGE2 production at each inhibitor concentration and calculate the IC50 value.

Conclusion

This compound stands out as a highly potent and selective inhibitor of cPLA2α. Its low nanomolar IC50 value and high selectivity for cPLA2α over sPLA2α make it a valuable tool for researchers studying the role of cPLA2α in inflammatory processes and a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols provided offer a framework for the rigorous evaluation of this compound and other PLA2 inhibitors, ensuring reproducible and comparable data for advancing the field of drug discovery in inflammation.

References

Comparative Analysis of ASB14780: A Potent cPLA2α Inhibitor Across Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the performance of ASB14780, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), reveals significant anti-inflammatory effects across various cell types. This guide provides a comparative analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its efficacy, supported by experimental data and detailed protocols.

This compound has emerged as a promising therapeutic candidate for a range of inflammatory and fibrotic diseases due to its targeted inhibition of cPLA2α, a key enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory eicosanoids. This document synthesizes available data to compare its activity in different cellular contexts, providing a valuable resource for evaluating its potential in preclinical and clinical research.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its effects by potently and selectively inhibiting the alpha isoform of cytosolic phospholipase A2 (cPLA2α). This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for various inflammatory mediators such as prostaglandins and leukotrienes. By blocking this initial step, this compound effectively dampens the downstream inflammatory signaling pathways. The general IC50 for this compound against cPLA2α has been reported to be in the low nanomolar range, specifically 20 nM, highlighting its high potency. Another source reports an IC50 of 0.014 µM (14 nM) for human cPLA2α in an enzyme assay[1].

dot graph "cPLA2_alpha_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., Cytokines, Pathogens)", fillcolor="#EA4335"]; Receptor [label="Cell Surface Receptor", fillcolor="#4285F4"]; Signal_Transduction [label="Signal Transduction Cascade\n(e.g., MAPK, Ca2+ mobilization)", fillcolor="#4285F4"]; cPLA2a_inactive [label="cPLA2α (inactive)\nin cytosol", fillcolor="#FBBC05"]; cPLA2a_active [label="cPLA2α (active)\nat membrane", fillcolor="#34A853"]; Membrane_Phospholipids [label="Membrane Phospholipids", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenases\n(COX-1, COX-2)", fillcolor="#FBBC05"]; LOX [label="Lipoxygenases\n(e.g., 5-LOX)", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes\n(e.g., LTB4)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape="diamond", fillcolor="#EA4335"]; this compound [label="this compound", shape="box", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Pro_inflammatory_Stimuli -> Receptor [label="binds"]; Receptor -> Signal_Transduction [label="activates"]; Signal_Transduction -> cPLA2a_inactive [label="activates"]; cPLA2a_inactive -> cPLA2a_active [label="translocates to membrane\nand becomes active"]; cPLA2a_active -> Membrane_Phospholipids [label="hydrolyzes"]; Membrane_Phospholipids -> Arachidonic_Acid [label="releases"]; Arachidonic_Acid -> COX [label="substrate for"]; Arachidonic_Acid -> LOX [label="substrate for"]; COX -> Prostaglandins [label="produces"]; LOX -> Leukotrienes [label="produces"]; Prostaglandins -> Inflammation [label="promote"]; Leukotrienes -> Inflammation [label="promote"]; this compound -> cPLA2a_active [label="inhibits", color="#EA4335", fontcolor="#EA4335", style="dashed"]; } enddot Caption: Signaling pathway of cPLA2α and the inhibitory action of this compound.

Comparative Performance in Different Cell Types

While comprehensive head-to-head studies of this compound across a wide range of cell lines are not extensively published, available data indicates its efficacy in key inflammatory cell types.

Table 1: In Vitro Efficacy of this compound in Different Cell Types

Cell TypeSpeciesAssayReadoutEffective ConcentrationReference
NeutrophilsMurineEicosanoid ProductionReduction in Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2)2 and 10 µM (significant reductions observed)[1]
MacrophagesMurineEicosanoid ProductionReduction in Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2)2 and 10 µM (significant reductions observed)[1]

These findings underscore the potential of this compound to modulate inflammatory responses in crucial immune cells. The significant reduction of both LTB4, a potent chemoattractant for neutrophils, and PGE2, a key mediator of inflammation and pain, at micromolar concentrations highlights its broad anti-inflammatory profile.

Comparison with Other cPLA2α Inhibitors

Table 2: IC50 Values of Other cPLA2α Inhibitors in Various Cell Lines

InhibitorCell LineIC50 (µM)Reference
AVX420RPMI8226 (Multiple Myeloma)~2.5
AVX420JJN3 (Multiple Myeloma)~5
AVX002RPMI8226 (Multiple Myeloma)~4
AVX002JJN3 (Multiple Myeloma)~7
AVX235Hematological Cancer Cell Lines (Average)11.9
AVX002Hematological Cancer Cell Lines (Average)7

Experimental Protocols

To facilitate further research and validation of this compound's efficacy, detailed methodologies for key experiments are provided below.

[3H]-Arachidonic Acid Release Assay

This assay measures the activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from the cell membrane.

Experimental Workflow:

dot digraph "Arachidonic_Acid_Release_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Seeding [label="1. Seed cells (e.g., HaCaT) in culture plates"]; Radiolabeling [label="2. Label cells with [3H]-Arachidonic Acid (e.g., 0.4 µCi/mL for 18h)"]; Washing [label="3. Wash cells to remove unincorporated radioactivity"]; Inhibitor_Treatment [label="4. Pre-incubate with this compound or vehicle control"]; Stimulation [label="5. Stimulate with an agonist (e.g., EGF, 100 ng/mL for 60 min)"]; Supernatant_Collection [label="6. Collect supernatant"]; Cell_Lysis [label="7. Lyse adherent cells (e.g., with 1M NaOH)"]; Scintillation_Counting [label="8. Measure radioactivity in supernatant and cell lysate via liquid scintillation counting"]; Analysis [label="9. Calculate percentage of [3H]-AA release"];

// Edges Cell_Seeding -> Radiolabeling; Radiolabeling -> Washing; Washing -> Inhibitor_Treatment; Inhibitor_Treatment -> Stimulation; Stimulation -> Supernatant_Collection; Stimulation -> Cell_Lysis; Supernatant_Collection -> Scintillation_Counting; Cell_Lysis -> Scintillation_Counting; Scintillation_Counting -> Analysis; } enddot Caption: Workflow for the [3H]-Arachidonic Acid Release Assay.

Detailed Protocol:

  • Cell Culture and Radiolabeling:

    • Plate cells (e.g., HaCaT keratinocytes) in appropriate culture vessels and grow to near confluency.

    • Label the cells by incubating them for 18 hours with [3H]-Arachidonic Acid (e.g., 0.4 µCi/mL) in a low-serum medium (e.g., DMEM with 0.5% FBS).

  • Washing and Inhibitor Treatment:

    • After the labeling period, wash the cells twice with a suitable buffer (e.g., PBS containing 2 mg/mL fatty acid-free BSA) to remove any unincorporated [3H]-Arachidonic Acid.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

  • Cell Stimulation and Sample Collection:

    • Stimulate the cells with a cPLA2α agonist (e.g., Epidermal Growth Factor (EGF) at 100 ng/mL) for a defined period (e.g., 60 minutes).

    • Following stimulation, collect the cell culture supernatant.

    • Lyse the remaining adherent cells with a strong base (e.g., 1M NaOH).

  • Quantification and Analysis:

    • Measure the amount of radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

    • Calculate the percentage of arachidonic acid release as the ratio of radioactivity in the supernatant to the total radioactivity (supernatant + cell lysate).

Prostaglandin E2 (PGE2) ELISA

This immunoassay quantifies the amount of PGE2, a downstream product of cPLA2α activity, in cell culture supernatants.

Experimental Workflow:

dot digraph "PGE2_ELISA_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Culture [label="1. Culture cells to desired confluency"]; Inhibitor_Treatment [label="2. Treat cells with this compound or vehicle"]; Stimulation [label="3. Stimulate with an inflammatory agent (e.g., LPS, IL-1β)"]; Supernatant_Collection [label="4. Collect cell culture supernatant"]; ELISA_Plate_Prep [label="5. Add supernatant and standards to a PGE2 antibody-coated plate"]; Incubation [label="6. Incubate with HRP-conjugated secondary antibody"]; Substrate_Addition [label="7. Add TMB substrate and incubate"]; Stop_Reaction [label="8. Stop the reaction with stop solution"]; Read_Absorbance [label="9. Measure absorbance at 450 nm"]; Data_Analysis [label="10. Calculate PGE2 concentration from the standard curve"];

// Edges Cell_Culture -> Inhibitor_Treatment; Inhibitor_Treatment -> Stimulation; Stimulation -> Supernatant_Collection; Supernatant_Collection -> ELISA_Plate_Prep; ELISA_Plate_Prep -> Incubation; Incubation -> Substrate_Addition; Substrate_Addition -> Stop_Reaction; Stop_Reaction -> Read_Absorbance; Read_Absorbance -> Data_Analysis; } enddot Caption: Workflow for the Prostaglandin E2 (PGE2) ELISA.

Detailed Protocol:

  • Cell Treatment and Supernatant Collection:

    • Culture cells (e.g., macrophages, synoviocytes) in appropriate multi-well plates.

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β)) to induce PGE2 production.

    • After a suitable incubation period, collect the cell culture supernatants.

  • ELISA Procedure (General Steps):

    • Add the collected supernatants, along with a series of PGE2 standards, to the wells of a microplate pre-coated with an anti-PGE2 antibody.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

    • After washing, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to initiate a colorimetric reaction.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.

    • Determine the concentration of PGE2 in the experimental samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound demonstrates potent and selective inhibition of cPLA2α, leading to a significant reduction in the production of key inflammatory mediators in relevant cell types such as neutrophils and macrophages. While direct comparative data with other inhibitors in a standardized cellular context is limited, its low nanomolar potency in enzymatic assays positions it as a highly effective research tool and a promising therapeutic candidate. The provided experimental protocols offer a framework for researchers to further investigate and compare the efficacy of this compound in various cellular models of inflammation. As research progresses, a more detailed understanding of its comparative performance in a broader range of cell types will undoubtedly emerge, further elucidating its therapeutic potential.

References

Confirming cPLA2α Inhibition: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and cellular signaling research, cytosolic phospholipase A2α (cPLA2α) stands out as a critical enzyme in the inflammatory cascade. Its primary function is to catalyze the release of arachidonic acid (AA) from membrane phospholipids, which serves as the precursor for the synthesis of a diverse group of bioactive lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[1] Consequently, the inhibition of cPLA2α is a key therapeutic strategy for a host of inflammatory diseases.

Initial screening assays for cPLA2α inhibitors typically focus on the direct measurement of AA release. However, to validate and characterize the inhibitory effect comprehensively, a secondary assay is crucial. This guide provides a comparative overview of a primary arachidonic acid release assay and a widely used secondary assay—the measurement of prostaglandin E2 (PGE2), a prominent downstream metabolite of AA.

Data Presentation: Comparative Analysis of Inhibition

The following table summarizes the inhibitory effects of a hypothetical cPLA2α inhibitor on both arachidonic acid release and subsequent prostaglandin E2 production. This data illustrates how a secondary assay confirms the downstream consequences of inhibiting the primary target.

Assay TypeParameter MeasuredNo Inhibitor (Control)With cPLA2α Inhibitor% Inhibition
Primary Assay Arachidonic Acid (AA) Release (cpm)15,0003,00080%
Secondary Assay Prostaglandin E2 (PGE2) Production (pg/mL)80016080%

Signaling Pathway and Experimental Workflow

To understand the context of these assays, it is essential to visualize the cPLA2α signaling pathway and the experimental workflow for confirming inhibition.

cPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids AA Arachidonic Acid PL->AA COX COX-1/2 AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Receptor Stimulus->Receptor Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase MAPK MAPK Activation Receptor->MAPK cPLA2_active Active cPLA2α Ca_increase->cPLA2_active MAPK->cPLA2_active cPLA2_inactive Inactive cPLA2α cPLA2_inactive->cPLA2_active Ca²⁺, Phosphorylation cPLA2_active->PL Hydrolysis Inhibitor cPLA2α Inhibitor Inhibitor->cPLA2_active

Figure 1: cPLA2α signaling pathway.

The diagram above illustrates that inflammatory stimuli trigger an increase in intracellular calcium and the activation of MAPK, which in turn activate cPLA2α.[2] The active enzyme then translocates to the cell membrane to release arachidonic acid from phospholipids.[1] This arachidonic acid is subsequently converted to prostaglandins by cyclooxygenase (COX) enzymes. A cPLA2α inhibitor blocks the release of arachidonic acid, thereby preventing the production of prostaglandins.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Labeling 2. Label with [³H]-Arachidonic Acid Cell_Culture->Labeling Inhibitor_Incubation 3. Incubate with cPLA2α Inhibitor Labeling->Inhibitor_Incubation Stimulation 4. Stimulate with Agonist (e.g., A23187, Cytokines) Inhibitor_Incubation->Stimulation Collect_Supernatant 5. Collect Supernatant Stimulation->Collect_Supernatant AA_Assay 6a. Primary Assay: Measure [³H]-AA Release (Scintillation Counting) Collect_Supernatant->AA_Assay PGE2_Assay 6b. Secondary Assay: Measure PGE2 Production (ELISA) Collect_Supernatant->PGE2_Assay Data_Comparison 7. Compare AA Release and PGE2 Production vs. Control AA_Assay->Data_Comparison PGE2_Assay->Data_Comparison Confirm_Inhibition 8. Confirm Inhibition Data_Comparison->Confirm_Inhibition

Figure 2: Experimental workflow.

This workflow outlines the key steps in confirming cPLA2α inhibition, from cell preparation to performing the primary and secondary assays and finally analyzing the data to validate the inhibitor's efficacy.

Experimental Protocols

Detailed methodologies for the primary and secondary assays are provided below.

Primary Assay: [³H]-Arachidonic Acid Release

This assay directly measures the enzymatic activity of cPLA2α by quantifying the amount of radiolabeled arachidonic acid released from cells.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Arachidonic Acid (0.5 µCi/ml)

  • Serum-free cell culture medium

  • cPLA2α inhibitor

  • Agonist to stimulate AA release (e.g., LPS, A23187)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in 6-well plates and grow to sub-confluence.

  • Label the cells by incubating them for 24 hours with [³H]-arachidonic acid in a complete culture medium.[3]

  • Remove the labeling medium and wash the cells three times with serum-free medium.

  • Incubate the cells in a serum-free medium for 30 minutes.

  • Add the desired concentrations of the cPLA2α inhibitor and incubate for 1 hour.[3]

  • Add the agonist (e.g., 1 µg/ml LPS) to stimulate arachidonic acid release and incubate for the desired time (e.g., 8 hours).[3]

  • Collect an aliquot of the supernatant from each well.

  • Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the amount of released [³H]-arachidonic acid.

Secondary Assay: Prostaglandin E2 (PGE2) ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of PGE2, a major downstream product of the cPLA2α-mediated arachidonic acid cascade. This provides a functional confirmation of cPLA2α inhibition.

Materials:

  • Supernatant from the experimental setup described above

  • PGE2 ELISA Kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare the standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of the cell culture supernatant.[4]

  • Add the standards and samples to the appropriate wells of the antibody-coated microplate in duplicate.[4]

  • Add the enzyme conjugate to each well.[4]

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1 hour) to allow for competitive binding.[4]

  • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.[4]

  • Add the substrate solution to each well and incubate for the specified time (e.g., 30 minutes) to allow for color development.[4] The color intensity will be inversely proportional to the amount of PGE2 in the sample.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).[5]

  • Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of PGE2 in the samples.

References

A Comparative Guide to ASB14780 and Secretory Phospholipase A2 (sPLA2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytosolic phospholipase A2 alpha (cPLA2α) inhibitor, ASB14780, and inhibitors of secretory phospholipase A2 (sPLA2), focusing on their mechanisms of action, effects on inflammatory pathways, and performance in preclinical and clinical studies. This document aims to furnish researchers with the necessary data to evaluate these compounds for potential therapeutic applications.

Introduction: Targeting the Arachidonic Acid Cascade

Inflammatory responses are intricately regulated by a variety of signaling molecules, among which the eicosanoids—prostaglandins and leukotrienes—play a central role. The production of these potent lipid mediators is initiated by the enzymatic cleavage of arachidonic acid (AA) from the cell membrane's phospholipids. This crucial first step is catalyzed by phospholipase A2 (PLA2) enzymes. Due to their pivotal position at the apex of the inflammatory cascade, PLA2 enzymes have become attractive targets for the development of novel anti-inflammatory therapeutics.

This guide focuses on two distinct strategies for modulating the arachidonic acid pathway: the inhibition of cytosolic PLA2α (cPLA2α) by this compound, and the inhibition of secretory PLA2 (sPLA2) by compounds such as varespladib and darapladib. While both cPLA2α and sPLA2s contribute to the release of arachidonic acid, they differ in their cellular localization, mechanism of activation, and specific roles in physiology and pathology. Understanding these differences is critical for the strategic development of targeted anti-inflammatory therapies.

Mechanism of Action: Cytosolic vs. Secretory PLA2 Inhibition

The primary distinction between this compound and sPLA2 inhibitors lies in their enzymatic targets. This compound is a potent and selective inhibitor of cPLA2α, the key intracellular enzyme responsible for the stimulus-dependent release of arachidonic acid.[1] In contrast, sPLA2 inhibitors target a family of extracellular enzymes that are often upregulated during inflammatory conditions.

This compound (cPLA2α Inhibitor):

  • Target: Cytosolic phospholipase A2 alpha (cPLA2α).

  • Mechanism: this compound selectively inhibits the activity of cPLA2α, preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid into the cytoplasm.[1] This upstream inhibition effectively blocks the production of all downstream eicosanoids, including prostaglandins and leukotrienes.[1]

  • Activation Context: cPLA2α is activated by an increase in intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs), coupling its activity to a wide range of cellular stimuli.[2][3]

sPLA2 Inhibitors (e.g., Varespladib, Darapladib):

  • Target: Secretory phospholipase A2 (sPLA2) enzymes (a family of 11 isoforms in mammals).[4]

  • Mechanism: These inhibitors typically bind to the active site of sPLA2 enzymes, preventing them from hydrolyzing phospholipids in the extracellular space or on the outer leaflet of the cell membrane.[4]

  • Activation Context: sPLA2s are secreted from cells and are found at high levels in inflammatory exudates.[5] Their activity is dependent on millimolar concentrations of calcium.[6]

Below is a diagram illustrating the distinct points of intervention of cPLA2α and sPLA2 inhibitors in the arachidonic acid cascade.

PLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2α Membrane_Phospholipids->Arachidonic_Acid sPLA2 sPLA2 sPLA2 cPLA2a cPLA2α COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes sPLA2_Inhibitor sPLA2 Inhibitor (e.g., Varespladib) sPLA2_Inhibitor->sPLA2 This compound This compound This compound->cPLA2a

Figure 1: Sites of action of this compound and sPLA2 inhibitors.

Comparative Efficacy

Direct comparative studies of this compound against a specific sPLA2 inhibitor in the same model are scarce. However, by examining their effects in relevant disease models, a comparative assessment can be made. The most informative data comes from studies on inflammatory arthritis, where both cPLA2α and sPLA2-IIA have been implicated.

Inflammatory Arthritis Models

Studies in mouse models of arthritis have demonstrated that both cPLA2α and sPLA2-IIA contribute to the pathogenesis of the disease.[5] While the absence of both enzymes abolishes arthritis, cPLA2α appears to play a more dominant role in disease severity.[5]

Inhibitor ClassCompoundModelKey FindingsReference
cPLA2α Inhibitor GiripladibMouse Collagen-Induced Arthritis & Adjuvant-Induced ArthritisShowed efficacy in both models.[7]
sPLA2 Inhibitor Unnamed sPLA2IRat Antigen-Induced ArthritisDemonstrated significant reduction in joint swelling and gait disturbances. Showed greater reliability than some conventional anti-arthritic drugs.[8][9]

Table 1: Comparison of cPLA2α and sPLA2 Inhibitors in Arthritis Models

Other Inflammatory Conditions

This compound and sPLA2 inhibitors have been evaluated in a range of other disease models, reflecting their distinct therapeutic opportunities.

This compound (cPLA2α Inhibitor):

  • Nonalcoholic Fatty Liver Disease (NAFLD): In a mouse model of NAFLD, daily administration of this compound markedly ameliorated liver injury and hepatic fibrosis.[10] It also reduced lipid deposition in established fatty liver.[10]

  • Asthma: Preclinical data for this compound is mentioned in the context of asthma models, suggesting a potential role in respiratory inflammation.

sPLA2 Inhibitors:

  • Varespladib (pan-sPLA2 inhibitor):

    • Snakebite Envenoming: Varespladib has shown unparalleled efficacy in animal models of snakebite envenoming by inhibiting venom sPLA2s.[11] It is currently in clinical trials for this indication.[11]

    • Acute Coronary Syndrome (ACS): In ACS patients, varespladib effectively reduced inflammatory biomarkers.[11] However, a phase III trial did not show a reduction in recurrent cardiovascular events.

  • Darapladib (Lp-PLA2 inhibitor):

    • Atherosclerosis: Darapladib inhibits lipoprotein-associated PLA2 (Lp-PLA2), an enzyme implicated in the development of vulnerable atherosclerotic plaques.[12] In clinical trials, darapladib halted the expansion of the necrotic core in coronary atheroma.[13][14] However, it did not significantly reduce the primary composite endpoint of cardiovascular death, myocardial infarction, or stroke in a large phase III trial.[9]

Effects on Inflammatory Biomarkers

The differential targeting of cPLA2α and sPLA2s is reflected in their effects on downstream inflammatory biomarkers.

InhibitorBiomarkerEffectReference
This compound Eicosanoids (Prostaglandins, Leukotrienes)Expected to cause a broad and balanced reduction.[1]
Varespladib sPLA2-IIA, hs-CRP, IL-6Significantly reduces sPLA2-IIA levels. Reductions in hs-CRP and IL-6 also observed.[15]
Darapladib Lp-PLA2 activity, hs-CRP, IL-6Potently inhibits Lp-PLA2 activity. Showed reductions in IL-6 and hs-CRP.[16][17]

Table 2: Effects on Key Inflammatory Biomarkers

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols for key studies cited in this guide.

In Vivo Model of Antigen-Induced Arthritis (for sPLA2 inhibitor)
  • Model: Rat antigen-induced arthritis.

  • Induction: Arthritis was induced in rats.

  • Treatment: An sPLA2 inhibitor was administered orally at doses of 5 and 10 mg/kg/day, beginning two days after the induction of arthritis. Comparative arms included infliximab (3 mg/kg, single i.v. injection), leflunomide (10 mg/kg/day, oral), and prednisolone (1 mg/kg/day, oral).

  • Assessments: Joint swelling and gait were scored. Histopathological scoring was performed at the end of the 14-day study.

  • Reference: [8]

In Vivo Model of Nonalcoholic Fatty Liver Disease (for this compound)
  • Model: Carbon tetrachloride (CCl4)-induced hepatic fibrosis in mice.

  • Treatment: this compound was co-administered daily with CCl4 for 6 weeks.

  • Assessments: Liver injury and hepatic fibrosis were evaluated. The expression of smooth muscle α-actin (α-SMA), collagen 1a2, transforming growth factor-β1 (TGF-β1), and monocyte/macrophage markers (CD11b, monocyte chemotactic protein-1) in the liver was measured.

  • Reference: [10]

Clinical Trial of Darapladib in Coronary Heart Disease
  • Study Design: The STABILITY (STabilization of Atherosclerotic plaque By Initiation of darapLadIb TherapY) trial was a randomized, placebo-controlled, double-blind, international, multicenter, event-driven trial.

  • Participants: 15,828 patients with chronic coronary heart disease receiving standard of care.

  • Intervention: Darapladib enteric-coated tablets (160 mg) or placebo administered once daily.

  • Primary Endpoint: Composite of major adverse cardiovascular events (cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke).

  • Reference: [9]

The following diagram illustrates a general experimental workflow for evaluating a novel PLA2 inhibitor.

Experimental_Workflow Start Start: Hypothesis In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-Based Assays) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology Clinical_Trials Clinical Trials (Phase I, II, III) Toxicology->Clinical_Trials End End: Therapeutic Application Clinical_Trials->End

Figure 2: General workflow for PLA2 inhibitor development.

Conclusion

The inhibition of phospholipase A2 enzymes presents a compelling strategy for the treatment of a wide array of inflammatory diseases. This compound, a selective cPLA2α inhibitor, and various sPLA2 inhibitors, such as varespladib and darapladib, offer distinct approaches to modulating the arachidonic acid cascade.

  • This compound (cPLA2α inhibition) appears to be a promising strategy for diseases where intracellular, stimulus-induced eicosanoid production is a primary driver of pathology, such as in certain forms of arthritis and potentially in NAFLD. The upstream nature of this inhibition suggests a broad and potent anti-inflammatory effect.

  • sPLA2 inhibitors have demonstrated utility in conditions characterized by high levels of extracellular PLA2s, with the most striking example being varespladib in snakebite envenoming. The clinical trial outcomes for sPLA2 inhibitors in chronic inflammatory diseases like atherosclerosis and rheumatoid arthritis have been mixed, suggesting that the role of sPLA2s in these complex conditions may be more nuanced than initially appreciated.

The choice between targeting cPLA2α versus sPLA2s will ultimately depend on the specific pathophysiology of the disease . For researchers and drug developers, a thorough understanding of the distinct roles of these enzymes in the target indication is paramount for the successful development of novel anti-inflammatory therapies. Future research should focus on head-to-head comparisons of these inhibitors in relevant disease models to better delineate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of ASB14780: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for ASB14780, a potent and selective cytosolic phospholipase A2α (cPLA2α) inhibitor. While this guide offers a framework based on general laboratory safety protocols and available chemical data, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all local, state, and federal regulations for chemical waste disposal.

Key Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its handling and disposal requirements.

PropertyValueSource
Molecular Weight582.7[1]
FormulaC₃₁H₂₇NO₃·C₄H₁₁NO₃[1]
Purity≥98% (HPLC)[1]
CAS Number1069046-00-9[1]
StorageStore at -20°C[1]
SolubilitySoluble to 100 mM in DMSO

Experimental Protocols: Safe Handling and Disposal Workflow

The following protocols are based on standard laboratory procedures for handling research-grade chemicals of unknown or potentially hazardous nature.[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the substance.

  • Clean: Carefully sweep or scoop up the absorbed material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Procedure

The disposal of this compound and its containers must be managed as chemical waste. The following workflow outlines the general steps for proper disposal.

This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_storage Storage and Collection start Start: Unused or Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select a Labeled Chemical Waste Container ppe->waste_container transfer Carefully Transfer Waste into the Container waste_container->transfer seal Securely Seal the Container transfer->seal label_container Ensure Container is Properly Labeled seal->label_container store Store in a Designated Hazardous Waste Area label_container->store pickup Arrange for Pickup by Certified Waste Disposal Service store->pickup end End: Proper Disposal pickup->end

Caption: A logical workflow for the safe disposal of this compound.

Signaling Pathway for Safe Chemical Handling

The decision-making process for handling and disposing of a research chemical like this compound can be visualized as a signaling pathway, where information and safety protocols dictate the subsequent actions.

Safe Handling and Disposal Pathway for this compound substance This compound sds Consult Safety Data Sheet (SDS) substance->sds risk_assessment Perform Risk Assessment sds->risk_assessment ppe Select Appropriate PPE risk_assessment->ppe handling Safe Handling and Use ppe->handling waste_generation Waste Generation handling->waste_generation waste_segregation Segregate Chemical Waste waste_generation->waste_segregation disposal Dispose via Certified Service waste_segregation->disposal documentation Maintain Disposal Records disposal->documentation

Caption: Decision pathway for safe handling and disposal of this compound.

Disclaimer: The information provided here is for guidance only and is based on general laboratory safety principles. As the potential hazards of many research chemicals are not fully known, an absence of a warning does not imply that no hazard exists.[2] It is the user's responsibility to ensure that all safety precautions are taken. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific and detailed disposal instructions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.